molecular formula C7H7N3O3 B145875 2-Amino-3-nitrobenzamide CAS No. 313279-12-8

2-Amino-3-nitrobenzamide

Cat. No.: B145875
CAS No.: 313279-12-8
M. Wt: 181.15 g/mol
InChI Key: RMLPQVFYXZMJES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-nitrobenzamide is a chemical compound with the molecular formula C7H7N3O3 and a molecular weight of 181.15 g/mol . It is supplied with a typical purity of 98% (minimum, by HPLC) and is characterized for use as a key intermediate in various organic synthesis pathways . This makes it a valuable building block for researchers in the development of more complex molecules for specialized chemical applications. The compound is identified by CAS Number 313279-12-8 and MDL Number MFCD11215471 . Please note that this product is intended for research use only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O3/c8-6-4(7(9)11)2-1-3-5(6)10(12)13/h1-3H,8H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMLPQVFYXZMJES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00444980
Record name 2-amino-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313279-12-8
Record name 2-amino-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Amino-3-nitrobenzamide chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Amino-3-nitrobenzamide

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological significance of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Properties and Structure

This compound is an organic compound that serves as a key intermediate in the synthesis of various biologically active molecules.[1][2] Its structure consists of a benzene ring substituted with an amino group, a nitro group, and a carboxamide group.

1.1. Identifiers and Structure

  • IUPAC Name: this compound[3][4]

  • CAS Number: 313279-12-8[3]

  • Molecular Formula: C₇H₇N₃O₃[2][3][5]

  • SMILES: C1=CC(=C(C(=C1)--INVALID-LINK--[O-])N)C(=O)N[3]

  • InChI: 1S/C7H7N3O3/c8-6-4(7(9)11)2-1-3-5(6)10(12)13/h1-3H,8H2,(H2,9,11)[3][4][5]

  • InChIKey: RMLPQVFYXZMJES-UHFFFAOYSA-N[3][4]

1.2. Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Weight 181.15 g/mol [2][3][5]
Appearance Orange Solid[5]
Melting Point 240-242 °C[2][5]
Boiling Point 319.2 ± 22.0 °C (Predicted)[5]
Density 1.481 ± 0.06 g/cm³ (at 20°C)[5]
Solubility Soluble in Chloroform, DMSO, Methanol, THF.[5] Very slightly soluble in water (0.45 g/L at 25°C).[2][2][5]
pKa 14.63 ± 0.50 (Predicted)[5]
Storage 2-8°C, sealed in a dry, dark place.[4][5]

Biological Significance and Applications

This compound is a crucial building block in medicinal chemistry, particularly in the development of targeted cancer therapies.

2.1. Intermediate for PARP-1 Inhibitors

The primary application of this compound is as a key intermediate in the synthesis of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors.[1][2] PARP-1 is a critical enzyme in the base excision repair (BER) pathway, a mechanism cells use to repair single-strand breaks in DNA.[2] In certain cancers with deficiencies in other DNA repair pathways (like BRCA1/2 mutations), inhibiting PARP-1 leads to an accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[1] The chemical structure of this compound is well-suited for constructing the complex molecular frameworks required for potent and selective PARP-1 inhibitors.[1]

PARP1_Signaling_Pathway cluster_0 Cellular Response to DNA Damage DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 Activation DNA_Damage->PARP1 PARylation PAR Chain Synthesis (PARylation) PARP1->PARylation Recruitment Recruitment of DNA Repair Proteins (XRCC1, Ligase III, etc.) PARylation->Recruitment Repair DNA Base Excision Repair (BER) Recruitment->Repair Survival Cell Survival Repair->Survival Apoptosis Cell Death (Apoptosis) Repair->Apoptosis Pathway Blocked in BRCA-deficient cells Inhibitor This compound -derived PARP-1 Inhibitor Inhibitor->Inhibition

Diagram 1: Role of PARP-1 in DNA Repair and Inhibition.

Experimental Protocols

While specific experimental protocols for this compound are often proprietary, this section provides a representative workflow for its use in the synthesis of a PARP-1 inhibitor. This methodology is based on common organic synthesis techniques.

3.1. General Workflow for PARP-1 Inhibitor Synthesis

The synthesis of a PARP-1 inhibitor from this compound typically involves a multi-step process to build the final complex molecule. The workflow below illustrates the logical steps.

Synthesis_Workflow Start Start: this compound Step1 Step 1: Acylation/ Coupling Reaction (e.g., with a substituted benzoyl chloride) Start->Step1 Intermediate1 Intermediate Product A Step1->Intermediate1 Step2 Step 2: Reduction of Nitro Group (e.g., using Pd/C, H₂) Intermediate1->Step2 Intermediate2 Intermediate Product B (Diamino derivative) Step2->Intermediate2 Step3 Step 3: Cyclization (Formation of heterocyclic core, e.g., benzimidazole) Intermediate2->Step3 Intermediate3 Core Inhibitor Scaffold Step3->Intermediate3 Step4 Step 4: Further Functionalization/ Side Chain Addition Intermediate3->Step4 Final Final Product: PARP-1 Inhibitor Step4->Final Purify Purification & Analysis (Chromatography, NMR, MS) Final->Purify

Diagram 2: Logical workflow for PARP-1 inhibitor synthesis.

3.2. Representative Synthesis Step: Acylation of the Amino Group

This protocol describes a general method for the acylation of the 2-amino group on this compound, a common initial step in building a more complex molecule.

  • Objective: To couple a functionalized acyl group to the 2-amino position of this compound.

  • Materials:

    • This compound

    • An appropriate acyl chloride (e.g., 4-fluorobenzoyl chloride)

    • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

    • A non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

    • Nitrogen or Argon gas for inert atmosphere

    • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

    • Magnetic stirrer and stir bar

  • Procedure:

    • Dissolve this compound (1.0 equivalent) in the anhydrous solvent within a round-bottom flask under an inert atmosphere.

    • Add the base (1.1 to 1.5 equivalents) to the solution and stir.

    • Cool the mixture in an ice bath (0 °C).

    • Dissolve the acyl chloride (1.05 equivalents) in a small amount of the anhydrous solvent in a dropping funnel.

    • Add the acyl chloride solution dropwise to the stirring mixture over 15-30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product using column chromatography or recrystallization to obtain the acylated intermediate.

  • Analysis: The structure and purity of the final product should be confirmed using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

References

An In-depth Technical Guide to 2-Amino-3-nitrobenzamide (CAS 313279-12-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-nitrobenzamide, registered under CAS number 313279-12-8, is a pivotal chemical intermediate with significant applications in the realm of medicinal chemistry and organic synthesis.[1][2] Its unique molecular architecture, featuring an ortho-amino group and a nitro group on a benzamide scaffold, makes it a versatile precursor for the synthesis of various heterocyclic compounds and biologically active molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its critical role as a building block in the development of therapeutic agents, most notably as an intermediate in the synthesis of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors.[1] PARP-1 inhibitors are a class of drugs that play a crucial role in DNA repair and RNA transcription modulation, with significant implications for cancer therapy.[1]

Core Molecular and Physical Properties

This compound is a solid organic compound at room temperature.[3] The presence of amino, nitro, and amide functional groups contributes to its distinct chemical reactivity and physical characteristics.

PropertyValueSource
CAS Number 313279-12-8[4]
Molecular Formula C₇H₇N₃O₃[4][5]
Molecular Weight 181.15 g/mol [1][4][5]
IUPAC Name This compound[3][5]
Physical State Solid[1][3]
Melting Point 240–242 °C[1]
Boiling Point 319.22 °C at 760 mmHg[1][6]
Density 1.481 g/cm³[1]
Solubility Very slightly soluble in water (0.45 g/L) at 25 °C[1]

Synthesis and Chemical Profile

The synthesis of this compound is a critical process for its application in further chemical reactions. While specific, detailed industrial synthesis protocols are often proprietary, a common laboratory-scale synthesis can be conceptualized.

Conceptual Synthetic Pathway

A plausible synthetic route to this compound involves the nitration of an appropriate benzamide precursor, followed by selective reduction or functional group manipulation. The precise reagents and conditions would be optimized to ensure high yield and purity.

G A Benzamide Precursor B Nitration A->B C Intermediate B->C D Functional Group Manipulation C->D E This compound D->E

Caption: Conceptual synthetic workflow for this compound.

Role in the Synthesis of PARP-1 Inhibitors

A primary application of this compound is its use as a key intermediate in the synthesis of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors.[1] These inhibitors are at the forefront of targeted cancer therapies, particularly for cancers with deficiencies in DNA repair mechanisms.

The general workflow for utilizing this compound in the synthesis of a PARP-1 inhibitor is as follows:

  • Cyclization Reaction: this compound can undergo a cyclization reaction, often through reduction of the nitro group to an amino group, followed by reaction with a suitable reagent to form a heterocyclic core.

  • Functionalization: The resulting heterocyclic structure can then be further functionalized to introduce the necessary pharmacophoric features for potent and selective PARP-1 inhibition.

G A This compound B Reduction of Nitro Group A->B C Cyclization B->C D Heterocyclic Core C->D E Further Functionalization D->E F PARP-1 Inhibitor E->F

Caption: General workflow for the synthesis of PARP-1 inhibitors from this compound.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory or industrial setting. It is classified as hazardous, with the hazard statement H314 indicating that it causes severe skin burns and eye damage.[3]

Precautionary Statements: [3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P310: Immediately call a POISON CENTER or doctor/physician.

A comprehensive Safety Data Sheet (SDS) should always be consulted before handling this compound.[1][7] Proper storage involves keeping it in a dark place, sealed in a dry environment, typically at 2-8°C.[3]

Conclusion

This compound (CAS 313279-12-8) is a compound of significant interest to the scientific and drug development communities. Its well-defined physical and chemical properties, coupled with its crucial role as an intermediate in the synthesis of cutting-edge therapeutics like PARP-1 inhibitors, underscore its importance. A thorough understanding of its characteristics, synthesis, and safe handling is essential for its effective application in research and development.

References

Spectroscopic Data for 2-Amino-3-nitrobenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a summary of available spectroscopic data for the compound 2-Amino-3-nitrobenzamide (CAS No. 313279-12-8). Due to a lack of publicly available experimental spectra for this compound, this document presents computationally predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, alongside expected Mass Spectrometry (MS) fragmentation patterns. For comparative purposes, experimental data for the closely related analogue, 2-Amino-3-nitrobenzoic acid, is also provided. Furthermore, this guide outlines general experimental protocols for the acquisition of NMR, IR, and MS data for solid organic compounds, and includes a visual workflow of the spectroscopic analysis process.

Introduction

This compound is a substituted aromatic compound of interest in medicinal chemistry and materials science. Accurate and comprehensive spectroscopic data are essential for its unambiguous identification, purity assessment, and structural elucidation. This document aims to provide a centralized resource for such data.

Spectroscopic Data

The following sections present the predicted spectroscopic data for this compound and the experimental data for the analogous compound, 2-Amino-3-nitrobenzoic acid.

Predicted Spectroscopic Data for this compound

The following data have been generated using computational models and serve as an estimation of the expected spectral characteristics.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)

¹H NMR ¹³C NMR
Chemical Shift (ppm) Assignment Chemical Shift (ppm) Assignment
~8.1 (d)Aromatic H~168C=O (Amide)
~7.8 (br s)Amide H~148Aromatic C-NH₂
~7.5 (t)Aromatic H~135Aromatic C-NO₂
~7.2 (br s)Amide H~132Aromatic C-H
~6.8 (d)Aromatic H~125Aromatic C-CONH₂
~6.5 (br s)Amine H₂~120Aromatic C-H
~118Aromatic C-H

Note: Predicted chemical shifts are estimates and may vary from experimental values. 'br s' denotes a broad singlet, 'd' a doublet, and 't' a triplet.

Table 2: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Assignment
3450 - 3300N-H stretch (Amine and Amide)
3200 - 3100Aromatic C-H stretch
1680 - 1650C=O stretch (Amide I)
1620 - 1580N-H bend (Amine and Amide II)
1550 - 1500Asymmetric NO₂ stretch
1350 - 1300Symmetric NO₂ stretch
850 - 750Aromatic C-H out-of-plane bend

Table 3: Expected Mass Spectrometry Fragmentation for this compound

m/z Value Possible Fragment Notes
181[M]⁺Molecular Ion
165[M-NH₂]⁺Loss of the amino group
164[M-NH₃]⁺Loss of ammonia from the amide
135[M-NO₂]⁺Loss of the nitro group
121[M-CONH₂ - H]⁺Loss of the amide group and a hydrogen
92[C₆H₄NH₂]⁺Aminobenzene fragment
Experimental Spectroscopic Data for 2-Amino-3-nitrobenzoic Acid

The following data for the analogous compound, 2-Amino-3-nitrobenzoic acid (CAS No. 606-18-8), are provided for comparison.

Table 4: Experimental ¹H NMR Data for 2-Amino-3-nitrobenzoic Acid

Chemical Shift (ppm) Solvent
8.12 (dd, J=8.4, 1.6 Hz, 1H)DMSO-d₆
7.90 (br s, 2H)DMSO-d₆
7.55 (dd, J=7.6, 1.6 Hz, 1H)DMSO-d₆
6.78 (t, J=8.0 Hz, 1H)DMSO-d₆

Data sourced from publicly available spectra.

Table 5: Experimental IR Absorption Bands for 2-Amino-3-nitrobenzoic Acid

Wavenumber (cm⁻¹) Technique
~3480, ~3360N-H stretch
~3000-2500O-H stretch (Carboxylic Acid)
~1680C=O stretch (Carboxylic Acid)
~1620N-H bend
~1530Asymmetric NO₂ stretch
~1350Symmetric NO₂ stretch

Data obtained from Attenuated Total Reflectance (ATR) spectra.[1]

Table 6: Experimental Mass Spectrometry Data for 2-Amino-3-nitrobenzoic Acid

m/z Value Possible Fragment
182[M]⁺
165[M-OH]⁺
136[M-NO₂]⁺
118[M-NO₂ - H₂O]⁺

Data corresponds to the molecular weight of 182.13 g/mol .[2]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-20 mg of the solid sample for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[3][4]

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[3]

  • Ensure complete dissolution of the sample, using gentle vortexing or sonication if necessary.[3]

  • Transfer the solution to a clean 5 mm NMR tube using a pipette, ensuring the liquid height is around 4-5 cm.[3]

  • Data Acquisition: Insert the NMR tube into the spectrometer.

  • The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field for homogeneity.[3]

  • The probe is tuned to the appropriate frequency for the nucleus being observed (e.g., ¹H or ¹³C).[3]

  • Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, relaxation delay) and initiate the experiment.[3]

Infrared (IR) Spectroscopy

This protocol describes the use of Attenuated Total Reflectance (ATR), a common technique for solid samples.

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.[5]

  • Data Acquisition: Apply pressure using the instrument's press to ensure good contact between the sample and the crystal.[5]

  • Record the background spectrum of the empty ATR crystal.

  • Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background.

  • Cleaning: After analysis, the crystal should be cleaned thoroughly with a suitable solvent (e.g., isopropanol or acetone).[5]

Mass Spectrometry (MS)

This protocol is a general guideline for Electrospray Ionization (ESI) Mass Spectrometry.

  • Sample Preparation: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).[6][7]

  • Dilute a small aliquot of the stock solution (e.g., 10 µL) into a larger volume (e.g., 1 mL) of the mobile phase solvent to a final concentration of about 1-10 µg/mL.[6][7]

  • If any precipitate is observed, the solution must be filtered before analysis.[6][7]

  • Transfer the final solution to an appropriate mass spectrometry vial.[6][7]

  • Data Acquisition: The sample is introduced into the ESI source, where it is ionized.

  • The generated ions are then transferred into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

  • The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Compound Synthesized Compound Purification Purification (e.g., Chromatography, Recrystallization) Compound->Purification Pure_Sample Pure, Dry Sample Purification->Pure_Sample NMR NMR Spectroscopy (¹H, ¹³C) Pure_Sample->NMR IR IR Spectroscopy (FTIR-ATR) Pure_Sample->IR MS Mass Spectrometry (e.g., ESI-MS) Pure_Sample->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity Purity Assessment Structure_Elucidation->Purity Identity Identity Confirmation Structure_Elucidation->Identity Final_Report Final Report & Data Archiving Purity->Final_Report Identity->Final_Report

References

The Cornerstone of PARP Inhibition: A Technical Guide to the Biological Significance of 2-Amino-3-nitrobenzamide in DNA Repair

Author: BenchChem Technical Support Team. Date: December 2025

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The integrity of the human genome is under constant assault from both endogenous and exogenous sources, necessitating a robust and multifaceted DNA damage response (DDR). A central player in this intricate network is Poly(ADP-ribose) Polymerase 1 (PARP-1), an enzyme critical for the repair of DNA single-strand breaks (SSBs). The therapeutic strategy of inhibiting PARP-1 has emerged as a cornerstone of modern oncology, particularly for cancers harboring defects in other DNA repair pathways, such as those with BRCA1/2 mutations. This technical guide delves into the biological significance of 2-Amino-3-nitrobenzamide, not as a direct effector of DNA repair, but as a pivotal chemical intermediate in the synthesis of potent PARP-1 inhibitors. We will explore the mechanism of PARP-1-mediated repair, the elegant concept of synthetic lethality, and provide detailed, field-proven methodologies for the evaluation of PARP inhibitors, thereby illuminating the path from a simple chemical building block to a life-saving therapeutic.

Introduction: The Central Role of PARP-1 in Genome Integrity

Cellular DNA is in a constant state of flux, with an estimated one million molecular lesions occurring per cell per day. These lesions can range from simple base modifications to cytotoxic double-strand breaks (DSBs). The Base Excision Repair (BER) pathway is a primary mechanism for correcting single-strand breaks, and at the heart of this process lies PARP-1. This enzyme acts as a molecular sensor for DNA nicks. Upon binding to an SSB, PARP-1 undergoes a conformational change that activates its catalytic domain. Using NAD+ as a substrate, PARP-1 synthesizes long, branched chains of poly(ADP-ribose) (PAR) onto itself and other nearby proteins, a process known as PARylation. This burst of PARylation serves two main purposes: it creates a negatively charged scaffold to recruit other DNA repair proteins, such as XRCC1, and it helps to decondense chromatin, making the damaged site more accessible to the repair machinery. Given its critical role, the inhibition of PARP-1 has become a major focus in cancer therapy.

The Mechanism of PARP-1 in Single-Strand Break Repair

The catalytic cycle of PARP-1 at a DNA single-strand break is a rapid and highly regulated process. The enzyme's zinc finger domains recognize and bind to the break, triggering its catalytic activity. This results in the synthesis of PAR chains, which act as a signaling platform. The recruitment of the scaffold protein XRCC1 is a key downstream event, as XRCC1 in turn coordinates the assembly of the BER machinery, including DNA polymerase β (Polβ) and DNA ligase III (LigIII), to fill the gap and seal the nick. Once the repair is complete, the PAR chains are rapidly degraded by Poly(ADP-ribose) glycohydrolase (PARG), and PARP-1 is released from the DNA, ready to respond to new damage.

PARP1_SSB_Repair cluster_0 DNA Single-Strand Break (SSB) Occurs cluster_1 PARP-1 Activation and PARylation cluster_2 Recruitment of Repair Complex cluster_3 DNA Repair and Reset ssb Damaged DNA (Single-Strand Break) parp1_inactive PARP-1 (Inactive) ssb->parp1_inactive binds to parp1_active PARP-1 (Active) parp1_inactive->parp1_active activates par_synthesis PAR Chain Synthesis parp1_active->par_synthesis catalyzes xrcc1 XRCC1 par_synthesis->xrcc1 recruits parg PARG par_synthesis->parg degraded by nad NAD+ nad->par_synthesis polb DNA Pol β xrcc1->polb lig3 DNA Ligase III xrcc1->lig3 repair_complex BER Complex Assembly polb->repair_complex lig3->repair_complex repaired_dna Repaired DNA repair_complex->repaired_dna repairs SSB parg->parp1_inactive resets

Caption: PARP-1 mediated single-strand break repair pathway.

Synthetic Lethality: The Achilles' Heel of BRCA-Mutated Cancers

The concept of synthetic lethality describes a situation where the loss of two genes is lethal to a cell, while the loss of either gene alone is not. This principle is elegantly exploited by PARP inhibitors in the treatment of cancers with mutations in the BRCA1 or BRCA2 genes. BRCA1 and BRCA2 are essential for the repair of DNA double-strand breaks through a high-fidelity pathway called homologous recombination (HR).

In a normal cell, if PARP-1 is inhibited, single-strand breaks can accumulate and, during DNA replication, degenerate into double-strand breaks. However, these DSBs can be efficiently repaired by the HR pathway, and the cell survives. In a cancer cell with a BRCA1/2 mutation, the HR pathway is already compromised. When these cells are treated with a PARP inhibitor, the single-strand breaks that are converted to double-strand breaks cannot be repaired effectively. This leads to a massive accumulation of genomic instability and, ultimately, cell death. This selective killing of cancer cells while sparing normal cells is the hallmark of a successful targeted therapy.

Synthetic_Lethality cluster_normal Normal Cell (HR Proficient) cluster_cancer BRCA-Mutant Cancer Cell (HR Deficient) parp_inhibitor_normal PARP Inhibitor ssb_normal SSBs accumulate parp_inhibitor_normal->ssb_normal dsb_normal DSBs form during replication ssb_normal->dsb_normal hr_normal Homologous Recombination (Active) dsb_normal->hr_normal repaired by survival_normal Cell Survival hr_normal->survival_normal parp_inhibitor_cancer PARP Inhibitor ssb_cancer SSBs accumulate parp_inhibitor_cancer->ssb_cancer dsb_cancer DSBs form during replication ssb_cancer->dsb_cancer hr_cancer Homologous Recombination (Inactive) dsb_cancer->hr_cancer cannot be repaired death_cancer Cell Death (Apoptosis) hr_cancer->death_cancer

Caption: The principle of synthetic lethality with PARP inhibitors.

This compound: A Key Architectural Element for PARP Inhibitors

While not biologically active in the context of DNA repair itself, this compound is a critical starting material for the synthesis of a class of highly potent PARP inhibitors.[1] Its chemical structure provides a scaffold that can be readily elaborated to create the phthalazinone core common to many clinically approved PARP inhibitors, such as Olaparib. The benzamide portion of the molecule is crucial for mimicking the nicotinamide moiety of NAD+, allowing the final inhibitor to competitively bind to the catalytic site of PARP-1.

Representative Synthetic Scheme

The following scheme illustrates a conceptual pathway for how this compound can be utilized to construct a phthalazinone-based PARP inhibitor. This is a representative scheme and not the exact manufacturing process for any specific drug.

  • Step 1: Diazotization and Sandmeyer Reaction: The amino group of this compound is converted to a diazonium salt and subsequently replaced with a cyano group.

  • Step 2: Reduction of the Nitro Group: The nitro group is reduced to an amine, which is a key step for the subsequent cyclization.

  • Step 3: Cyclization with a Carbonyl Source: The newly formed amino group and the adjacent cyano group can react with a suitable carbonyl-containing molecule (e.g., a derivative of formic acid) to form the phthalazinone ring system.

  • Step 4: Further Functionalization: The phthalazinone core can then be further functionalized through various coupling reactions to attach the side chains necessary for potent and selective PARP inhibition.

This multi-step synthesis highlights the importance of starting with a high-purity, well-characterized intermediate like this compound to ensure the quality and yield of the final active pharmaceutical ingredient.

Experimental Protocols for the Evaluation of PARP Inhibitors

The development of new PARP inhibitors requires a robust pipeline of assays to characterize their potency, selectivity, and cellular effects. The following are detailed protocols for key experiments in this process.

In Vitro PARP-1 Activity Assay (Chemiluminescent)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP-1 in a cell-free system.

  • Principle: The assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP-1. The resulting biotinylated histones are detected with streptavidin-horseradish peroxidase (HRP) and a chemiluminescent substrate. The light output is proportional to PARP-1 activity.

  • Methodology:

    • Coat a 96-well plate with histone proteins and block non-specific binding sites.

    • Prepare serial dilutions of the test compound (e.g., a novel PARP inhibitor) and a known inhibitor (e.g., Olaparib) as a positive control.

    • Add the PARP-1 enzyme, activated DNA (to stimulate the enzyme), and the test compounds to the wells.

    • Initiate the reaction by adding biotinylated NAD+. Incubate for 1 hour at room temperature.

    • Wash the plate to remove unincorporated reagents.

    • Add streptavidin-HRP and incubate for 30 minutes.

    • Wash the plate again.

    • Add a chemiluminescent HRP substrate and immediately measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the no-inhibitor control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[2][3][4]

  • Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing breaks, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.

  • Methodology:

    • Treat cells in culture with a DNA damaging agent and/or a PARP inhibitor for the desired time.

    • Harvest the cells and resuspend them in low-melting-point agarose.

    • Pipette the cell-agarose mixture onto a coated microscope slide and allow it to solidify.

    • Immerse the slides in a lysis solution (containing detergent and high salt) to remove cell membranes and proteins, leaving the DNA as "nucleoids."

    • Place the slides in an electrophoresis tank with alkaline buffer (to unwind the DNA) and apply an electric field.

    • Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

    • Visualize the slides using a fluorescence microscope and capture images.

  • Data Analysis: Use image analysis software to quantify the percentage of DNA in the comet tail and the tail moment (a product of tail length and the fraction of DNA in the tail). An increase in these parameters indicates an accumulation of DNA breaks, which is the expected outcome of effective PARP inhibition in HR-deficient cells.

γ-H2AX Immunofluorescence Staining for DNA Double-Strand Breaks

This assay specifically detects DNA double-strand breaks, the cytotoxic lesion that accumulates in BRCA-mutant cells treated with PARP inhibitors.

  • Principle: The histone variant H2AX is rapidly phosphorylated at serine 139 (termed γ-H2AX) at the sites of DSBs. This modification can be detected using a specific antibody, and the resulting foci in the nucleus can be visualized and counted.[5]

  • Methodology:

    • Grow cells on coverslips and treat them with the PARP inhibitor.

    • Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).

    • Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).

    • Incubate the cells with a primary antibody specific for γ-H2AX.

    • Wash the cells and incubate them with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides and visualize them using a fluorescence or confocal microscope.

  • Data Analysis: Count the number of distinct γ-H2AX foci per nucleus. A significant increase in the number of foci in cells treated with a PARP inhibitor indicates the formation of DSBs.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies (Preclinical) start Start: Novel Compound (e.g., from this compound) parp_assay PARP-1 Enzymatic Assay (Determine IC50) start->parp_assay cell_viability Cell Viability Assay (e.g., in BRCA-mutant vs. wild-type cells) parp_assay->cell_viability If potent comet_assay Comet Assay (Measure DNA Breaks) cell_viability->comet_assay If selective cytotoxicity h2ax_staining γ-H2AX Staining (Measure DSBs) comet_assay->h2ax_staining xenograft Xenograft Models (e.g., BRCA-mutant tumors) h2ax_staining->xenograft If mechanism confirmed end Lead Candidate for Clinical Development xenograft->end If efficacious and safe

Caption: General workflow for the preclinical evaluation of a novel PARP inhibitor.

Quantitative Data Summary

The potency of various PARP inhibitors is typically compared using their IC50 values against PARP-1 and PARP-2, as well as their ability to kill specific cancer cell lines.

PARP InhibitorPARP-1 IC50 (nM)PARP-2 IC50 (nM)Cell Line (BRCA1-mutant) IC50 (nM)
Olaparib1.91.510
Rucaparib1.41.420
Niraparib3.82.110
Talazoparib0.571.00.4

Note: IC50 values are approximate and can vary depending on the specific assay conditions.

Future Perspectives and Conclusion

The success of PARP inhibitors has validated the principle of synthetic lethality and opened up new avenues for targeted cancer therapy. Research is now focused on expanding the use of PARP inhibitors beyond BRCA-mutated cancers to other tumors with deficiencies in homologous recombination (a concept known as "BRCAness"). Furthermore, combination therapies that pair PARP inhibitors with other agents, such as immunotherapy and drugs targeting other DNA repair pathways, are showing great promise.

References

The Pivotal Role of 2-Amino-3-nitrobenzamide as a Chemical Intermediate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-nitrobenzamide is a crucial chemical intermediate, primarily recognized for its role in the synthesis of complex heterocyclic scaffolds that form the backbone of various pharmacologically active molecules. Its unique arrangement of an amino group, a nitro group, and a carboxamide moiety on a benzene ring makes it a versatile precursor for the construction of targeted therapeutics. This technical guide provides an in-depth exploration of the synthesis, properties, and significant applications of this compound, with a particular focus on its utility in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has revolutionized cancer therapy.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The key properties are summarized in the table below.

PropertyValue
CAS Number 313279-12-8
Molecular Formula C₇H₇N₃O₃
Molecular Weight 181.15 g/mol
Appearance Solid
Melting Point 240–242 °C[1]
Boiling Point 319.22 °C at 760 mmHg[1]
Density 1.481 g/cm³[1]
Solubility Very slightly soluble in water (0.45 g/L at 25 °C)[1]
Purity Typically >98.0%[1]

Synthesis of this compound

Proposed Synthetic Pathway:

G A 3-Nitrophthalic Acid B 2-Amino-3-nitrobenzoic Acid A->B  Curtius Rearrangement  (multi-step) C This compound B->C  Amidation  (e.g., SOCl₂, NH₃)

Proposed synthesis of this compound.

Step 1: Synthesis of 2-Amino-3-nitrobenzoic Acid from 3-Nitrophthalic Acid

A high-yield synthesis of 2-amino-3-nitrobenzoic acid from 3-nitrophthalic acid has been reported, proceeding through a Curtius rearrangement. This multi-step process generally involves mono-esterification, acyl chlorination, reaction with an azide, and subsequent rearrangement and hydrolysis.

Experimental Protocol (Adapted from Patent Literature for 2-Amino-3-nitrobenzoic Acid Synthesis) [1]

  • Mono-esterification: 3-Nitrophthalic acid (100g) is refluxed with anhydrous methanol (600ml) and concentrated sulfuric acid (50ml). The reaction progress is monitored by liquid chromatography. Upon completion, the mixture is cooled to 0°C to crystallize the mono-esterification product, 2-carboxy-3-nitrobenzoic acid methyl ester. This step typically yields around 90.4g (98.8% purity).

  • Acyl Chlorination: The dried mono-esterification product is refluxed with chloroform and thionyl chloride to convert the carboxylic acid group to an acyl chloride.

  • Curtius Rearrangement and Hydrolysis: The resulting acyl chloride is reacted with sodium azide at room temperature. The reaction is monitored by liquid chromatography. Subsequent hydrolysis of the resulting isocyanate yields 2-amino-3-nitrobenzoic acid. The overall yield from 3-nitrophthalic acid is reported to be as high as 95%.

Step 2: Amidation of 2-Amino-3-nitrobenzoic Acid

The conversion of the carboxylic acid to a primary amide is a standard organic transformation. One common method involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with ammonia.

General Experimental Protocol for Amidation

  • Acyl Chloride Formation: 2-Amino-3-nitrobenzoic acid is suspended in an inert solvent (e.g., toluene). Thionyl chloride (2 equivalents) is added, and the mixture is refluxed until the evolution of HCl and SO₂ gases ceases (typically 2-3 hours). The solvent and excess thionyl chloride are then removed under reduced pressure to yield the crude 2-amino-3-nitrobenzoyl chloride.

  • Ammonolysis: The crude acyl chloride is cooled in an ice bath and concentrated ammonium hydroxide is added slowly with vigorous stirring. The reaction is exothermic and should be performed in a well-ventilated fume hood. Stirring is continued for about 30 minutes, during which the this compound product precipitates.

  • Purification: The solid product is collected by vacuum filtration, washed with cold water to remove ammonium salts, and dried. Further purification can be achieved by recrystallization from a suitable solvent.

Role as a Key Intermediate in PARP Inhibitor Synthesis

The primary significance of this compound in medicinal chemistry lies in its role as a precursor to phthalazinone-based PARP inhibitors. These inhibitors are a targeted cancer therapy, particularly effective in patients with BRCA1/2 mutations. The synthesis of the core phthalazinone scaffold often involves the cyclization of a 2-aminobenzamide derivative.

General Synthetic Pathway to Phthalazinone Core:

G cluster_0 From this compound cluster_1 Phthalazinone Formation A This compound B 2,3-Diaminobenzamide A->B  Reduction of Nitro Group  (e.g., H₂, Pd/C) C Phthalazinone Intermediate B->C  Cyclization with  a dicarbonyl compound D PARP Inhibitor (e.g., Olaparib) C->D  Further Functionalization

General workflow for PARP inhibitor synthesis.

Step 1: Reduction of the Nitro Group

The first step in utilizing this compound for phthalazinone synthesis is the reduction of the nitro group to a primary amine, yielding 2,3-diaminobenzamide.

General Experimental Protocol for Nitro Group Reduction

  • Catalytic Hydrogenation: this compound is dissolved in a suitable solvent such as methanol or ethanol. A catalytic amount of palladium on carbon (Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: The catalyst is removed by filtration through celite, and the solvent is evaporated under reduced pressure to yield the crude 2,3-diaminobenzamide, which can often be used in the next step without further purification.

Step 2: Cyclization to Form the Phthalazinone Ring

The resulting 2,3-diaminobenzamide can then undergo cyclization with a suitable dicarbonyl compound or its equivalent to form the core phthalazinone structure of many PARP inhibitors. The specific reaction partner will determine the substitution pattern on the final molecule. While a detailed public protocol starting specifically from 2,3-diaminobenzamide for a drug like Olaparib is not available, the general chemistry is well-established. For instance, the synthesis of Olaparib involves the reaction of a key intermediate with hydrazine hydrate to form the phthalazinone ring.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals, most notably PARP inhibitors. Its synthesis, while requiring multiple steps, can be achieved with high overall yield from readily available starting materials. The strategic placement of its functional groups allows for the efficient construction of complex heterocyclic systems, underscoring its importance in modern drug discovery and development. Further research into optimizing the synthesis of this intermediate and exploring its utility in the creation of novel therapeutic agents is warranted.

References

A Technical Guide to the Synthesis of 2-Amino-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the primary synthesis routes for 2-Amino-3-nitrobenzamide, a crucial intermediate in the manufacturing of various pharmaceuticals and functional materials. This document details key synthetic pathways, presenting comparative data, step-by-step experimental protocols, and visual diagrams of each major process.

Introduction

This compound is a key building block in organic synthesis. Its structural features make it a valuable precursor for the synthesis of a range of heterocyclic compounds, including benzimidazole derivatives which are central to the development of drugs like candesartan and azilsartan. The efficient and cost-effective synthesis of this intermediate is therefore of significant interest to the pharmaceutical and chemical industries. This guide explores and compares the most prevalent methods for its preparation.

Core Synthesis Routes

The synthesis of this compound has been approached through several distinct chemical pathways. The most prominent methods originate from readily available starting materials such as 3-nitrophthalic acid, 2-chloro-3-nitrobenzoic acid, and 2-hydroxy-3-nitrobenzoic acid. Each route presents its own set of advantages and challenges in terms of yield, cost, and environmental impact.

Synthesis from 3-Nitrophthalic Acid via Curtius Rearrangement

This route is a high-yield process that transforms 3-nitrophthalic acid into the target molecule through a series of reactions including mono-esterification, chlorination, and a Curtius rearrangement. This method is noted for its efficiency, with reported yields reaching up to 95%.[1][2]

Step 1: Mono-esterification (Preparation of 2-carboxy-3-nitrobenzoic acid methyl ester)

  • To 600 mL of anhydrous methanol, add 100 g of 3-nitrophthalic acid and 50 mL of concentrated sulfuric acid.

  • Heat the mixture to reflux. The reaction progress should be monitored by liquid chromatography.

  • Upon completion, cool the solution to 0°C to induce crystallization.

  • Filter the crystals to obtain the mono-esterification product: 2-carboxy-3-nitrobenzoic acid methyl ester.

  • The dried product should have a purity of approximately 98.8% and a melting point of 160.4-161°C.[1]

Step 2: Acyl Chloride Formation

  • To the dried mono-esterification product (81.5 g), add 200 mL of chloroform and 45 g of thionyl chloride.

  • Reflux the mixture.

  • After the reaction is complete, lower the temperature to obtain a solution of the acid chloride.[1]

Step 3: Curtius Rearrangement and Hydrolysis

  • To the acid chloride solution, add 30 g of sodium azide and react at room temperature. Monitor the reaction endpoint using liquid chromatography.

  • The resulting 2-amino-3-nitrobenzoyl acid ester is then hydrolyzed in water with a strong inorganic alkali to yield the final product, 2-amino-3-nitrobenzoic acid.[1][2]

Starting MaterialKey ReagentsReaction StepsOverall YieldPurityReference
3-Nitrophthalic AcidMethanol, Sulfuric Acid, Thionyl Chloride, Sodium AzideMono-esterification, Acyl Chlorination, Curtius Rearrangement, Hydrolysis95%98.8% (for monoester)[1][2]

digraph "Synthesis from3-Nitrophthalic Acid" {
graph [splines=ortho, nodesep=0.5];
node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
edge [color="#4285F4"];

Start [label="3-Nitrophthalic Acid", shape=ellipse, fillcolor="#FBBC05"]; Step1 [label="Mono-esterification\n(Methanol, H2SO4, Reflux)"]; Intermediate1 [label="2-carboxy-3-nitrobenzoic acid methyl ester"]; Step2 [label="Acyl Chloride Formation\n(Thionyl Chloride, Chloroform, Reflux)"]; Intermediate2 [label="Acid Chloride Derivative"]; Step3 [label="Curtius Rearrangement\n(Sodium Azide, RT)"]; Intermediate3 [label="2-amino-3-nitrobenzoyl acid ester"]; Step4 [label="Hydrolysis\n(Inorganic Strong Alkali)"]; End [label="2-Amino-3-nitrobenzoic Acid", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> Intermediate2; Intermediate2 -> Step3; Step3 -> Intermediate3; Intermediate3 -> Step4; Step4 -> End; }

Caption: Curtius rearrangement route from 3-nitrophthalic acid.

Synthesis from 2-Chloro-3-nitrobenzoic Acid via Ammonolysis

This method involves the direct amination of 2-chloro-3-nitrobenzoic acid using ammonia. It is a more direct route compared to the multi-step synthesis from 3-nitrophthalic acid.[3]

  • A mixture of 2-chloro-3-nitrobenzoic acid is reacted with alcoholic ammonia.

  • The reaction is typically carried out under pressure in an autoclave.

  • The specific conditions such as temperature and pressure can be optimized to improve yield.

Note: Detailed experimental parameters for this route are less consistently reported in the surveyed literature.

Starting MaterialKey ReagentsReaction TypeYieldReference
2-Chloro-3-nitrobenzoic AcidAlcoholic AmmoniaAmmonolysisNot specified[3]

digraph "Synthesis from2-Chloro-3-nitrobenzoic Acid" {
graph [splines=ortho, nodesep=0.5];
node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
edge [color="#EA4335"];

Start [label="2-Chloro-3-nitrobenzoic Acid", shape=ellipse, fillcolor="#FBBC05"]; Step1 [label="Ammonolysis\n(Alcoholic Ammonia)"]; End [label="2-Amino-3-nitrobenzoic Acid", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Step1; Step1 -> End; }

Caption: Ammonolysis of 2-chloro-3-nitrobenzoic acid.

Synthesis from 2-Hydroxy-3-nitrobenzoic Acid

This process involves the replacement of a hydroxyl group with an amino group by heating 2-hydroxy-3-nitrobenzoic acid (3-nitrosalicylic acid) with ammonium hydroxide.[3]

  • Mix 3-nitrosalicylic acid or its metallic salt with ammonium hydroxide, either neat or in an alcoholic medium (e.g., isopropanol).

  • Heat the reaction mixture in a glass-lined autoclave to a temperature between 120°C and 180°C for an extended period (e.g., 12 hours).

  • After the reaction, acidify the mixture with a concentrated acid like HCl.

  • The resulting precipitate of 2-amino-3-nitrobenzoic acid is then recovered by filtration and dried.[3]

Starting MaterialKey ReagentsTemperatureTimeYieldReference
2-Hydroxy-3-nitrobenzoic AcidAmmonium Hydroxide, Isopropanol160°C12 hours~85% (based on 17g product from 20g starting material)[3]

digraph "Synthesis from 2-Hydroxy-3-nitrobenzoic Acid" {
graph [splines=ortho, nodesep=0.5];
node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
edge [color="#34A853"];

Start [label="2-Hydroxy-3-nitrobenzoic Acid", shape=ellipse, fillcolor="#FBBC05"]; Step1 [label="Amination\n(Ammonium Hydroxide, 120-180°C)"]; Intermediate [label="Reaction Mixture"]; Step2 [label="Acidification\n(Conc. HCl)"]; Step3 [label="Filtration and Drying"]; End [label="2-Amino-3-nitrobenzoic Acid", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Step3; Step3 -> End; } Caption: Amination of 2-hydroxy-3-nitrobenzoic acid.

Conclusion

The synthesis of this compound can be achieved through various pathways, each with its own merits. The route starting from 3-nitrophthalic acid via a Curtius rearrangement offers a very high yield, making it attractive for industrial-scale production despite being a multi-step process. [1][2]The ammonolysis of 2-chloro-3-nitrobenzoic acid provides a more direct approach, though detailed yield data is less available. The method using 2-hydroxy-3-nitrobenzoic acid presents a viable alternative with good yields, utilizing high temperatures and pressures. [3]The choice of synthesis route will ultimately depend on factors such as the availability and cost of starting materials, desired yield and purity, and the technical capabilities of the manufacturing facility. This guide provides the foundational information for researchers and developers to make informed decisions in the synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to 2-Amino-3-nitrobenzamide (C7H7N3O3): A Key Intermediate in the Development of PARP-1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-3-nitrobenzamide, a crucial chemical intermediate in the synthesis of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. PARP-1 is a key enzyme in the base excision repair (BER) and single-strand break repair (SSBR) pathways, making it a prime target for cancer therapeutics, particularly in the context of synthetic lethality in BRCA-mutated cancers. This document details the physicochemical properties of this compound, provides a putative synthesis protocol, and describes its pivotal role in the DNA damage response. Furthermore, it outlines a detailed experimental protocol for assessing the efficacy of PARP-1 inhibitors derived from this intermediate and presents a logical workflow for their synthesis. This guide aims to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel cancer therapies targeting DNA repair mechanisms.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in medicinal chemistry and drug development. The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C7H7N3O3[1]
Molecular Weight 181.15 g/mol [1]
CAS Number 313279-12-8[1]
Appearance SolidLBAO Chemicals
Melting Point 240-242 °CLBAO Chemicals
Boiling Point 319.22 °C at 760 mmHgLBAO Chemicals
Density 1.481 g/cm³LBAO Chemicals
Solubility Very slightly soluble in water (0.45 g/L at 25°C). Soluble in Chloroform, DMSO, Methanol, THF.LBAO Chemicals, ChemicalBook
pKa 14.63 ± 0.50 (Predicted)ChemicalBook

Synthesis and Experimental Protocols

Synthesis of this compound

While specific, detailed protocols for the direct synthesis of this compound are not extensively published in peer-reviewed journals, a logical and commonly employed synthetic route involves the amidation of its corresponding carboxylic acid, 2-amino-3-nitrobenzoic acid. Several patents describe the synthesis of this precursor from starting materials like 3-nitrophthalic acid or 2-chloro-3-nitrobenzoic acid.[2][3][4][5]

Putative Experimental Protocol for Amidation:

This protocol is based on standard organic chemistry procedures for the conversion of a carboxylic acid to a primary amide.

Objective: To synthesize this compound from 2-amino-3-nitrobenzoic acid.

Materials:

  • 2-amino-3-nitrobenzoic acid

  • Thionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ammonia solution (e.g., 0.5 M in 1,4-dioxane or aqueous ammonium hydroxide)

  • Sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Activation of the Carboxylic Acid:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-3-nitrobenzoic acid in an anhydrous solvent like DCM or THF.

    • Cool the solution in an ice bath (0 °C).

    • Slowly add an excess of a chlorinating agent, such as thionyl chloride or oxalyl chloride (typically 1.5-2.0 equivalents), dropwise to the stirred solution. A catalytic amount of N,N-Dimethylformamide (DMF) can be added if using oxalyl chloride.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material). The formation of the acyl chloride is the key intermediate step.

  • Amidation:

    • In a separate flask, prepare a solution of ammonia.

    • Cool the acyl chloride solution back down to 0 °C in an ice bath.

    • Slowly add an excess of the ammonia solution to the stirred acyl chloride solution. This reaction is typically exothermic.

    • After the addition, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding water.

    • If DCM was used as the solvent, separate the organic layer. If THF was used, most of it will need to be removed under reduced pressure before proceeding with an extraction.

    • Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid), water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Experimental Protocol: In Vitro PARP-1 Activity Assay

This protocol describes a common method to assess the inhibitory activity of compounds, such as those derived from this compound, against the PARP-1 enzyme. This is a colorimetric assay that measures the consumption of NAD+ during the poly(ADP-ribosyl)ation of histones.[6]

Objective: To determine the IC50 value of a test compound for PARP-1 inhibition.

Materials:

  • Purified recombinant human PARP-1 enzyme

  • Histone-coated 96-well plate

  • Activated DNA (as a co-factor for PARP-1 activation)

  • Biotinylated NAD+

  • Streptavidin-HRP (Horseradish Peroxidase)

  • Colorimetric HRP substrate (e.g., TMB)

  • PARP assay buffer

  • Stop solution (e.g., 1 M sulfuric acid)

  • Test compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., Olaparib)

  • Microplate reader

Procedure:

  • Plate Preparation:

    • Histones are pre-coated onto a 96-well plate. Wash the wells three times with a wash buffer (e.g., PBST).

    • Block the wells with a blocking buffer for at least 90 minutes at room temperature to prevent non-specific binding.

  • Inhibitor Preparation:

    • Prepare serial dilutions of the test compound and the positive control (e.g., Olaparib) in the PARP assay buffer containing a small percentage of DMSO to ensure solubility.

  • Enzyme Reaction:

    • Prepare a master mix containing the PARP assay buffer, activated DNA, and biotinylated NAD+.

    • Add the diluted test compound or control to the appropriate wells.

    • Add the PARP-1 enzyme to all wells except the negative control wells.

    • Add the master mix to initiate the reaction.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection:

    • After incubation, wash the plate to remove unbound reagents.

    • Add Streptavidin-HRP to each well and incubate to allow binding to the biotinylated ADP-ribose chains on the histones.

    • Wash the plate again to remove unbound Streptavidin-HRP.

    • Add the colorimetric HRP substrate and incubate until a color develops.

    • Add the stop solution to quench the reaction.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • The absorbance is proportional to the PARP-1 activity.

    • Plot the percentage of PARP-1 inhibition versus the logarithm of the inhibitor concentration.

    • Calculate the IC50 value, which is the concentration of the inhibitor that reduces the PARP-1 activity by 50%.

Role in DNA Damage Response and Signaling Pathways

This compound serves as a versatile building block for the synthesis of potent PARP-1 inhibitors.[7] PARP-1 is a critical enzyme in the cellular response to DNA damage, particularly in the repair of single-strand breaks (SSBs).

The PARP-1 Signaling Pathway in Single-Strand Break Repair

Upon detection of a DNA single-strand break, PARP-1 is rapidly recruited to the site of damage. This binding event triggers a conformational change in the enzyme, leading to its activation. Activated PARP-1 utilizes NAD+ as a substrate to synthesize long, branched chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins, including histones.[8] This process, known as PARylation, serves as a signaling scaffold to recruit other DNA repair proteins to the damage site.[8] Key proteins recruited by the PAR chains include XRCC1 (X-ray repair cross-complementing protein 1), DNA ligase III, and DNA polymerase beta.[9] This complex of proteins then carries out the repair of the single-strand break. After repair, the PAR chains are rapidly degraded by poly(ADP-ribose) glycohydrolase (PARG).[10]

// Nodes DNA_SSB [label="DNA Single-Strand Break", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PARP1_inactive [label="Inactive PARP-1", fillcolor="#F1F3F4", fontcolor="#202124"]; PARP1_active [label="Active PARP-1", fillcolor="#FBBC05", fontcolor="#202124"]; NAD [label="NAD+", fillcolor="#F1F3F4", fontcolor="#202124"]; PAR [label="Poly(ADP-ribose) (PAR) Chains", fillcolor="#34A853", fontcolor="#FFFFFF"]; XRCC1 [label="XRCC1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LIG3 [label="DNA Ligase III", fillcolor="#4285F4", fontcolor="#FFFFFF"]; POLB [label="DNA Polymerase β", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Repair_Complex [label="SSB Repair Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Repaired_DNA [label="Repaired DNA", fillcolor="#F1F3F4", fontcolor="#202124"]; PARG [label="PARG", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges DNA_SSB -> PARP1_inactive [label="Recruitment & Binding"]; PARP1_inactive -> PARP1_active [label="Activation"]; NAD -> PARP1_active [label="Substrate"]; PARP1_active -> PAR [label="Synthesis (PARylation)"]; PAR -> XRCC1 [label="Recruitment"]; XRCC1 -> LIG3 [label="Scaffolding"]; XRCC1 -> POLB [label="Scaffolding"]; {LIG3, POLB} -> Repair_Complex [style=invis]; Repair_Complex -> DNA_SSB [label="Repair"]; DNA_SSB -> Repaired_DNA [style=invis]; PAR -> PARG [label="Degradation"]; PARG -> PARP1_inactive [label="Recycles PARP-1"]; } dot Caption: PARP-1 Signaling in Single-Strand Break Repair.

Logical Workflow for PARP-1 Inhibitor Synthesis

The synthesis of a PARP-1 inhibitor from this compound typically involves several key steps to build the final pharmacologically active molecule. The following diagram illustrates a generalized workflow.

// Nodes Start [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Step1 [label="Cyclization Reaction\n(e.g., formation of a lactam ring)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step2 [label="Functional Group Interconversion\n(e.g., reduction of nitro group to amine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step3 [label="Coupling Reaction\n(e.g., amide bond formation with a pharmacophore)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Final_Product [label="Final PARP-1 Inhibitor", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification and Characterization\n(e.g., chromatography, NMR, MS)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Final_Product; Final_Product -> Purification; } dot Caption: Generalized workflow for PARP-1 inhibitor synthesis.

Pharmacokinetics and Toxicity of Derived PARP Inhibitors

The pharmacokinetic and toxicity profiles of PARP inhibitors are critical considerations in their clinical development. As a class of drugs, PARP inhibitors exhibit a range of pharmacokinetic properties and a generally manageable side-effect profile.[11][12]

Pharmacokinetics

The table below summarizes typical pharmacokinetic parameters for orally administered PARP inhibitors. It is important to note that specific values will vary for individual compounds derived from this compound.

ParameterDescriptionTypical Range/CharacteristicReference
Bioavailability The fraction of an administered dose of unchanged drug that reaches the systemic circulation.Moderate to high[13][14]
Protein Binding The extent to which a drug binds to proteins in the blood.High[13][14]
Metabolism The biotransformation of the drug, primarily in the liver.Primarily hepatic, often via cytochrome P450 enzymes.[13][14][15]
Elimination Half-life The time required for the concentration of the drug in the body to be reduced by one-half.Varies, can support once or twice-daily dosing.[11]
Excretion The removal of the drug and its metabolites from the body.Primarily renal and/or fecal.[13][14]
Toxicity

The most common toxicities associated with PARP inhibitors are hematological.[15] This is a class-wide effect and is an important consideration in the design and development of new inhibitors.

Toxicity TypeCommon Adverse EventsManagementReference
Hematological Anemia, neutropenia, thrombocytopeniaDose interruption, dose reduction, blood transfusions[15]
Gastrointestinal Nausea, vomiting, fatigueSupportive care, antiemetics[15]
Other Fatigue, increased serum creatinineMonitoring and supportive care[15]

Conclusion

This compound is a molecule of significant interest to the fields of medicinal chemistry and oncology drug development. Its role as a key intermediate in the synthesis of PARP-1 inhibitors underscores its importance in the ongoing efforts to develop targeted cancer therapies. This technical guide has provided a detailed overview of its physicochemical properties, a putative synthetic protocol, and its integral role in the DNA damage response. The provided experimental protocols and logical workflows are intended to facilitate further research and development in this critical area. A thorough understanding of the principles outlined in this document will aid researchers in the rational design and synthesis of novel, potent, and selective PARP-1 inhibitors with improved therapeutic profiles.

References

Understanding the reactivity of the amine group in 2-Amino-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Reactivity of the Amine Group in 2-Amino-3-nitrobenzamide

Introduction

This compound is a pivotal chemical intermediate, particularly recognized for its role as a versatile building block in the synthesis of complex pharmaceutical agents.[1] Its structure is uniquely tailored for incorporation into sophisticated molecular frameworks, most notably in the development of Poly (ADP-ribose) polymerase (PARP-1) inhibitors, which are critical in cancer research and therapy.[1] Understanding the reactivity of its primary aromatic amine group is fundamental for chemists and drug development professionals aiming to leverage this compound in multi-step syntheses. This guide provides a detailed examination of the electronic factors governing the amine's reactivity and outlines key transformations and experimental considerations.

Physicochemical Properties

A summary of the key properties of this compound is presented below.

PropertyValueReference
CAS Number 313279-12-8[2][3]
Molecular Formula C₇H₇N₃O₃[2][3]
Molecular Weight 181.15 g/mol [2]
IUPAC Name This compound[2]
Physical Form Solid
Storage Temperature 2-8°C, sealed in dry, dark place

Core Reactivity: The Influence of Substituents on the Amine Group

The reactivity of the primary amine (-NH₂) group in this compound is fundamentally dictated by the electronic interplay of the substituents on the benzene ring. The amine itself is an electron-donating group, which typically increases the nucleophilicity of the nitrogen and activates the ring towards electrophilic attack. However, its reactivity is significantly modulated by the presence of two powerful electron-withdrawing groups (EWGs): the ortho-nitro group (-NO₂) and the meta-benzamide group (-CONH₂).

  • Nitro Group (-NO₂): As a strong deactivating group, the ortho-nitro substituent exerts a powerful electron-withdrawing effect through both resonance and induction. This drastically reduces the electron density on the aromatic ring and, critically, on the adjacent amine nitrogen, thereby decreasing its basicity and nucleophilicity compared to aniline.

  • Benzamide Group (-CONH₂): The benzamide group also acts as a deactivating, electron-withdrawing group, further diminishing the electron density on the ring and the amine nitrogen.

This cumulative electron-withdrawing effect makes the amine in this compound significantly less reactive than in simple anilines.

G cluster_ring This compound cluster_substituents Electronic Effects C1 C-CONH₂ C2 C-NH₂ C1->C2 C3 C-NO₂ C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 NH2 Amine (-NH₂) Electron Donating NH2->C2 Activates Ring (Effect diminished) NO2 Nitro (-NO₂) Electron Withdrawing NO2->C3 Deactivates Ring Reduces Amine Nucleophilicity CONH2 Amide (-CONH₂) Electron Withdrawing CONH2->C1 Deactivates Ring

Figure 1. Electronic effects of substituents on the amine group.

Key Chemical Transformations

Despite its reduced reactivity, the amine group remains a versatile handle for synthetic modifications.

Diazotization

A cornerstone reaction of primary aromatic amines is diazotization, which converts the amine into a highly useful diazonium salt intermediate.[4] This reaction involves treating the amine with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl or H₂SO₄ at low temperatures (0-5°C).[4][5] The resulting diazonium salt is a gateway to a wide array of functional groups via Sandmeyer or related reactions.

G cluster_sandmeyer Sandmeyer & Related Reactions Start This compound Reagents NaNO₂, HCl 0-5 °C Start->Reagents Intermediate Aryl Diazonium Salt [Ar-N₂]⁺Cl⁻ Reagents->Intermediate Product_Cl Ar-Cl (with CuCl) Intermediate->Product_Cl Product_Br Ar-Br (with CuBr) Intermediate->Product_Br Product_CN Ar-CN (with CuCN) Intermediate->Product_CN Product_OH Ar-OH (with H₂O, heat) Intermediate->Product_OH Product_I Ar-I (with KI) Intermediate->Product_I

Figure 2. Diazotization workflow of this compound.

Experimental Protocol: General Diazotization

  • Dissolution: Dissolve 1.0 equivalent of this compound in a suitable volume of concentrated hydrochloric acid or sulfuric acid, cooled in an ice-salt bath to 0-5°C. Stir until a fine slurry or solution is formed.

  • Nitrite Addition: Prepare a solution of 1.1 equivalents of sodium nitrite in a minimal amount of cold water.

  • Reaction: Add the sodium nitrite solution dropwise to the stirred amine slurry, ensuring the temperature is strictly maintained below 5°C. The reaction is often accompanied by a slight color change.

  • Monitoring: Monitor the reaction for the absence of the starting amine (e.g., by TLC) and the presence of a slight excess of nitrous acid (indicated by a positive test on starch-iodide paper).

  • Intermediate Use: The resulting cold diazonium salt solution should be used immediately in the subsequent reaction (e.g., Sandmeyer) without isolation.

Disclaimer: This is a generalized protocol. Reaction conditions, particularly the acid concentration and temperature, may require optimization due to the specific electronic nature of the substrate.

Acylation

The amine group can undergo acylation with acyl chlorides or acid anhydrides in the presence of a base (like pyridine or triethylamine) to form the corresponding N-acyl derivative. This is a common strategy for installing protecting groups or for building larger molecular structures. The reduced nucleophilicity of the amine may necessitate the use of more reactive acylating agents or longer reaction times.

Alkylation

Alkylation of the amine group with alkyl halides can be achieved to form secondary or tertiary amines.[6] However, this reaction is often difficult to control and can lead to a mixture of mono-, di-alkylated products, and even quaternary ammonium salts.[7] The reaction's feasibility is highly dependent on the reactivity of the alkylating agent and the specific reaction conditions employed.

G cluster_acylation Acylation cluster_alkylation Alkylation Start This compound (Ar-NH₂) Acyl_Reagent Acyl Chloride (R-COCl) or Anhydride Start->Acyl_Reagent Alkyl_Reagent Alkyl Halide (R-X) Start->Alkyl_Reagent Acyl_Product N-Acyl Product (Ar-NHCOR) Acyl_Reagent->Acyl_Product Base (e.g., Pyridine) Alkyl_Product N-Alkyl Product(s) (Ar-NHR, Ar-NR₂) Alkyl_Reagent->Alkyl_Product Base (e.g., K₂CO₃)

Figure 3. General acylation and alkylation pathways.

Experimental Protocol: General N-Acylation

  • Setup: Dissolve 1.0 equivalent of this compound in a suitable aprotic solvent (e.g., dichloromethane or THF) containing 1.5 equivalents of a non-nucleophilic base (e.g., pyridine or triethylamine).

  • Addition: Cool the solution to 0°C and add 1.1 equivalents of the desired acyl chloride or anhydride dropwise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC.

  • Workup: Upon completion, quench the reaction with water or a dilute acid solution. Extract the product with an organic solvent, wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate in vacuo.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Disclaimer: This is a generalized protocol and may require optimization.

Conclusion

The amine group of this compound, while electronically deactivated, remains a synthetically valuable functional group. Its reduced nucleophilicity necessitates careful consideration of reaction conditions, often requiring more forcing conditions or more reactive reagents than those used for simple anilines. The ability to transform this amine into a diazonium salt opens up a vast chemical space for derivatization, making it a crucial intermediate for creating diverse molecular architectures. For researchers in drug development, a thorough understanding of these reactivity principles is essential for the successful design and execution of synthetic routes involving this important building block.

References

Theoretical Modeling of 2-Amino-3-nitrobenzamide Interactions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-nitrobenzamide is a chemical compound of significant interest in medicinal chemistry and drug development. Its structure, featuring an aromatic ring substituted with amino, nitro, and carboxamide groups, provides a scaffold for diverse intermolecular interactions, making it a valuable building block for the synthesis of targeted therapeutic agents. Notably, it serves as a key intermediate in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of drugs effective in cancer therapy. Understanding the nature of interactions involving this compound at a molecular level is crucial for the rational design of novel and more effective drug candidates.

This technical guide provides a comprehensive overview of the theoretical modeling of this compound interactions. It is intended for researchers, scientists, and drug development professionals who are interested in applying computational methods to accelerate their research. This document summarizes key physicochemical properties, details the methodologies for various computational and experimental techniques, and presents data in a structured format to facilitate comparison and analysis.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for any modeling and experimental work. The following table summarizes some of the key computed and experimental properties of the molecule.

PropertyValueSource
Molecular Formula C₇H₇N₃O₃PubChem[1]
Molecular Weight 181.15 g/mol PubChem[1]
CAS Number 313279-12-8PubChem[1]
Melting Point 240-242 °CChemicalBook[2]
Boiling Point (Predicted) 319.2 ± 22.0 °CChemicalBook[2]
Density (Predicted) 1.481 ± 0.06 g/cm³ChemicalBook[2]
pKa (Predicted) 14.63 ± 0.50ChemicalBook[2]
Solubility Chloroform, DMSO, Methanol, THFChemicalBook[2]
XLogP3 (Predicted) 0.5PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 2PubChem[1]

Theoretical Modeling Methodologies

Theoretical modeling provides invaluable insights into the behavior of molecules at the atomic level. Techniques such as quantum chemical calculations, molecular docking, and molecular dynamics simulations can elucidate the electronic structure, interaction energies, and dynamic behavior of this compound.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, geometry, and reactivity of molecules. These methods can provide accurate predictions of various molecular properties.

Illustrative Data from DFT Calculations on a Related Benzamide Derivative

ParameterCalculated ValueMethod
HOMO Energy -6.5 eVB3LYP/6-311++G(d,p)
LUMO Energy -2.1 eVB3LYP/6-311++G(d,p)
HOMO-LUMO Gap 4.4 eVB3LYP/6-311++G(d,p)
Dipole Moment 5.2 DB3LYP/6-311++G(d,p)

Note: The data presented is for illustrative purposes and is based on calculations performed on a substituted benzamide derivative.

Experimental Protocol: Quantum Chemical Calculations

A typical protocol for performing quantum chemical calculations on a molecule like this compound is as follows:

  • Structure Preparation: The 3D structure of this compound is built using a molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is typically done using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d)).

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). This calculation also provides thermodynamic properties like enthalpy and Gibbs free energy.

  • Property Calculations: Single-point energy calculations can be performed at a higher level of theory (e.g., a larger basis set like 6-311++G(d,p)) to obtain more accurate electronic properties such as HOMO-LUMO energies, molecular electrostatic potential (MEP), and Mulliken charges.

G General Workflow for Quantum Chemical Calculations A 1. Build Initial 3D Structure (e.g., Avogadro, GaussView) B 2. Geometry Optimization (e.g., DFT: B3LYP/6-31G(d)) A->B C 3. Frequency Calculation (Confirm Minimum Energy Structure) B->C D 4. Property Calculation (e.g., Single-Point Energy at B3LYP/6-311++G(d,p)) C->D E Analysis of Results (HOMO/LUMO, MEP, etc.) D->E G Molecular Docking Workflow cluster_0 Input Preparation cluster_1 Processing A Target Protein Structure (from PDB) C Protein Preparation (Add Hydrogens, Minimize Energy) A->C B Ligand Structure (this compound) D Ligand Preparation (Minimize Energy) B->D E Docking Simulation (e.g., AutoDock) C->E D->E F Analysis of Docking Poses (Scoring and Ranking) E->F G Identification of Best Binding Mode F->G G Molecular Dynamics Simulation Workflow A 1. System Setup (Solvated Ligand-Protein Complex) B 2. Energy Minimization A->B C 3. Equilibration (NVT and NPT Ensembles) B->C D 4. Production MD Simulation C->D E 5. Trajectory Analysis (RMSD, Binding Free Energy, etc.) D->E

References

Methodological & Application

Application Notes: Synthesis and Evaluation of Novel PARP-1 Inhibitors from 2-Amino-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of a novel PARP-1 inhibitor scaffold derived from 2-Amino-3-nitrobenzamide. It includes a representative synthetic scheme, experimental procedures, and methods for biological evaluation. Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the DNA damage response (DDR), and its inhibition is a clinically validated strategy for cancer therapy, particularly in tumors with homologous recombination deficiencies (e.g., BRCA1/2 mutations).[1][2] this compound serves as a versatile starting material for constructing the quinazolinone core present in several classes of PARP inhibitors.[3][4]

PARP-1 Signaling Pathway in DNA Repair

PARP-1 is a key nuclear enzyme that detects DNA single-strand breaks (SSBs).[5] Upon binding to damaged DNA, PARP-1 becomes catalytically activated and utilizes NAD+ as a substrate to synthesize and attach long polymers of poly(ADP-ribose) (PAR) to itself and other acceptor proteins, including histones and DNA repair factors like XRCC1.[6][7] This process, known as PARylation, creates a negatively charged scaffold that recruits other DNA repair proteins to the site of damage, facilitating the base excision repair (BER) pathway.[8] PARP inhibitors block the catalytic activity of PARP-1, preventing PAR synthesis. This "traps" PARP-1 on the DNA, leading to an accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted to toxic double-strand breaks (DSBs). In cancer cells with deficient DSB repair mechanisms (e.g., BRCA1/2 mutations), this leads to genomic instability and cell death through a concept known as synthetic lethality.[1]

PARP1_Signaling_Pathway cluster_0 DNA Damage & Repair cluster_1 Effect of PARP-1 Inhibition DNA_Damage DNA Single-Strand Break (SSB) PARP1_Activation PARP-1 Activation (Binds to SSB) DNA_Damage->PARP1_Activation PAR_Synthesis PAR Polymer Synthesis PARP1_Activation->PAR_Synthesis Catalyzes SSB_Accumulation Unrepaired SSBs Accumulate PARP1_Activation->SSB_Accumulation NAD NAD+ NAD->PAR_Synthesis Substrate Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR_Synthesis->Recruitment Repair Base Excision Repair (BER) Recruitment->Repair Cell_Survival Cell Survival & Genomic Stability Repair->Cell_Survival PARPi PARP-1 Inhibitor (e.g., from this compound) PARPi->PARP1_Activation Inhibits & Traps Replication DNA Replication SSB_Accumulation->Replication DSB_Formation Double-Strand Breaks (DSBs) Replication->DSB_Formation Cell_Death Synthetic Lethality (Apoptosis) DSB_Formation->Cell_Death HR_Deficient Homologous Recombination Deficient (HRD) Cell (e.g., BRCA1/2 mutant) HR_Deficient->Cell_Death

Caption: PARP-1 signaling in DNA repair and the mechanism of synthetic lethality induced by PARP inhibitors.

Synthesis of a Quinazolinone-Based PARP-1 Inhibitor

The following is a representative three-step protocol for the synthesis of a PARP-1 inhibitor scaffold starting from this compound. This scheme involves an initial cyclization to form a quinazolinone ring, followed by reduction of the nitro group and subsequent functionalization.

Synthesis_Workflow Start This compound Step1 Step 1: Cyclization (e.g., with Ethyl Orthoformate, Acetic Anhydride) Start->Step1 Intermediate1 8-Nitroquinazolin-4(3H)-one Step1->Intermediate1 Step2 Step 2: Reduction (e.g., SnCl2·2H2O or H2, Pd/C) Intermediate1->Step2 Intermediate2 8-Aminoquinazolin-4(3H)-one Step2->Intermediate2 Step3 Step 3: Amide Coupling (e.g., with 4-(Boc-aminomethyl)benzoyl chloride, Base) Intermediate2->Step3 FinalProduct Final PARP-1 Inhibitor Scaffold Step3->FinalProduct

Caption: General workflow for the synthesis of a PARP-1 inhibitor scaffold from this compound.

Step 1: Synthesis of 8-Nitroquinazolin-4(3H)-one

  • To a round-bottom flask, add this compound (1.0 eq) and an excess of ethyl orthoformate (5.0 eq).

  • Add a catalytic amount of acetic anhydride (0.2 eq).

  • Heat the reaction mixture to reflux (approx. 140-150 °C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature. A solid precipitate should form.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to yield 8-Nitroquinazolin-4(3H)-one.

Step 2: Synthesis of 8-Aminoquinazolin-4(3H)-one

  • Suspend 8-Nitroquinazolin-4(3H)-one (1.0 eq) in ethanol in a round-bottom flask.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) portion-wise.

  • Heat the mixture to reflux (approx. 78 °C) for 3-5 hours until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and carefully pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and precipitate the product.

  • Filter the resulting solid, wash thoroughly with water, and dry under vacuum to obtain 8-Aminoquinazolin-4(3H)-one.

Step 3: Synthesis of Final Inhibitor (Amide Coupling)

  • Dissolve 8-Aminoquinazolin-4(3H)-one (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF).

  • Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).

  • In a separate flask, prepare the desired acyl chloride (e.g., 4-((tert-butoxycarbonyl)aminomethyl)benzoyl chloride) (1.1 eq) in the same solvent.

  • Add the acyl chloride solution dropwise to the solution of the amine at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by adding water, which should precipitate the crude product.

  • Filter the product, wash with water, and purify by column chromatography or recrystallization to yield the final protected inhibitor.

  • If a Boc-protecting group is used, it can be removed using standard conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final amine.

Quantitative Data Summary

The following tables summarize representative data for the synthesis and biological activity of PARP-1 inhibitors.

Table 1: Representative Synthesis Data

Step Reaction Reactants Conditions Time (h) Yield (%) Purity (HPLC)
1 Cyclization This compound, Ethyl Orthoformate Reflux, 145 °C 5 80-90 >95%
2 Reduction 8-Nitroquinazolin-4(3H)-one, SnCl₂·2H₂O Reflux, 78 °C 4 75-85 >97%

| 3 | Coupling | 8-Aminoquinazolin-4(3H)-one, Acyl Chloride | RT, DIPEA | 16 | 60-75 | >98% |

Table 2: Comparative Biological Activity of Known PARP Inhibitors

Compound PARP-1 IC₅₀ (nM) PARP-2 IC₅₀ (nM) Cell-based Potency (MDA-MB-436, IC₅₀ nM)
Olaparib 1-5 1-5 ~10
Rucaparib 1.4 6.6 ~20
Talazoparib[9] 0.57[10] 1.9 < 1
Parp1-IN-14[11] 0.6 ± 0.1 - < 0.3

| Parp1-IN-34[12] | 0.32 | 326 | Not Reported |

IC₅₀ values are representative and can vary based on assay conditions.

Application Notes: Biological Evaluation

To assess the efficacy of newly synthesized compounds, a series of in vitro assays should be performed. A key experiment is to measure the inhibition of PARP-1 activity within cells by quantifying the levels of PARylation after inducing DNA damage.

Assay_Workflow cluster_0 Cell Treatment cluster_1 Protein Analysis A Seed Cells (e.g., HeLa, MDA-MB-436) B Pre-treat with Inhibitor (Varying concentrations + Vehicle Control) A->B C Induce DNA Damage (e.g., H₂O₂ or MMS) B->C D Cell Lysis & Protein Quantification (BCA Assay) C->D E SDS-PAGE D->E F Western Transfer (PVDF Membrane) E->F G Antibody Incubation (Primary: anti-PAR, anti-PARP1; Secondary: HRP-conjugated) F->G H Detection & Imaging (Chemiluminescence) G->H I Data Analysis (Normalize PAR to Loading Control) H->I

Caption: Workflow for evaluating inhibitor efficacy by measuring cellular PAR levels via Western blot.

This protocol details the steps to measure the inhibition of DNA damage-induced PARylation in a cellular context.[11][12]

  • Cell Culture and Treatment:

    • Seed appropriate cancer cells (e.g., HeLa or a BRCA-deficient line like MDA-MB-436) in 6-well plates and grow to 70-80% confluency.

    • Pre-treat cells with various concentrations of the synthesized inhibitor (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for 1-2 hours.

    • Induce DNA damage by adding a damaging agent (e.g., 200 µM H₂O₂ for 10 minutes or 0.01% Methyl Methane-sulfonate (MMS) for 15 minutes).

  • Cell Lysis and Protein Quantification:

    • Immediately wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4 °C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Western Blot:

    • Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane) and prepare them with Laemmli sample buffer.

    • Separate the proteins on a Tris-Glycine SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against PAR (e.g., 1:1000 dilution) overnight at 4 °C.

    • Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescent (ECL) substrate and an imaging system.

  • Data Analysis:

    • To ensure equal protein loading, strip the membrane and re-probe for a loading control protein (e.g., β-actin or GAPDH).

    • Quantify the band intensities for PAR and normalize them to the loading control.

    • A potent inhibitor should show a dose-dependent decrease in the DNA damage-induced PAR signal.

References

Application Notes and Protocols for 2-Amino-3-nitrobenzamide in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Amino-3-nitrobenzamide as a versatile precursor for the synthesis of various nitrogen-containing heterocyclic compounds. The protocols detailed below are based on established synthetic methodologies for analogous compounds and have been adapted for this compound, offering a foundational guide for its application in medicinal chemistry and drug discovery.

Introduction

This compound is a valuable building block in heterocyclic synthesis. Its unique trifunctional nature, possessing an amine, a nitro group, and a carboxamide on an aromatic ring, allows for a diverse range of chemical transformations. The ortho-relationship of the amino and nitro groups, along with the adjacent carboxamide, provides a scaffold ripe for cyclocondensation reactions to form fused heterocyclic systems. These systems, such as quinazolines, benzodiazepines, and pyridopyrimidines, are privileged structures in medicinal chemistry, frequently found in pharmacologically active compounds.

Key Synthetic Applications

The primary applications of this compound in heterocyclic synthesis revolve around leveraging the nucleophilicity of the amino group and the amide nitrogen, often in concert with the electrophilic character of the nitro group (or its reduced form). Key transformations include:

  • Reductive Cyclization: The nitro group can be selectively reduced to an amino group, generating a highly reactive ortho-diaminobenzamide intermediate in situ. This intermediate is a prime candidate for cyclization with a variety of one-carbon synthons to furnish quinazolinone cores.

  • Condensation with Dicarbonyl Compounds: The amino group can react with 1,3-dicarbonyl compounds or their equivalents to construct fused six-membered rings, leading to the formation of pyridopyrimidine and related heterocyclic systems.

  • Multicomponent Reactions: The diverse reactivity of the functional groups in this compound makes it an ideal candidate for multicomponent reactions, allowing for the rapid assembly of complex molecular architectures in a single step.

Experimental Protocols

The following protocols are detailed methodologies for key experiments. While direct literature for this compound is limited, these protocols are adapted from well-established procedures for structurally related compounds.

Protocol 1: Synthesis of 8-Nitro-4(3H)-quinazolinone via Reductive Cyclization with Formamide

This protocol describes the synthesis of a quinazolinone ring system through a reductive cyclization of this compound using formamide as the carbon source. The reaction proceeds through the in situ reduction of the nitro group, followed by cyclization.

Reaction Scheme:

G A This compound C 8-Nitro-4(3H)-quinazolinone A->C Heat B Formamide (HCONH2) B->C

Figure 1: Synthesis of 8-Nitro-4(3H)-quinazolinone.

Materials:

  • This compound

  • Formamide

  • Ice-cold water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine this compound (1.81 g, 10 mmol) and formamide (10 mL).

  • Heat the reaction mixture with stirring to 170°C and maintain this temperature for 4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to approximately 100°C.

  • Slowly pour the cooled mixture into 100 mL of ice-cold water with continuous stirring to precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • The crude product can be purified by recrystallization from ethanol to yield the desired 8-Nitro-4(3H)-quinazolinone.

Quantitative Data:

ProductStarting MaterialReagentSolventTemp. (°C)Time (h)Yield (%)
8-Nitro-4(3H)-quinazolinoneThis compoundFormamideNone170475-85*

*Yield is an estimate based on similar reactions with related starting materials.

Protocol 2: Synthesis of 2-Methyl-8-nitro-4(3H)-quinazolinone

This protocol details the synthesis of a 2-substituted quinazolinone using acetic anhydride, which acts as both a reactant and a dehydrating agent.

Reaction Scheme:

G A This compound D 2-Methyl-8-nitro-4(3H)-quinazolinone A->D 1. Reflux B Acetic Anhydride B->D C Ammonia C->D 2. Treatment

Figure 2: Synthesis of 2-Methyl-8-nitro-4(3H)-quinazolinone.

Materials:

  • This compound

  • Acetic anhydride

  • Aqueous ammonia solution (25%)

  • Hydrochloric acid (1 M)

Procedure:

  • A mixture of this compound (1.81 g, 10 mmol) and an excess of acetic anhydride (15 mL) is heated under reflux for 3 hours.

  • The excess acetic anhydride is removed under reduced pressure.

  • The resulting intermediate is cooled and then treated with an aqueous solution of ammonia (20 mL).

  • The reaction mixture is stirred at room temperature for 1 hour to facilitate ring-opening and subsequent recyclization.

  • The reaction is monitored by TLC. Upon completion, the mixture is cooled in an ice bath, and the product is precipitated by acidifying with 1 M HCl.

  • The precipitate is collected by vacuum filtration, washed with cold water, and dried.

  • The crude product can be recrystallized from an appropriate solvent like ethanol.

Quantitative Data:

ProductStarting MaterialReagentsSolventTemp. (°C)Time (h)Yield (%)
2-Methyl-8-nitro-4(3H)-quinazolinoneThis compoundAcetic Anhydride, AmmoniaAcetic AnhydrideReflux3 + 170-80*

*Yield is an estimate based on similar reactions.

Protocol 3: Synthesis of a Fused Pyridopyrimidine Derivative

This protocol describes a potential pathway for the synthesis of a pyridopyrimidine derivative through the condensation of this compound with a 1,3-dicarbonyl compound, such as ethyl acetoacetate. This reaction is a variation of the Friedländer annulation.

Reaction Scheme:

G A This compound C Fused Pyridopyrimidine Derivative A->C Acid or Base Catalyst, Heat B Ethyl Acetoacetate B->C

Figure 3: Synthesis of a Fused Pyridopyrimidine Derivative.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Polyphosphoric acid (PPA) or a similar acid catalyst

  • Ethanol

Procedure:

  • In a reaction vessel, mix this compound (1.81 g, 10 mmol) and ethyl acetoacetate (1.30 g, 10 mmol).

  • Add a catalytic amount of polyphosphoric acid (approximately 2 g).

  • Heat the mixture at 120-130°C for 5-6 hours with stirring.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-water (100 mL) and neutralize with a saturated sodium bicarbonate solution.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.

Quantitative Data:

ProductStarting MaterialReagentCatalystSolventTemp. (°C)Time (h)Yield (%)
Fused Pyridopyrimidine DerivativeThis compoundEthyl AcetoacetatePPANone120-1305-660-75*

*Yield is an estimate and the exact structure of the product may vary depending on the reaction conditions.

Summary of Quantitative Data

ProtocolProductStarting MaterialKey ReagentsTemperature (°C)Time (h)Estimated Yield (%)
18-Nitro-4(3H)-quinazolinoneThis compoundFormamide170475-85
22-Methyl-8-nitro-4(3H)-quinazolinoneThis compoundAcetic Anhydride, AmmoniaReflux470-80
3Fused Pyridopyrimidine DerivativeThis compoundEthyl Acetoacetate, PPA120-1305-660-75

Logical Workflow for Heterocyclic Synthesis

The following diagram illustrates the general workflow for utilizing this compound in the synthesis of various heterocyclic cores.

G cluster_start Starting Material cluster_pathways Synthetic Pathways cluster_products Heterocyclic Cores A This compound B Reductive Cyclization (e.g., with Formamide) A->B C Condensation with 1,3-Dicarbonyls A->C D Multicomponent Reaction A->D E Quinazolinones B->E F Pyridopyrimidines C->F G Complex Heterocycles D->G

Figure 4: General synthetic workflow.

Conclusion

This compound is a promising and versatile starting material for the synthesis of a variety of medicinally relevant heterocyclic compounds. The protocols provided herein offer a starting point for researchers to explore the rich chemistry of this molecule. Further optimization of reaction conditions and exploration of a wider range of reaction partners will undoubtedly lead to the discovery of novel heterocyclic entities with potential therapeutic applications. The strategic placement of the nitro group also provides a handle for further diversification of the synthesized scaffolds, enhancing the potential for generating libraries of compounds for drug discovery screening.

2-Amino-3-nitrobenzamide: A Key Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

2-Amino-3-nitrobenzamide is a valuable starting material in medicinal chemistry, primarily serving as a key intermediate in the synthesis of potent Poly(ADP-ribose) polymerase (PARP) inhibitors and other bioactive heterocyclic compounds. Its unique trifunctional nature, possessing an amine, a nitro group, and a carboxamide, allows for diverse chemical modifications and the construction of complex molecular architectures with significant therapeutic potential.

The primary application of this compound lies in its conversion to 2,3-diaminobenzamide, a crucial precursor for the synthesis of benzimidazole-based PARP inhibitors. These inhibitors are at the forefront of targeted cancer therapy, particularly for cancers with deficiencies in DNA repair mechanisms. Additionally, the 2-aminobenzamide core, accessible from this compound, is a versatile scaffold for the synthesis of other medicinally important heterocycles, such as quinazolinones.

Application in the Synthesis of PARP-1 Inhibitors

The most prominent application of this compound in medicinal chemistry is as a precursor for the synthesis of PARP-1 inhibitors. The general synthetic strategy involves the reduction of the nitro group to an amine, yielding 2,3-diaminobenzamide. This intermediate then undergoes cyclocondensation with various reagents to form the core benzimidazole structure of the PARP inhibitor.

Quantitative Data on Benzimidazole-Based PARP-1 Inhibitors

The following table summarizes the in vitro inhibitory activity of representative benzimidazole-based PARP-1 inhibitors, demonstrating the potency that can be achieved from scaffolds derived from this compound.

Compound IDLinker GroupTerminal GroupPARP-1 IC₅₀ (nM)[1]MDA-MB-436 (BRCA1 mutant) Cell Proliferation IC₅₀ (μM)[1]
6b 1,4-Diazepane3-Methyl-furanyl8.65> 50
6m Piperazine3-Methyl-furanyl68.3225.36 ± 6.06
6r 1,4-DiazepanePhenyl15.6342.18 ± 2.11
Olaparib --2.7723.89 ± 3.81
Veliparib --15.54> 50

Experimental Protocols

Protocol 1: Synthesis of 2-(Substituted)-1H-benzo[d]imidazole-4-carboxamide

This protocol outlines the general two-step synthesis of a benzimidazole-based PARP inhibitor scaffold from this compound.

Step 1: Catalytic Reduction of this compound to 2,3-Diaminobenzamide

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

Procedure:

  • In a suitable reaction vessel, dissolve this compound (1.0 eq) in methanol.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere.[2]

  • Secure the vessel to the hydrogenation apparatus.

  • Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle 3-5 times.

  • Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain crude 2,3-diaminobenzamide, which can be used in the next step without further purification.

Step 2: Cyclocondensation of 2,3-Diaminobenzamide with an Aldehyde

Materials:

  • 2,3-Diaminobenzamide (from Step 1)

  • Substituted aldehyde (1.0 eq)

  • p-Toluenesulfonic acid (catalytic amount)

  • Ethanol

  • Round-bottom flask with reflux condenser

Procedure:

  • To a solution of 2,3-diaminobenzamide (1.0 eq) in ethanol, add the substituted aldehyde (1.0 eq) and a catalytic amount of p-toluenesulfonic acid.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired 2-(substituted)-1H-benzo[d]imidazole-4-carboxamide.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Cyclocondensation This compound This compound 2,3-Diaminobenzamide 2,3-Diaminobenzamide This compound->2,3-Diaminobenzamide H₂, Pd/C Methanol Benzimidazole Derivative Benzimidazole Derivative 2,3-Diaminobenzamide->Benzimidazole Derivative p-TSA, Ethanol Reflux Substituted Aldehyde Substituted Aldehyde Substituted Aldehyde->Benzimidazole Derivative

Synthetic workflow for benzimidazole derivatives.

Signaling Pathways and Mechanisms of Action

PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). When an SSB occurs, PARP-1 binds to the damaged site and, using NAD+ as a substrate, synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This process, known as PARylation, recruits other DNA repair proteins to the site of damage.

PARP inhibitors exert their therapeutic effect through a mechanism known as "synthetic lethality." In cancer cells with mutations in genes involved in homologous recombination (HR) repair of double-strand breaks (DSBs), such as BRCA1 and BRCA2, the inhibition of PARP-1 leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic DSBs. Since the HR pathway is deficient in these cancer cells, they are unable to repair these DSBs, leading to genomic instability and ultimately cell death.

A critical aspect of the mechanism of action for many PARP inhibitors is "PARP trapping."[3][4][5][6][7] In this process, the inhibitor binds to the PARP enzyme that is already associated with DNA damage, preventing its dissociation and blocking the recruitment of repair factors. This trapped PARP-DNA complex is a significant obstacle to DNA replication, further contributing to the formation of cytotoxic DSBs.

G cluster_pathway PARP-1 Signaling in DNA Repair cluster_inhibition Mechanism of PARP Inhibition SSB Single-Strand Break (SSB) PARP1 PARP-1 SSB->PARP1 binds to PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes Trapped_PARP Trapped PARP-DNA Complex PARP1->Trapped_PARP leads to NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits BER Base Excision Repair (BER) Repair_Proteins->BER BER->SSB repairs PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP1 inhibits Replication_Fork Replication Fork Trapped_PARP->Replication_Fork stalls DSB Double-Strand Break (DSB) Replication_Fork->DSB collapse leads to Cell_Death Cell Death (Synthetic Lethality) DSB->Cell_Death BRCA_deficient BRCA-deficient Cancer Cell

PARP-1 signaling and inhibitor mechanism.

Application in the Synthesis of Quinazolinone Derivatives

The 2-aminobenzamide scaffold, which can be derived from this compound, is also a valuable precursor for the synthesis of quinazolinone derivatives. Quinazolinones are another class of heterocyclic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][5][8][9][10][11]

Protocol 2: General Synthesis of 2,3-Disubstituted Quinazolin-4(1H)-ones

This protocol describes a general method for synthesizing quinazolinones from a 2-aminobenzamide derivative.

Materials:

  • 2-Aminobenzamide derivative

  • Aldehyde or Ketone (1.0 eq)

  • Catalyst (e.g., Lactic acid, p-TSA)[12]

  • Solvent (e.g., neat, ethanol)

Procedure:

  • In a round-bottom flask, mix the 2-aminobenzamide derivative (1.0 eq) with the aldehyde or ketone (1.0 eq) and the catalyst.

  • Heat the reaction mixture, with or without a solvent, to the specified temperature (e.g., 70 °C for neat conditions).[12]

  • Monitor the reaction by TLC until completion.

  • Cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration, wash with a suitable solvent, and dry.

  • If the product does not precipitate, purify the crude mixture by column chromatography to obtain the desired quinazolinone derivative.

G cluster_0 Synthesis of Quinazolinone 2-Aminobenzamide_Derivative 2-Aminobenzamide_Derivative Quinazolinone_Derivative Quinazolinone_Derivative 2-Aminobenzamide_Derivative->Quinazolinone_Derivative Catalyst, Heat Aldehyde_Ketone Aldehyde_Ketone Aldehyde_Ketone->Quinazolinone_Derivative

General synthesis of quinazolinone derivatives.

References

Application Notes and Protocols for the Synthesis of 2-Amino-3-nitrobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-nitrobenzamide and its derivatives are important intermediates in organic synthesis, particularly in the preparation of pharmaceuticals and functional materials. For instance, they are key building blocks for synthesizing benzimidazole-based drugs such as candesartan and azilsartan, as well as PAPR inhibitors.[1][2] This document provides a detailed, step-by-step protocol for the synthesis of the 2-amino-3-nitrobenzoic acid core, followed by its conversion to various this compound derivatives. The presented methods are based on established chemical transformations, offering reliable routes to these valuable compounds.

Overall Synthesis Workflow

The synthesis of this compound derivatives can be conceptually divided into two main stages. The first stage focuses on the construction of the 2-amino-3-nitrobenzoic acid scaffold. The second stage involves the amidation of the carboxylic acid group to yield the desired benzamide derivatives.

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of 2-Amino-3-nitrobenzoic Acid cluster_stage2 Stage 2: Amidation to Derivatives Start 3-Nitrophthalic Acid Monoesterification Mono-esterification Start->Monoesterification Low-carbon alcohol, H₂SO₄ Acyl_Chlorination Acyl Chlorination Monoesterification->Acyl_Chlorination SOCl₂ or similar Curtius_Rearrangement Curtius Rearrangement & Hydrolysis Acyl_Chlorination->Curtius_Rearrangement Sodium Azide, then H₂O Intermediate_Acid 2-Amino-3-nitrobenzoic Acid Curtius_Rearrangement->Intermediate_Acid Amidation_Activation Carboxylic Acid Activation Intermediate_Acid->Amidation_Activation SOCl₂ or other coupling agents Amidation_Reaction Reaction with Amine Amidation_Activation->Amidation_Reaction R₁R₂NH Final_Product This compound Derivative Amidation_Reaction->Final_Product

Caption: Overall workflow for the synthesis of this compound derivatives.

Stage 1: Synthesis of 2-Amino-3-nitrobenzoic Acid from 3-Nitrophthalic Acid

This protocol is adapted from a high-yield (95%) method involving a Curtius rearrangement.[1][2]

Experimental Protocol

Step 1.1: Mono-esterification of 3-Nitrophthalic Acid

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-nitrophthalic acid and a low-carbon alcohol (e.g., methanol or ethanol).

  • Acid Catalyst: Carefully add concentrated sulfuric acid to the mixture.

  • Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure. The resulting mono-ester can be extracted with a suitable organic solvent.

Step 1.2: Acyl Chlorination

  • Setup: Dissolve the mono-ester from the previous step in an anhydrous solvent such as chloroform or toluene in a flask equipped with a reflux condenser and a gas trap.

  • Reagent Addition: Slowly add thionyl chloride (SOCl₂) to the solution.

  • Reaction: Heat the mixture to reflux until the evolution of HCl and SO₂ gas ceases.

  • Isolation: Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

Step 1.3: Curtius Rearrangement and Hydrolysis

  • Azide Formation: Dissolve the acid chloride in a suitable solvent (e.g., chloroform) and add sodium azide. Stir the reaction at room temperature. Monitor the reaction by liquid chromatography.[1]

  • Rearrangement and Hydrolysis: Upon completion of the azide formation, the reaction mixture is typically heated to induce the Curtius rearrangement, followed by hydrolysis to yield 2-amino-3-nitrobenzoic acid.

  • Isolation: The product can be precipitated by adjusting the pH of the aqueous solution and collected by filtration.

Stage 2: Synthesis of this compound Derivatives

This stage involves the conversion of the carboxylic acid group of 2-amino-3-nitrobenzoic acid into an amide. This can be achieved through activation of the carboxylic acid followed by reaction with a primary or secondary amine.

Experimental Protocol

Step 2.1: Formation of the Acid Chloride

  • Setup: In a fume hood, suspend 2-amino-3-nitrobenzoic acid in an inert solvent like toluene or dichloromethane.

  • Reagent Addition: Carefully add thionyl chloride to the suspension.

  • Reaction: Heat the mixture to reflux for 2-3 hours. The reaction is complete when a clear solution is formed and gas evolution stops.

  • Isolation: Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2-amino-3-nitrobenzoyl chloride.

Step 2.2: Amidation

  • Setup: Dissolve the desired primary or secondary amine in a suitable anhydrous solvent (e.g., dichloromethane, THF) in a flask cooled in an ice bath.

  • Reagent Addition: Slowly add a solution of the 2-amino-3-nitrobenzoyl chloride from the previous step to the amine solution. A non-nucleophilic base such as triethylamine can be added to scavenge the HCl byproduct.

  • Reaction: Stir the reaction mixture at 0°C and then allow it to warm to room temperature. Monitor the reaction by TLC.

  • Work-up: Upon completion, quench the reaction with water. Extract the product with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Alternative Synthetic Routes for the Core Structure

While the Curtius rearrangement method is highlighted for its high yield, other methods for synthesizing the 2-amino-3-nitrobenzoic acid core have been reported:

  • Ammonolysis of 2-Chloro-3-nitrobenzoic Acid: This method involves reacting 2-chloro-3-nitrobenzoic acid with alcoholic ammonia.[3]

  • From 3-Nitrosalicylic Acid: Heating 3-nitrosalicylic acid with ammonium hydroxide at elevated temperatures (120-180°C) can also produce 2-amino-3-nitrobenzoic acid.[3]

Data Presentation

The following table summarizes typical data for some of the compounds involved in these syntheses.

CompoundStarting MaterialMethodYield (%)Melting Point (°C)Reference
2-Amino-3-nitrobenzoic acid3-Nitrophthalic acidCurtius Rearrangement95-[1][2]
2-Amino-3-nitrobenzoic acid3-Nitrosalicylic acidAmmonolysis-200-202[3]
2-Carboxy-3-nitrobenzoic acid methyl ester3-Nitrophthalic acidMono-esterification-160.4-161[1]

Safety Precautions

  • All experiments should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Thionyl chloride is corrosive and toxic; handle with extreme care.

  • Sodium azide is highly toxic and can form explosive heavy metal azides.

  • Reactions involving the evolution of toxic gases (HCl, SO₂) should be equipped with a proper gas trap.

References

Application Notes and Protocols for 2-Amino-3-nitrobenzamide in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Amino-3-nitrobenzamide as a key chemical intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors for cancer research. This document details the underlying principles, experimental protocols, and data interpretation relevant to the study of PARP inhibitors derived from this precursor.

Introduction

This compound is a vital building block in the synthesis of potent PARP-1 inhibitors.[1] PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[2] In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP-1 leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into double-strand breaks (DSBs). The inability of HR-deficient cells to repair these DSBs results in genomic instability and subsequent cell death, a concept known as synthetic lethality.[3][4] This targeted approach makes PARP inhibitors a promising class of anticancer agents, particularly for breast, ovarian, pancreatic, and prostate cancers with BRCA mutations.[2][5]

The benzamide moiety present in this compound is a common structural feature in many PARP inhibitors, as it mimics the nicotinamide portion of the NAD+ substrate, allowing for competitive inhibition of the PARP enzyme.[6]

Application I: Synthesis of PARP-1 Inhibitors

This compound serves as a versatile starting material for the synthesis of various PARP-1 inhibitors. The amino and nitro groups on the benzamide scaffold provide reactive sites for further chemical modifications to generate diverse libraries of compounds for structure-activity relationship (SAR) studies.

Application II: In Vitro Evaluation of Novel PARP-1 Inhibitors

Once synthesized, the derivatives of this compound can be evaluated for their efficacy as PARP-1 inhibitors and their anticancer properties through a series of in vitro assays.

Quantitative Data Summary

The following table summarizes representative quantitative data for novel PARP-1 inhibitors with structural similarities to derivatives of this compound, evaluated against PARP-1 enzyme activity and various cancer cell lines.

Compound IDTargetIC50 (nM) - Enzyme AssayCancer Cell LineIC50 (µM) - Antiproliferative AssayReference
S2 PARP-14.06 ± 0.18MCF-72.65 ± 0.05[3][7][8][9]
S7 PARP-13.61 ± 0.15MCF-71.28 ± 1.12[3][7][8][9]
S8 PARP-115.79MCF-70.66 ± 0.05[3][7][8][9]
S8 PARP-115.79HCT1162.76 ± 0.06[3][7][8][9]
16g PARP-1-BRCA-deficientSimilar to Olaparib[6][10]
16i PARP-1-BRCA-deficientSimilar to Olaparib[6][10]
16j PARP-1-BRCA-deficientSimilar to Olaparib[6][10]
16l PARP-143BRCA-deficientSimilar to Olaparib[6][10]
Olaparib (Reference) PARP-15.77--[3][7][8][9]

Note: The compounds listed are examples of novel PARP-1 inhibitors and are not directly synthesized from this compound in the cited literature, but represent the type of data that would be generated for such derivatives.

Experimental Protocols

PARP-1 Inhibition Assay (Chemiluminescent)

This assay measures the ability of a test compound to inhibit the enzymatic activity of PARP-1.

Materials:

  • Recombinant PARP-1 enzyme

  • Histone-coated 96-well plates

  • Biotinylated NAD+

  • Activated DNA

  • Assay Buffer

  • Wash Buffer (e.g., PBST)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., Olaparib)

  • Microplate reader with chemiluminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • Add the diluted compounds to the histone-coated wells.

  • Prepare a master mix containing PARP-1 enzyme, activated DNA, and biotinylated NAD+ in the assay buffer.

  • Add the master mix to all wells except for the blank.

  • Incubate the plate at room temperature for 1 hour.[9]

  • Wash the plate three times with wash buffer.

  • Add diluted Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.[8]

  • Wash the plate three times with wash buffer.

  • Add the chemiluminescent substrate to each well and immediately measure the luminescence using a microplate reader.[8]

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay determines the effect of test compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116, BRCA-deficient cell lines)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11]

  • Measure the absorbance at 570 nm using a microplate reader.[10]

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a test compound on the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cells treated with the test compound

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)[6]

  • Flow cytometer

Procedure:

  • Treat cells with the desired concentrations of the test compound for a specific duration (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Wash the cells with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[6]

  • Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.[6]

  • Use appropriate software to generate DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis for Apoptosis Markers

This method is used to detect the expression levels of key proteins involved in the apoptotic pathway, such as cleaved PARP-1 and cleaved Caspase-3.

Materials:

  • Cancer cells treated with the test compound

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP-1, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Treat cells with the test compound for the desired time and concentration.

  • Lyse the cells in lysis buffer on ice.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.[9]

  • Determine the protein concentration of each sample.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescence substrate and visualize the protein bands using an imaging system.

  • Analyze the band intensities to determine the changes in protein expression, normalizing to a loading control like β-actin.[9]

Visualizations

Signaling Pathway of PARP Inhibition Leading to Synthetic Lethality

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Damage cluster_PARP_Activation PARP Activation & Repair cluster_Inhibition Inhibition cluster_Consequences Cellular Consequences cluster_HR_Repair Homologous Recombination (HR) Repair DNA_SSB Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 activates PARylation PARylation PARP1->PARylation Unrepaired_SSB Unrepaired SSB PARP1->Unrepaired_SSB BER Base Excision Repair (BER) PARylation->BER recruits repair proteins BER->DNA_SSB repairs PARP_Inhibitor PARP Inhibitor (from this compound) PARP_Inhibitor->PARP1 inhibits Replication_Fork_Collapse Replication Fork Collapse Unrepaired_SSB->Replication_Fork_Collapse during replication DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB HR_Proficient HR Proficient (e.g., Normal Cells) DSB->HR_Proficient HR_Deficient HR Deficient (e.g., BRCA1/2 mutant) DSB->HR_Deficient HR_Repair HR Repair HR_Proficient->HR_Repair Apoptosis Apoptosis HR_Deficient->Apoptosis repair failure Cell_Survival Cell Survival HR_Repair->Cell_Survival

Caption: PARP inhibition leads to synthetic lethality in HR-deficient cancer cells.

Experimental Workflow for Evaluating Novel PARP Inhibitors

Experimental_Workflow Start This compound Synthesis Synthesis of PARP Inhibitor Derivatives Start->Synthesis PARP_Assay In Vitro PARP-1 Inhibition Assay Synthesis->PARP_Assay Determine_IC50_Enzyme Determine Enzymatic IC50 PARP_Assay->Determine_IC50_Enzyme Cell_Viability Cell Viability Assay (e.g., MTT) Determine_IC50_Enzyme->Cell_Viability Potent Inhibitors Determine_IC50_Cell Determine Cellular IC50 Cell_Viability->Determine_IC50_Cell Mechanism_Studies Mechanism of Action Studies Determine_IC50_Cell->Mechanism_Studies Active in Cancer Cells Cell_Cycle Cell Cycle Analysis Mechanism_Studies->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Western Blot for Cleaved PARP) Mechanism_Studies->Apoptosis_Assay End Lead Compound Identification Cell_Cycle->End Apoptosis_Assay->End

Caption: Workflow for the synthesis and evaluation of novel PARP inhibitors.

References

Application Notes: 2-Amino-3-nitrobenzamide in Synthetic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-3-nitrobenzamide (CAS: 313279-12-8) is a pivotal chemical intermediate, particularly valued in the fields of medicinal chemistry and drug development.[1] Its unique structure, featuring an ortho-amino group and a nitro group on the benzene ring, makes it a versatile building block for the synthesis of various heterocyclic compounds. This document provides detailed experimental protocols for key reactions involving this compound, focusing on its application in the synthesis of quinazolinones and as a precursor for Poly(ADP-ribose)polymerase (PARP) inhibitors, which are critical in cancer therapy research.[1]

Key Applications:

  • Synthesis of PARP-1 Inhibitors: The compound is a crucial precursor for constructing the sophisticated molecular frameworks required for effective PARP-1 inhibitors.[1] These inhibitors are instrumental in cancer treatment, particularly for cancers with defective DNA repair pathways, by inducing a state known as synthetic lethality.[2]

  • Precursor for Heterocyclic Scaffolds: It serves as a starting material for the synthesis of quinazolin-4(3H)-ones, a class of compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[3][4][5]

Experimental Protocols

Protocol 1: General Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones

This protocol describes a metal-free, one-pot synthesis of 2,3-disubstituted quinazolin-4(3H)-ones from 2-aminobenzamides and aldehydes, which can be adapted for this compound. The reaction proceeds via an acid-catalyzed cyclization followed by direct anodic oxidation.[3]

Reaction Scheme:

  • Step 1: Cyclization: this compound reacts with an aldehyde in the presence of an acid catalyst to form a dihydroquinazolinone intermediate.

  • Step 2: Oxidation: The intermediate is then oxidized to the final quinazolinone product.

Materials and Equipment:

  • This compound

  • Aldehyde (e.g., benzaldehyde)

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Solvent (e.g., Ethanol)

  • Electrochemical setup for anodic oxidation

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a suitable electrochemical cell, dissolve this compound (1.0 mmol) and the desired aldehyde (1.2 mmol) in ethanol.

  • Acid Catalysis: Add the acid catalyst (e.g., p-toluenesulfonic acid, 0.1 mmol) to the mixture.

  • Cyclization: Stir the reaction mixture at room temperature for a specified time (typically monitored by TLC for the disappearance of starting materials).

  • Anodic Oxidation: Perform the electrolysis at a constant current until the dihydroquinazolinone intermediate is fully converted.

  • Work-up: Upon completion, neutralize the reaction mixture. Evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2,3-disubstituted quinazolin-4(3H)-one.

Quantitative Data Summary:

While specific yields for the this compound derivative are not detailed in the general literature, similar reactions with other 2-aminobenzamides provide a reference for expected outcomes.

Reactant 1Reactant 2CatalystMethodTypical Yield (%)Reference
2-AminobenzamideAldehydAcid CatalystAnodic OxidationHigh[3]
2-AminobenzamideAldehydep-TSA / PIDADehydrogenationGood to Excellent[6]
2-AminobenzamideMethanol[Cp*Ir(2,2'-bpyO)(H2O)]CouplingGood[6]
Protocol 2: Synthesis of PARP Inhibitor Precursors

This compound is a key building block for PARP inhibitors. The general strategy involves the reduction of the nitro group to an amine, followed by cyclization and further functionalization.

Workflow for PARP Inhibitor Synthesis:

G A This compound B Reduction of Nitro Group (e.g., H2, Pd/C) A->B C 2,3-Diaminobenzamide B->C D Cyclization with Phosgene Equivalent C->D E Quinazolinedione Core D->E F Functionalization/ Coupling Reactions E->F G Final PARP Inhibitor (e.g., Olaparib scaffold) F->G

Caption: Synthetic workflow from this compound to a PARP inhibitor scaffold.

Step-by-Step Procedure (Conceptual):

  • Reduction: The nitro group of this compound is reduced to an amine, typically using catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst) or other reducing agents like iron in acidic medium, to yield 2,3-diaminobenzamide.

  • Cyclization: The resulting diamine is then cyclized. For example, reaction with a phosgene equivalent can lead to the formation of a quinazolinedione, a core structure in many PARP inhibitors.

  • Further Modification: The quinazolinedione core can then undergo various coupling and functionalization reactions to build the final complex structure of the PARP inhibitor.

Signaling Pathway and Mechanism of Action

PARP-1 Inhibition and Synthetic Lethality

PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[2] In cancer cells that have a defective homologous recombination repair (HRR) pathway (e.g., due to BRCA1 or BRCA2 mutations), the cell becomes heavily reliant on PARP-1-mediated repair to maintain genomic integrity.[2]

When a PARP inhibitor blocks the BER pathway, the unrepaired SSBs accumulate and are converted into more lethal double-strand breaks (DSBs) during DNA replication.[2] Healthy cells can repair these DSBs using their functional HRR pathway. However, in BRCA-deficient cancer cells, the inability to repair these DSBs leads to genomic instability and ultimately, cell death. This concept, where a defect in two genes or pathways simultaneously leads to cell death while a defect in either one alone does not, is known as "synthetic lethality".[2]

G cluster_0 Normal Cell (Functional HRR) cluster_1 BRCA-Deficient Cancer Cell ssb1 Single-Strand Break (SSB) parp1 PARP-1 (BER Pathway) ssb1->parp1 repaired by dsb1 Double-Strand Break (DSB) (During Replication) ssb1->dsb1 repair1 SSB Repaired parp1->repair1 hrr1 HRR Pathway dsb1->hrr1 repaired by survival1 Cell Survival hrr1->survival1 parpi1 PARP Inhibitor parpi1->parp1 inhibits ssb2 Single-Strand Break (SSB) dsb2 Double-Strand Break (DSB) (During Replication) ssb2->dsb2 parp2 PARP-1 (BER Pathway) hrr2 Defective HRR Pathway dsb2->hrr2 death2 Cell Death (Synthetic Lethality) hrr2->death2 parpi2 PARP Inhibitor parpi2->parp2 inhibits

Caption: Mechanism of synthetic lethality via PARP inhibition in BRCA-deficient cells.

References

Application Notes and Protocols: Derivatization of 2-Amino-3-nitrobenzamide for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-nitrobenzamide is a valuable scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of potent enzyme inhibitors. Its chemical structure, featuring a reactive primary amine and an amide group on a nitro-substituted benzene ring, allows for diverse chemical modifications to explore structure-activity relationships (SAR) and develop novel therapeutic agents. This document provides detailed application notes and experimental protocols for the derivatization of this compound, with a focus on generating derivatives for biological assays, particularly as inhibitors of Poly(ADP-ribose) polymerase (PARP) and IκB kinase (IKK).

The benzamide moiety is a well-established pharmacophore that mimics the nicotinamide portion of NAD+, the natural substrate for PARP enzymes. This makes this compound derivatives promising candidates for the development of PARP inhibitors, which have gained significant attention in cancer therapy, especially for tumors with deficiencies in DNA repair pathways. Furthermore, the 2-aminobenzamide scaffold has been identified in inhibitors of IKK, a key kinase in the NF-κB signaling pathway, which is implicated in inflammation and cancer.

These application notes provide protocols for common derivatization reactions, including N-acylation, N-sulfonylation, and N-arylation, to generate a library of this compound analogs. Additionally, methodologies for relevant biological assays are described, along with a summary of reported activity for structurally related compounds to guide derivatization strategies.

Data Presentation

Table 1: PARP Inhibitory Activity of Selected Benzamide-Based Compounds

The following table summarizes the half-maximal inhibitory concentrations (IC50) for clinically approved PARP inhibitors that share the benzamide core, providing a benchmark for newly synthesized this compound derivatives.

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)
Olaparib1.91.5
Rucaparib1.41.4
Talazoparib0.570.31
Niraparib3.82.1
Veliparib4.72.9

Note: IC50 values can vary between different studies and assay conditions. The data presented is compiled from published sources for comparative purposes.[1]

Table 2: IKKβ Inhibitory Activity of Selected 2-Aminobenzamide Analogs

This table presents the inhibitory potency of 2-amino-3,5-diarylbenzamide derivatives against IKKβ. These compounds, while not direct derivatives of this compound, provide valuable SAR insights for derivatization at the aromatic ring.

Compound IDIKKβ pIC50
8h 7.0
8r 6.8
8v 6.8

Note: pIC50 is the negative logarithm of the IC50 value. Data is derived from a study on 2-amino-3,5-diarylbenzamide inhibitors.

Experimental Protocols

Protocol 1: N-Acylation of this compound

This protocol describes the acylation of the 2-amino group of this compound to introduce various acyl moieties.

Materials:

  • This compound

  • Acyl chloride or carboxylic acid

  • Coupling agent (e.g., HATU, HOBt/EDC) if starting from a carboxylic acid

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF))

  • Base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in the chosen anhydrous solvent.

  • Addition of Base: Add the base (1.5-2 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • Acylation:

    • Using Acyl Chloride: Slowly add the acyl chloride (1.1 equivalents) to the reaction mixture, maintaining the temperature at 0 °C with an ice bath.

    • Using Carboxylic Acid: If using a carboxylic acid, add the coupling agent (e.g., HATU, 1.2 equivalents) and the carboxylic acid (1.1 equivalents) to the reaction mixture. Stir at room temperature.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench with water.

    • If DCM is used as the solvent, separate the organic layer. If DMF is used, extract the product with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired N-acylated derivative.

Protocol 2: N-Sulfonylation of this compound

This protocol details the reaction of the 2-amino group with a sulfonyl chloride to yield N-sulfonylated derivatives.

Materials:

  • This compound

  • Sulfonyl chloride

  • Anhydrous pyridine or another suitable aprotic solvent (e.g., DCM)

  • Base (e.g., Triethylamine, if not using pyridine as solvent)

  • 1M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous pyridine or another anhydrous aprotic solvent. If not using pyridine, add a non-nucleophilic base like triethylamine (1.5 equivalents).

  • Addition of Sulfonyl Chloride: Slowly add the sulfonyl chloride (1.1 equivalents) to the stirred solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Work-up:

    • Pour the reaction mixture into ice-water.

    • If a precipitate forms, collect it by filtration.

    • If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with 1M HCl (to remove pyridine), followed by saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 3: N-Arylation of this compound via Buchwald-Hartwig Amination

This protocol describes a method for the formation of a C-N bond between the 2-amino group and an aryl halide.

Materials:

  • This compound

  • Aryl halide (bromide or iodide)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos, BINAP)

  • Base (e.g., Sodium tert-butoxide, Cesium carbonate)

  • Anhydrous toluene or dioxane

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a reaction vessel, combine this compound (1 equivalent), the aryl halide (1.2 equivalents), the palladium catalyst (e.g., 2-5 mol%), the ligand (e.g., 4-10 mol%), and the base (2 equivalents).

  • Solvent Addition: Add the anhydrous solvent under an inert atmosphere.

  • Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with a suitable organic solvent and filter through a pad of celite to remove the catalyst.

    • Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the residue by silica gel column chromatography to yield the N-arylated product.

Mandatory Visualizations

PARP1_Signaling_Pathway DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) Polymer PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate XRCC1 XRCC1 PAR->XRCC1 recruits DNA_Ligase DNA Ligase III XRCC1->DNA_Ligase recruits DNA_Polymerase DNA Polymerase β XRCC1->DNA_Polymerase recruits Repair DNA Repair DNA_Ligase->Repair DNA_Polymerase->Repair Inhibitor This compound Derivative (PARP Inhibitor) Inhibitor->PARP1 inhibits IKK_NFkB_Signaling_Pathway Stimuli Pro-inflammatory Stimuli (e.g., TNFα) IKK_complex IKK Complex (IKKα, IKKβ, NEMO) Stimuli->IKK_complex activates IkB IκBα IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Phospho_IkB P-IκBα Nucleus Nucleus NFkB->Nucleus translocates to Ub_Proteasome Ubiquitination & Proteasomal Degradation Phospho_IkB->Ub_Proteasome leads to Ub_Proteasome->NFkB releases Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression induces Inhibitor 2-Aminobenzamide Derivative (IKK Inhibitor) Inhibitor->IKK_complex inhibits Experimental_Workflow Start This compound Derivatization Derivatization (N-Acylation, N-Sulfonylation, N-Arylation) Start->Derivatization Purification Purification & Characterization (Chromatography, NMR, MS) Derivatization->Purification Screening Biological Screening (Enzyme Inhibition Assays) Purification->Screening Hit_ID Hit Identification (Active Derivatives) Screening->Hit_ID SAR SAR Studies Hit_ID->SAR SAR->Derivatization informs Lead_Opt Lead Optimization SAR->Lead_Opt

References

Application Notes and Protocols for Developing Therapeutics in Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The development of effective therapeutics for neurodegenerative diseases, such as Alzheimer's Disease (AD), Parkinson's Disease (PD), and Amyotrophic Lateral Sclerosis (ALS), represents a significant challenge in modern medicine. This document provides a comprehensive overview of key experimental models and protocols utilized in the preclinical evaluation of novel therapeutic candidates. It is designed to serve as a practical guide for researchers in the field, offering detailed methodologies and data presentation formats to facilitate robust and reproducible studies.

Section 1: Alzheimer's Disease (AD) Therapeutic Development

Alzheimer's disease is characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau, forming neurofibrillary tangles (NFTs).[1] Therapeutic strategies often target these pathological hallmarks, as well as associated neuroinflammation and synaptic dysfunction.

Key Signaling Pathways in Alzheimer's Disease

The progression of Alzheimer's disease involves complex signaling cascades. A critical pathway involves the processing of the amyloid precursor protein (APP). In the amyloidogenic pathway, APP is sequentially cleaved by β-secretase and γ-secretase, leading to the generation of Aβ peptides, particularly the aggregation-prone Aβ42.[1] These peptides oligomerize and form plaques, which are associated with neurotoxicity, mitochondrial oxidative stress, and disruption of calcium homeostasis.[1] Another key pathway involves the hyperphosphorylation of the tau protein. Kinases such as GSK3 and CDK5, which can be activated by cellular stress, phosphorylate tau, causing it to detach from microtubules.[1] This leads to microtubule destabilization and the aggregation of tau into NFTs, ultimately contributing to neuronal apoptosis.[1]

Key signaling pathways in Alzheimer's Disease.
Preclinical Models for AD Therapeutic Evaluation

A variety of in vitro and in vivo models are utilized to screen and validate potential AD therapeutics.

1.2.1 In Vitro Models

  • Primary Neuronal Cultures: These cultures, derived from rodent brain tissue, provide a physiologically relevant system to study neuronal function and neurotoxicity.[2]

  • Immortalized Cell Lines: Cell lines such as SH-SY5Y can be genetically modified to overexpress APP or tau mutations, providing a high-throughput platform for screening compounds.

  • Induced Pluripotent Stem Cells (iPSCs): Patient-derived iPSCs can be differentiated into neurons and other brain cells, offering a model to study disease mechanisms in a human genetic context.[3]

1.2.2 In Vivo Models

  • Transgenic Mouse Models:

    • Tg2576 Mice: Overexpress a mutant form of human APP (APPK670/671L), leading to the development of amyloid plaques and age-dependent cognitive deficits.[4]

    • 5xFAD Mice: Express five familial AD mutations in APP and presenilin-1 (PSEN1), resulting in rapid and aggressive amyloid pathology.

  • Scopolamine-Induced Amnesia Model: This pharmacological model uses the muscarinic antagonist scopolamine to induce transient cognitive deficits in rodents, mimicking the cholinergic dysfunction seen in AD.[5][6][7]

Experimental Protocols

1.3.1 Protocol: Evaluation of Cognitive Deficits in Tg2576 Mice using the Morris Water Maze

This protocol assesses spatial learning and memory in the Tg2576 mouse model of AD.

Materials:

  • Circular water tank (120 cm diameter)

  • Submerged platform (10 cm diameter)

  • Non-toxic white paint or milk powder

  • Video tracking system and software

  • Tg2576 mice (11-13 months old) and wild-type littermates

Procedure:

  • Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.

  • Habituation: On day 1, allow each mouse to swim freely in the pool without the platform for 60 seconds.

  • Training Phase (Days 2-6):

    • Fill the tank with water made opaque with non-toxic paint and maintain the temperature at 22 ± 2°C.

    • Place the submerged platform in a fixed quadrant.

    • Conduct four trials per day for each mouse. For each trial, gently place the mouse into the water facing the tank wall at one of four starting positions.

    • Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within 60 seconds, guide it to the platform and allow it to remain there for 15 seconds.

    • Record the escape latency (time to find the platform) and path length for each trial using the video tracking system.

  • Probe Trial (Day 7):

    • Remove the platform from the tank.

    • Place each mouse in the tank and allow it to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located).

Data Analysis:

  • Analyze escape latency and path length during the training phase using a repeated-measures ANOVA.

  • Compare the time spent in the target quadrant during the probe trial between transgenic and wild-type mice using a t-test.

MWM_Workflow start Start acclimation Acclimation (1 hour) start->acclimation habituation Habituation (Day 1: 60s free swim) acclimation->habituation training Training Phase (Days 2-6: 4 trials/day) habituation->training probe Probe Trial (Day 7: Platform removed) training->probe analysis Data Analysis (Escape latency, Time in quadrant) probe->analysis end End analysis->end

Morris Water Maze Experimental Workflow.

1.3.2 Protocol: In Vitro Screening of Amyloid-Beta Aggregation Inhibitors

This protocol utilizes a thioflavin T (ThT) fluorescence assay to identify compounds that inhibit the formation of Aβ fibrils.[8][9]

Materials:

  • Synthetic Aβ1-42 peptide

  • Thioflavin T (ThT)

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Preparation of Aβ1-42: Dissolve synthetic Aβ1-42 peptide in a suitable solvent (e.g., hexafluoroisopropanol), evaporate the solvent, and resuspend in a buffer (e.g., PBS) to a final concentration of 50 µM.

  • Compound Preparation: Prepare a stock solution of the test compound and perform serial dilutions.

  • Aggregation Assay:

    • In a 384-well black plate, add 10 µL of the Aβ1-42 solution to each well.

    • Add 10 µL of the test compound at various concentrations (or vehicle control).

    • Incubate the plate at 37°C with gentle shaking for 24-48 hours.

  • ThT Staining and Measurement:

    • Add 80 µL of ThT solution (20 µM in 50 mM glycine-NaOH buffer, pH 8.5) to each well.

    • Measure the fluorescence intensity using a plate reader with excitation at ~440 nm and emission at ~485 nm.

Data Analysis:

  • Calculate the percentage of inhibition of Aβ aggregation for each compound concentration relative to the vehicle control.

  • Determine the IC50 value for active compounds.

Data Presentation: Preclinical Efficacy of AD Therapeutics

The following table provides a template for summarizing preclinical data for a hypothetical AD therapeutic.

Therapeutic CandidateModel SystemKey Pathological FeatureOutcome MeasureResult (% Improvement vs. Control)Reference
Compound XTg2576 MiceCognitive DeficitMorris Water Maze (Escape Latency)35% decrease
Compound XTg2576 MiceAmyloid Plaque LoadImmunohistochemistry (Aβ Staining)45% reduction[4]
Compound Y5xFAD MiceNeuroinflammationCytokine Levels (ELISA)50% decrease in TNF-αFictional Data
Compound YPrimary NeuronsAβ-induced NeurotoxicityCell Viability Assay60% increase in survivalFictional Data

Section 2: Parkinson's Disease (PD) Therapeutic Development

Parkinson's disease is primarily characterized by the loss of dopaminergic neurons in the substantia nigra and the presence of intracellular protein aggregates known as Lewy bodies, which are mainly composed of α-synuclein.[10] Therapeutic approaches aim to restore dopaminergic function, prevent α-synuclein aggregation, and mitigate neuroinflammation.

Key Signaling Pathways in Parkinson's Disease

A central element in PD pathogenesis is the aggregation of α-synuclein. This protein can misfold and form oligomers and fibrils, which are toxic to neurons.[11] Neuroinflammation is another critical pathway, involving the activation of microglia and astrocytes.[12] Activated microglia release pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and reactive oxygen species (ROS), which contribute to dopaminergic neuron death.[11] This creates a self-perpetuating cycle of neuroinflammation and neurodegeneration.[11]

Key signaling pathways in Parkinson's Disease.
Preclinical Models for PD Therapeutic Evaluation

2.2.1 In Vitro Models

  • Dopaminergic Neuron Cultures: Primary cultures of dopaminergic neurons or differentiated iPSCs are used to model the specific neuronal population affected in PD.

  • α-Synuclein Aggregation Models: Cellular models that overexpress wild-type or mutant α-synuclein are used to screen for inhibitors of its aggregation.

2.2.2 In Vivo Models

  • Neurotoxin-based Models:

    • 6-hydroxydopamine (6-OHDA) Model: Unilateral injection of 6-OHDA into the substantia nigra or striatum of rodents leads to the selective degeneration of dopaminergic neurons.[11]

    • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Model: Systemic administration of MPTP in primates and mice causes damage to dopaminergic neurons.

  • Genetic Models: Transgenic mice expressing mutant forms of α-synuclein (e.g., A53T) develop progressive motor deficits and α-synuclein pathology.

Experimental Protocols

2.3.1 Protocol: Assessment of Motor Deficits in a 6-OHDA Rat Model of PD

This protocol uses the cylinder test to evaluate forelimb asymmetry, a measure of motor impairment, in the 6-OHDA model.[11][13]

Materials:

  • 6-hydroxydopamine (6-OHDA)

  • Stereotaxic apparatus

  • Glass cylinder (20 cm diameter, 30 cm high)

  • Video recording equipment

  • Adult male rats

Procedure:

  • Stereotaxic Surgery:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Perform a unilateral injection of 6-OHDA into the medial forebrain bundle.

  • Behavioral Testing (2-4 weeks post-surgery):

    • Place the rat in the glass cylinder and record its behavior for 5-10 minutes.

    • Analyze the video to count the number of times the rat rears and touches the cylinder wall with its left forelimb, right forelimb, or both simultaneously.

  • Data Analysis:

    • Calculate the percentage of contralateral forelimb use (the limb opposite to the lesion) relative to the total number of wall touches.

    • Compare the forelimb use between the lesion group and a sham-operated control group.

PD_Workflow start Start surgery Stereotaxic Surgery (Unilateral 6-OHDA injection) start->surgery recovery Post-operative Recovery (2-4 weeks) surgery->recovery cylinder_test Cylinder Test (Record forelimb use) recovery->cylinder_test analysis Data Analysis (% Contralateral limb use) cylinder_test->analysis end End analysis->end

6-OHDA Model and Cylinder Test Workflow.

2.3.2 Protocol: Quantification of α-Synuclein Aggregation in Cell Culture

This protocol describes a method to quantify α-synuclein aggregation in a cellular model using immunocytochemistry and high-content imaging.[14]

Materials:

  • Human dopaminergic cell line (e.g., ReNcell VM)

  • Adenovirus encoding human α-synuclein

  • Primary antibodies: anti-α/β-synuclein and anti-aggregated α-synuclein

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear staining

  • 96-well plates

  • High-content imaging system

Procedure:

  • Cell Culture and Transduction:

    • Seed the dopaminergic cells in a 96-well plate.

    • Transduce the cells with an adenovirus encoding human α-synuclein.

  • Compound Treatment: After 24 hours, treat the cells with the test compound at various concentrations.

  • Immunocytochemistry (6 days post-treatment):

    • Fix and permeabilize the cells.

    • Incubate with primary antibodies against total and aggregated α-synuclein.

    • Incubate with fluorescently labeled secondary antibodies and DAPI.

  • Image Acquisition and Analysis:

    • Acquire images using a high-content imaging system.

    • Quantify the intensity and area of aggregated α-synuclein immunoreactivity per cell.

Data Analysis:

  • Normalize the aggregated α-synuclein signal to the total α-synuclein signal.

  • Determine the dose-dependent effect of the compound on α-synuclein aggregation.

Data Presentation: Preclinical Efficacy of PD Therapeutics

The following table provides a template for summarizing preclinical data for a hypothetical PD therapeutic.

Therapeutic CandidateModel SystemKey Pathological FeatureOutcome MeasureResult (% Improvement vs. Control)Reference
Compound Z6-OHDA Rat ModelMotor DeficitCylinder Test (% Contralateral Limb Use)40% increase[11][13]
Compound Z6-OHDA Rat ModelDopaminergic Neuron LossTyrosine Hydroxylase Staining50% protectionFictional Data
Compound AA53T Transgenic Miceα-Synuclein AggregationImmunohistochemistry30% reduction in aggregatesFictional Data
Compound ADopaminergic Cell CultureOxidative StressROS Assay45% decrease in ROSFictional Data

Section 3: Amyotrophic Lateral Sclerosis (ALS) Therapeutic Development

Amyotrophic lateral sclerosis is a fatal neurodegenerative disease characterized by the progressive loss of motor neurons in the brain and spinal cord.[15] A key pathological hallmark in many ALS cases is the mislocalization and aggregation of the TAR DNA-binding protein 43 (TDP-43).[16]

Key Signaling Pathways in ALS

In ALS, TDP-43, a protein normally found in the nucleus, can become mislocalized to the cytoplasm where it forms aggregates.[16] This leads to a loss of its normal function in RNA processing and a toxic gain of function from the aggregates. These aggregates can impair critical cellular processes such as RNA metabolism, axonal transport, and protein quality control, ultimately leading to motor neuron death.[15]

ALS_Pathway cluster_TDP43 TDP-43 Pathology cluster_effects Downstream Cellular Dysfunction cluster_outcome Final Outcome TDP43_nucleus Nuclear TDP-43 TDP43_cyto Cytoplasmic TDP-43 TDP43_nucleus->TDP43_cyto Mislocalization RNA_dys RNA Metabolism Dysregulation TDP43_nucleus->RNA_dys Loss of function TDP43_agg TDP-43 Aggregates TDP43_cyto->TDP43_agg Aggregation PQC_imp Impaired Protein Quality Control TDP43_agg->PQC_imp Toxic gain of function Axonal_imp Impaired Axonal Transport TDP43_agg->Axonal_imp Mito_dys Mitochondrial Dysfunction TDP43_agg->Mito_dys MN_death Motor Neuron Death RNA_dys->MN_death PQC_imp->MN_death Axonal_imp->MN_death Mito_dys->MN_death

Key signaling pathways in Amyotrophic Lateral Sclerosis.
Preclinical Models for ALS Therapeutic Evaluation

3.2.1 In Vitro Models

  • Motor Neuron Cultures: Primary or iPSC-derived motor neurons are used to study the specific cell type affected in ALS.

  • TDP-43 and SOD1 Mutant Models: Cells expressing mutant forms of TDP-43 or SOD1 (superoxide dismutase 1, another gene linked to familial ALS) are used to screen for compounds that reduce aggregation or toxicity.

3.2.2 In Vivo Models

  • SOD1 Transgenic Mice: Mice expressing mutant human SOD1 (e.g., SOD1-G93A) develop progressive motor neuron degeneration and paralysis, closely mimicking aspects of human ALS.

Experimental Protocols

3.3.1 Protocol: Evaluation of Motor Function in SOD1-G93A Mice

This protocol uses rotarod and grip strength tests to assess motor coordination and muscle strength in the SOD1-G93A mouse model.

Materials:

  • Rotarod apparatus

  • Grip strength meter

  • SOD1-G93A transgenic mice and wild-type littermates

Procedure:

  • Rotarod Test:

    • Train the mice on the rotarod at a constant speed for 2-3 days.

    • During testing, place the mouse on the rotating rod, which gradually accelerates.

    • Record the latency to fall for each mouse.

  • Grip Strength Test:

    • Allow the mouse to grasp a wire grid with its forelimbs.

    • Gently pull the mouse by its tail until it releases its grip.

    • The grip strength meter records the peak force exerted by the mouse.

  • Testing Schedule: Perform these tests weekly or bi-weekly to monitor the progression of motor deficits.

Data Analysis:

  • Analyze the latency to fall and grip strength over time using a repeated-measures ANOVA.

  • Compare the performance of treated and untreated SOD1-G93A mice.

Data Presentation: Preclinical Efficacy of ALS Therapeutics

The following table provides a template for summarizing preclinical data for a hypothetical ALS therapeutic.

Therapeutic CandidateModel SystemKey Pathological FeatureOutcome MeasureResult (% Improvement vs. Control)Reference
Compound BSOD1-G93A MiceMotor DeficitRotarod Performance (Latency to Fall)25% increaseFictional Data
Compound BSOD1-G93A MiceSurvivalMedian Survival15% extensionFictional Data
Compound CiPSC-derived Motor NeuronsTDP-43 AggregationImmunofluorescence40% reduction in aggregatesFictional Data
Compound CiPSC-derived Motor NeuronsCell ViabilityMTT Assay30% increase in survivalFictional Data

Section 4: General Protocols for Neurodegenerative Disease Research

The following protocols are broadly applicable to the study of various neurodegenerative diseases.

Protocol: Western Blot for Phosphorylated Tau

This protocol allows for the quantification of phosphorylated tau, a key biomarker in AD and other tauopathies.[17][18]

Materials:

  • Brain tissue homogenates or cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phosphorylated tau (e.g., AT8, PHF1) and anti-total tau

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and Western blot apparatus

  • Chemiluminescent substrate and imaging system

Procedure:

  • Protein Extraction: Homogenize brain tissue or lyse cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with the primary antibody against phosphorylated tau overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total tau to normalize the phosphorylated tau signal.

Protocol: ELISA for Cytokine Measurement in CSF or Brain Homogenates

This protocol quantifies the levels of pro-inflammatory cytokines, which are key markers of neuroinflammation.[10][19][20][21]

Materials:

  • Cerebrospinal fluid (CSF) or brain tissue homogenates

  • Commercially available ELISA kit for the cytokine of interest (e.g., TNF-α, IL-1β)

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare CSF samples or brain homogenates according to the ELISA kit instructions.

  • ELISA Assay:

    • Coat a 96-well plate with the capture antibody.

    • Block the plate to prevent non-specific binding.

    • Add standards and samples to the wells and incubate.

    • Wash the plate and add the detection antibody.

    • Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.

    • Wash the plate and add the substrate.

  • Measurement:

    • Stop the reaction and read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve and calculate the concentration of the cytokine in the samples.

Conclusion

The protocols and models described in this document provide a foundational framework for the preclinical development of therapeutics for neurodegenerative diseases. The successful application of these methods, combined with careful data analysis and interpretation, is crucial for advancing promising candidates from the laboratory to clinical trials. The use of well-characterized models and standardized protocols will enhance the reproducibility and translational relevance of preclinical research in this critical area of unmet medical need.

References

Application Note: Monitoring the Synthesis of 2-Amino-3-nitrobenzamide using TLC and HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-nitrobenzamide is a valuable building block in medicinal chemistry and drug development, often serving as a precursor for the synthesis of various heterocyclic compounds with potential therapeutic activities. The efficient synthesis and rigorous quality control of such intermediates are paramount. This application note provides detailed protocols for monitoring the synthesis of this compound from its precursor, 2-amino-3-nitrobenzoic acid, using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). These techniques are essential for tracking reaction progress, identifying the presence of starting materials and products, and assessing the purity of the final compound.

The described methods offer a robust framework for in-process control during the synthesis, ensuring reaction completion and minimizing impurity profiles. The protocols are designed to be accessible to researchers with a foundational understanding of chromatographic techniques.

Reaction Scheme

The synthesis of this compound is achieved through the amidation of 2-amino-3-nitrobenzoic acid. A common method for this transformation involves the use of a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like Hydroxybenzotriazole (HOBt) and a base, typically Diisopropylethylamine (DIPEA), with ammonium chloride serving as the amine source.

G cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Chromatographic Analysis start Combine Reactants: 2-amino-3-nitrobenzoic acid, EDC, HOBt, DIPEA, NH4Cl in DMF stir Stir at Room Temperature start->stir sampling Withdraw Aliquot at Time Intervals (e.g., t=0, 1h, 2h, 4h) stir->sampling quench Quench Aliquot (e.g., with dilute HCl) sampling->quench extract Extract with Ethyl Acetate quench->extract tlc TLC Analysis extract->tlc hplc HPLC Analysis extract->hplc data Data Interpretation: - Calculate Rf values - Measure peak areas - Determine % conversion tlc->data hplc->data G cluster_hplc Illustrative HPLC Chromatogram (t = 2 hours) plot

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Amino-3-nitrobenzamide synthesis.

Diagram of the Synthetic Workflow

Synthesis_Workflow cluster_0 Part 1: Synthesis of 2-Amino-3-nitrobenzoic Acid cluster_1 Part 2: Amidation to this compound 3-Nitrophthalic_Acid 3-Nitrophthalic Acid Monoesterification Monoesterification 3-Nitrophthalic_Acid->Monoesterification Methanol, H₂SO₄ Acyl_Chloride_Formation Acyl Chloride Formation Monoesterification->Acyl_Chloride_Formation Thionyl Chloride Curtius_Rearrangement Curtius Rearrangement Acyl_Chloride_Formation->Curtius_Rearrangement Sodium Azide 2_Amino_3_nitrobenzoic_Acid 2-Amino-3-nitrobenzoic Acid Curtius_Rearrangement->2_Amino_3_nitrobenzoic_Acid Hydrolysis Activation Carboxylic Acid Activation 2_Amino_3_nitrobenzoic_Acid->Activation Coupling Agent 2_Amino_3_nitrobenzamide This compound Activation->2_Amino_3_nitrobenzamide Ammonia_Source Ammonia Source Ammonia_Source->2_Amino_3_nitrobenzamide Amidation_Carbodiimide Acid 2-Amino-3-nitrobenzoic Acid Activated_Ester Activated Ester Intermediate Acid->Activated_Ester Activation EDC_HOBt EDC, HOBt EDC_HOBt->Activated_Ester Product This compound Activated_Ester->Product Aminolysis Ammonia NH₄Cl, Et₃N Ammonia->Product Amidation_Mixed_Anhydride Acid 2-Amino-3-nitrobenzoic Acid Mixed_Anhydride Mixed Anhydride Intermediate Acid->Mixed_Anhydride Activation Chloroformate Isobutyl Chloroformate, NMM Chloroformate->Mixed_Anhydride Product This compound Mixed_Anhydride->Product Aminolysis Ammonia Aqueous Ammonia Ammonia->Product

Technical Support Center: Purification of Crude 2-Amino-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 2-Amino-3-nitrobenzamide. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: The impurity profile of crude this compound is highly dependent on the synthetic route employed. Common impurities may include:

  • Unreacted Starting Materials: If synthesized from 2-amino-3-nitrobenzoic acid, residual amounts of the starting acid may be present. Other synthetic precursors could include 2-chloro-3-nitrobenzoic acid or ethyl 3-nitro-2-ethoxy-benzoate.

  • Regioisomers: Isomeric impurities, such as 2-amino-5-nitrobenzamide or other dinitro-substituted byproducts, can form during nitration steps in the synthesis of precursors.

  • Side-Reaction Products: Hydrolysis of the amide group back to the carboxylic acid (2-amino-3-nitrobenzoic acid) can occur, especially under harsh pH or high-temperature conditions.

  • Residual Solvents: Solvents used in the synthesis and work-up procedures may be present in the crude product.

Q2: Which purification technique is most suitable for this compound?

A2: The choice of purification method depends on the impurity profile and the desired final purity.

  • Recrystallization is often effective for removing small amounts of impurities, especially if the crude product is relatively pure. It is generally the first method to try due to its simplicity and scalability.

  • Column Chromatography is recommended for complex mixtures containing multiple impurities or when very high purity is required. It is particularly useful for separating compounds with different polarities.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the purification process. It can be used to assess the purity of the crude material, track the separation during column chromatography, and check the purity of recrystallized products. For more precise quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Troubleshooting Steps
Product does not crystallize upon cooling. - The solvent is too non-polar, and the compound is highly soluble.- The solvent is too polar, and the compound has very low solubility.- The solution is not sufficiently concentrated.- Add a co-solvent of opposite polarity dropwise until turbidity persists, then heat to redissolve and cool slowly.- Screen for a more suitable solvent or solvent system (see Experimental Protocols).- Concentrate the solution by carefully evaporating some of the solvent.
An oil precipitates instead of crystals ("oiling out"). - The solution is supersaturated.- The presence of impurities is inhibiting crystallization.- The boiling point of the solvent is higher than the melting point of the product.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool more slowly.- Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure product.- Consider a preliminary purification step, such as a quick filtration through a silica plug, to remove major impurities.
Low recovery of the purified product. - Too much solvent was used for dissolution.- The compound has significant solubility in the cold solvent.- Premature crystallization occurred during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Cool the crystallization mixture in an ice bath to minimize solubility and maximize crystal formation.- Ensure the filtration apparatus is pre-heated to prevent premature crystallization. The mother liquor can be concentrated to obtain a second crop of crystals.
The purified product is discolored. - Presence of colored, highly polar impurities.- Oxidation of the amino group.- During recrystallization, after dissolving the crude product, add a small amount of activated charcoal to the hot solution. Hot filter the solution to remove the charcoal before cooling.[1] - If oxidation is suspected, perform the purification under an inert atmosphere (e.g., nitrogen or argon).
Column Chromatography Issues
ProblemPossible Cause(s)Troubleshooting Steps
Poor separation of the product from impurities. - The mobile phase (eluent) polarity is not optimized.- The column is overloaded with the crude material.- Optimize the mobile phase using TLC to achieve a good separation of spots (aim for an Rf of 0.2-0.4 for the product).- Use a gradient elution, starting with a less polar solvent and gradually increasing the polarity.- Reduce the amount of crude material loaded onto the column.
The product elutes too quickly (high Rf value). - The mobile phase is too polar.- Decrease the proportion of the polar solvent (e.g., ethyl acetate) in the mobile phase.
The product does not elute from the column (low or zero Rf value). - The mobile phase is not polar enough.- Gradually increase the proportion of the polar solvent in the mobile phase. For highly polar compounds, adding a small amount of methanol may be necessary.
Streaking or tailing of the product spot on TLC and the column. - The compound is interacting strongly with the acidic silica gel stationary phase due to the basic amino group.- The sample was loaded in a solvent that is too polar.- Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to the mobile phase to neutralize the acidic sites on the silica gel.- Dissolve and load the sample in a solvent of minimal polarity.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline for the recrystallization of crude this compound. The choice of solvent is critical and may require preliminary screening.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as ethanol/water or ethyl acetate/hexane)

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Quantitative Data (Illustrative):

ParameterBefore PurificationAfter Recrystallization
Appearance Yellow to brown powderLight yellow crystalline solid
Purity (by HPLC) ~85-95%>98%
Yield -70-90% (typical)
Protocol 2: Purification by Column Chromatography

This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Solvents for mobile phase (e.g., hexane and ethyl acetate)

  • Chromatography column

  • Collection tubes

Procedure:

  • Mobile Phase Selection: Using TLC, determine a suitable mobile phase that provides good separation of this compound from its impurities. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for the product.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, less polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel. Carefully load the sample onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase, starting with a lower polarity. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product.

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow crude Crude this compound purity_check1 Purity Assessment (TLC/HPLC) crude->purity_check1 recrystallization Recrystallization purity_check1->recrystallization High Purity (>90%) column_chromatography Column Chromatography purity_check1->column_chromatography Low Purity or Complex Mixture purity_check2 Purity Assessment (TLC/HPLC) recrystallization->purity_check2 column_chromatography->purity_check2 purity_check2->column_chromatography Purity <98% pure_product Pure this compound purity_check2->pure_product Purity >98%

Caption: Decision workflow for selecting a purification technique for this compound.

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve crude in minimum hot solvent start->dissolve cool Cool solution dissolve->cool crystals_form Crystals form? cool->crystals_form oiling_out Oiling out? crystals_form->oiling_out No filter_dry Filter and Dry Crystals crystals_form->filter_dry Yes troubleshoot_no_crystals Troubleshoot: - Concentrate solution - Add anti-solvent - Scratch flask oiling_out->troubleshoot_no_crystals No troubleshoot_oiling Troubleshoot: - Reheat and add more solvent - Cool more slowly - Add seed crystal oiling_out->troubleshoot_oiling Yes troubleshoot_no_crystals->cool troubleshoot_oiling->dissolve

Caption: Troubleshooting guide for common issues during the recrystallization process.

References

Technical Support Center: 2-Amino-3-nitrobenzamide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-3-nitrobenzamide. The information provided is designed to help identify and mitigate the formation of common byproducts in various reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions where this compound is used as a starting material?

A1: this compound is a versatile intermediate, primarily used in the synthesis of heterocyclic compounds. Its ortho-amino-nitro and carboxamide functionalities make it an ideal precursor for:

  • Reduction of the nitro group: To form 2,3-diaminobenzamide, a key building block for various heterocycles.

  • Cyclization reactions: For the synthesis of quinazolinones and other fused heterocyclic systems.

  • N-alkylation or N-arylation: Of the amino group to introduce further diversity.

Q2: What are the primary types of byproducts observed in reactions with this compound?

A2: Byproduct formation is highly dependent on the specific reaction conditions. However, common classes of impurities include:

  • Products from incomplete reaction (unreacted starting material).

  • Byproducts from the reduction of the nitro group.

  • Products of intramolecular cyclization.

  • Hydrolysis products of the amide functionality.

  • Byproducts from over-alkylation or arylation.

Q3: How can I best monitor the progress of my reaction and the formation of byproducts?

A3: A combination of analytical techniques is recommended for effective reaction monitoring:

  • Thin Layer Chromatography (TLC): For rapid, qualitative assessment of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC) with UV detection: For quantitative analysis of the starting material, product, and major byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of unknown byproducts by their mass-to-charge ratio.

Troubleshooting Guides

Issue 1: Incomplete Reduction of the Nitro Group

When reducing the nitro group of this compound to form 2,3-diaminobenzamide, you may encounter incomplete conversion and the formation of undesired side products.

Potential Byproducts and Their Identification

Potential ByproductStructureIdentification Method
2-Amino-3-nitrosobenzamideLC-MS, NMR
2-Amino-3-hydroxylaminobenzamideLC-MS, NMR
Azoxy compoundsDimerized structuresLC-MS, NMR

Troubleshooting Strategies

Potential CauseSuggested Solution
Insufficient Reducing Agent Increase the molar equivalents of the reducing agent (e.g., Na2S2O4, SnCl2, H2/catalyst).
Inactive Catalyst (for catalytic hydrogenation) Ensure the catalyst (e.g., Pd/C, PtO2) is fresh and active. Perform the reaction under an inert atmosphere to prevent catalyst poisoning.
Low Reaction Temperature Gradually increase the reaction temperature while monitoring for product degradation.
Poor Solubility Use a co-solvent to ensure all reactants are in solution.
Issue 2: Unwanted Cyclization Byproducts

The proximity of the amino and amide groups, especially after reduction of the nitro group, can lead to intramolecular cyclization.

Potential Byproducts and Their Identification

Potential ByproductStructureIdentification Method
2-Amino-3H-quinazolin-4-oneLC-MS, NMR
Benzimidazolone derivativesLC-MS, NMR

Troubleshooting Strategies

Potential CauseSuggested Solution
High Reaction Temperature Perform the reaction at a lower temperature to disfavor the cyclization pathway.
Basic or Acidic Conditions Adjust the pH of the reaction mixture. Cyclization can be catalyzed by acid or base.
Prolonged Reaction Time Monitor the reaction closely and stop it as soon as the desired product is formed.
Issue 3: Hydrolysis of the Benzamide Group

The amide functional group can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid.

Potential Byproducts and Their Identification

Potential ByproductStructureIdentification Method
2-Amino-3-nitrobenzoic acidHPLC, LC-MS
2,3-Diaminobenzoic acid (post-reduction)HPLC, LC-MS

Troubleshooting Strategies

Potential CauseSuggested Solution
Presence of Water Use anhydrous solvents and reagents.
Strongly Acidic or Basic Conditions Buffer the reaction mixture to maintain a neutral pH if the reaction chemistry allows.
High Temperature Conduct the reaction at the lowest effective temperature.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation for the Synthesis of 2,3-Diaminobenzamide

This protocol describes a general procedure for the reduction of the nitro group in this compound.

  • Reaction Setup: In a suitable pressure vessel, dissolve this compound (1.0 eq) in a solvent such as ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi).

  • Reaction: Stir the mixture vigorously at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 2-6 hours.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2,3-diaminobenzamide, which can be purified by crystallization or column chromatography.

Protocol 2: HPLC-UV Method for Purity Analysis

This protocol provides a general HPLC-UV method for monitoring reactions and assessing the purity of this compound and its products.

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
Gradient Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 254 nm and 280 nm
Column Temperature 30 °C

Visualizations

Reaction_Troubleshooting Start Reaction with This compound Problem Unexpected Byproducts or Low Yield Start->Problem Analysis Analyze by TLC, HPLC, LC-MS Problem->Analysis Optimize_Purification Optimize Purification Method Problem->Optimize_Purification Incomplete_Reaction Incomplete Reaction Analysis->Incomplete_Reaction Identify Cause Side_Reaction Side Reaction Analysis->Side_Reaction Identify Cause Degradation Product Degradation Analysis->Degradation Identify Cause Adjust_Conditions Adjust Reaction Conditions: - Temperature - Time - Reagent Stoichiometry Incomplete_Reaction->Adjust_Conditions Side_Reaction->Adjust_Conditions Degradation->Adjust_Conditions Adjust_Conditions->Start Re-run Reaction

Caption: A logical workflow for troubleshooting byproduct formation.

Byproduct_Pathways cluster_main Reactions of this compound cluster_reduction Nitro Group Reduction cluster_hydrolysis Amide Hydrolysis cluster_cyclization Intramolecular Cyclization (post-reduction) Start This compound Nitroso 2-Amino-3-nitrosobenzamide Start->Nitroso Incomplete Reduction Carboxylic_Acid 2-Amino-3-nitrobenzoic acid Start->Carboxylic_Acid Acid/Base + H2O Hydroxylamine 2-Amino-3-hydroxylaminobenzamide Nitroso->Hydroxylamine Further Incomplete Reduction Desired_Product 2,3-Diaminobenzamide Hydroxylamine->Desired_Product Complete Reduction Quinazolinone Quinazolinone byproduct Desired_Product->Quinazolinone Heat/ Catalyst

Caption: Potential byproduct formation pathways from this compound.

Technical Support Center: Optimizing Coupling Reactions for 2-Amino-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting, frequently asked questions (FAQs), and detailed protocols for optimizing amide coupling reactions involving 2-Amino-3-nitrobenzamide. Due to its electronic properties, this substrate can present unique challenges, and this resource is designed to help you navigate them successfully.

Frequently Asked Questions (FAQs)

Q1: Why is my amide coupling reaction with this compound resulting in a low yield or failing completely?

A: Low yields are common when working with this compound due to its nature as an electron-deficient aniline. The electron-withdrawing nitro group significantly reduces the nucleophilicity of the ortho-amino group, making it less reactive towards activated carboxylic acids.[1] Standard coupling conditions that work well for other anilines may be insufficient.[2]

Q2: I observe the formation of my activated ester by LC-MS, but the reaction with this compound does not proceed. What should I do?

A: This indicates that the issue lies with the low reactivity of the amine rather than the acid activation step. To overcome this, you may need to use more forcing conditions or a more reactive coupling strategy. Consider increasing the reaction temperature, extending the reaction time, or switching to a more potent coupling reagent. In some challenging cases, converting the carboxylic acid to a more reactive acyl chloride may be necessary.[2]

Q3: What are the best coupling reagents for this compound?

A: For electron-deficient anilines, more powerful coupling reagents are often required. While standard carbodiimides like EDC can work, uronium/aminium salt-based reagents such as HATU, HBTU, or COMU are generally more effective due to the formation of a highly reactive OAt- or OBt-active ester.[3] For particularly stubborn couplings, in situ generation of an acyl fluoride has been shown to be effective for electron-deficient amines.

Q4: What side reactions should I be aware of when coupling this compound?

A: Besides the common side reactions in amide coupling like racemization of the carboxylic acid partner, the primary concern with this compound is incomplete reaction leading to a complex mixture of starting materials and product. Purification can also be challenging. Due to the presence of the nitro group, ensure that reaction conditions are compatible and avoid overly harsh reducing conditions if not intended.

Q5: How can I purify the final coupled product?

A: Purification is typically achieved through standard techniques such as column chromatography on silica gel. The choice of eluent system (e.g., ethyl acetate/hexanes, dichloromethane/methanol) will depend on the polarity of your final product. Recrystallization from a suitable solvent system can also be an effective method for obtaining highly pure material.

Troubleshooting Guides

Problem 1: Low to No Product Formation
Possible Cause Suggested Solution
Low Nucleophilicity of this compound The electron-withdrawing nitro group deactivates the amine.[1] Switch to a more potent coupling reagent like HATU or HBTU. Increase reaction temperature (e.g., to 50-80 °C) and extend reaction time, monitoring by TLC or LC-MS.[4]
Inadequate Carboxylic Acid Activation The chosen coupling reagent is not efficient enough, or the activated intermediate is unstable. Use a uronium/aminium salt reagent (HATU, HBTU) with a non-nucleophilic base like DIPEA for rapid and efficient activation. Pre-activating the acid for 15-30 minutes before adding the amine can be beneficial.
Steric Hindrance Bulky groups on the carboxylic acid partner can further slow down the reaction with the already challenging amine. Use a less sterically hindered base. Consider converting the acid to an acyl chloride, which is more reactive and less sterically demanding for the nucleophilic attack.
Poor Solubility One or more reactants are not fully dissolved, limiting the reaction rate. Choose a solvent system where all components are soluble. DMF, DMA, and NMP are common choices for amide couplings. Gentle heating can also improve solubility.
Problem 2: Multiple Products or Impure Product Mixture
Possible Cause Suggested Solution
Incomplete Reaction The reaction has not gone to completion, leaving unreacted starting materials. Increase the reaction time or temperature. Consider using a higher equivalent of the coupling reagent and/or the carboxylic acid (e.g., 1.2-1.5 equivalents).
Side Reactions of Activated Acid The activated carboxylic acid is decomposing or reacting with other species. Ensure anhydrous (dry) conditions to prevent hydrolysis of the activated ester. Use a non-nucleophilic base (e.g., DIPEA) to avoid its competition with the primary amine.
Degradation of Product or Starting Material High reaction temperatures or prolonged reaction times may be causing degradation. Monitor the reaction closely and stop it once the starting material is consumed. If the product is sensitive, try running the reaction at a lower temperature for a longer duration.

Data Presentation: Comparison of Common Coupling Conditions

The following table summarizes typical conditions for amide bond formation. Note that for this compound, conditions towards the more "forcing" end of the spectrum are often required.

Coupling SystemTypical Equivalents (Acid:Amine:Reagent:Base)Typical SolventTemperature (°C)Typical TimeReported Yield Range (General)
EDC / HOBt 1.0 : 1.1 : 1.2 : 2.0-3.0 (DIPEA)DMF, DCM0 to RT12-24 h10-70%[4]
HATU / DIPEA 1.0 : 1.1 : 1.1 : 2.0-3.0DMF, NMPRT to 501-8 h70-95%[5]
Acyl Chloride / Base 1.0 (as Acyl Chloride) : 1.1 : 1.5-2.0 (Et₃N or Pyridine)DCM, THF0 to RT1-4 h55-96%[6]
CDI 1.0 : 1.1 : 1.2 : -THF, DCMRT to Reflux8-12 hVariable, can be low[7]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol outlines a robust method for coupling a generic carboxylic acid to this compound, which is often successful for electron-deficient anilines.

Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the solution and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50 °C. Monitor the progress by TLC or LC-MS. The reaction may take from 2 to 24 hours.

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Acylation using an Acyl Chloride (Schotten-Baumann Conditions)

This method is an alternative for when standard coupling reagents fail. It involves the conversion of the carboxylic acid to a more reactive acyl chloride first.

Materials:

  • Acyl Chloride (1.0 eq, prepared from the corresponding carboxylic acid using, e.g., oxalyl chloride or thionyl chloride)

  • This compound (1.1 eq)

  • Triethylamine (Et₃N) or Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve this compound (1.1 eq) and the base (e.g., Triethylamine, 1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add the acyl chloride (1.0 eq), dissolved in a small amount of anhydrous DCM, dropwise to the cooled amine solution with vigorous stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.[6]

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

G start Low or No Yield in Coupling Reaction q1 Is the amine This compound? start->q1 a1_yes Reduced nucleophilicity due to -NO2 group is the likely cause. q1->a1_yes Yes q2 Which coupling reagent was used? a1_yes->q2 reagent_carb Standard Carbodiimide (EDC, DCC) q2->reagent_carb reagent_onium Uronium/Aminium Salt (HATU, HBTU) q2->reagent_onium sol_carb Switch to a more potent reagent like HATU or HBTU. Increase temperature (e.g., 50°C). reagent_carb->sol_carb sol_onium Increase reaction time and/or temperature. Consider converting acid to acyl chloride. reagent_onium->sol_onium end_success Improved Yield sol_carb->end_success sol_onium->end_success

Caption: Troubleshooting workflow for low yield in coupling reactions with this compound.

G cluster_acid Carboxylic Acid Activation cluster_amine Nucleophilic Attack Acid R-COOH ActiveEster Highly Reactive OAt-Ester Acid->ActiveEster Pre-activation (15-30 min) Reagent Coupling Reagent (e.g., HATU) + Base Reagent->ActiveEster Amine This compound (Weak Nucleophile) ActiveEster->Amine Coupling Step (Can be slow; may require heat) Product Amide Product Amine->Product

References

Addressing solubility issues of 2-Amino-3-nitrobenzamide in solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with 2-Amino-3-nitrobenzamide during in vitro experiments.

Troubleshooting Guide

Compound precipitation can significantly impact experimental outcomes by reducing the effective concentration of the test compound and introducing artifacts.[1] The following table summarizes common observations, potential causes, and recommended solutions to address precipitation issues with this compound.

ObservationPotential CauseRecommended Solution
Immediate Precipitation Upon Dilution The compound's concentration exceeds its solubility in the aqueous assay buffer or cell culture medium.[1]- Decrease the final concentration of the compound.- Prepare a higher concentration stock solution in a suitable organic solvent (e.g., DMSO) and use a smaller volume for dilution.[1]- Perform serial dilutions of the stock solution in the assay buffer or medium.[1]
Rapid change in solvent polarity when diluting a concentrated DMSO stock into an aqueous solution.[1]- Add the compound stock to the medium dropwise while gently vortexing or stirring.[1]- Pre-warm the aqueous solution (e.g., cell culture media to 37°C) before adding the compound.[1]
Precipitation Over Time in Incubator Temperature shift affecting solubility (e.g., moving from room temperature to 37°C).[1]- Pre-warm the cell culture media to 37°C before adding the compound.- Ensure the incubator temperature is stable.[1]
pH shift in the medium due to CO2 environment or cell metabolism.[1]- Ensure the media is properly buffered for the incubator's CO2 concentration (e.g., using HEPES).- Test the compound's solubility at different pH values to determine its sensitivity.[2]
Interaction with media components (salts, proteins, etc.).[1]- Test the compound's stability in the specific cell culture medium over the intended experiment duration.- Evaluate solubility in a simpler buffer (e.g., PBS) to identify if media components are the cause.[1]
Water absorption by DMSO stock, which can reduce compound solubility.[1]- Use anhydrous DMSO for preparing stock solutions.- Store stock solutions in tightly sealed containers.[1]
Cloudiness or Turbidity in Media Fine particulate precipitation.- Examine a sample under a microscope to confirm the presence of a precipitate.- Follow the solutions for immediate precipitation.[1]
Microbial contamination.- Distinguish from chemical precipitate by observing for motile microorganisms under high magnification and checking for a rapid pH change in the medium.- If contamination is suspected, discard the culture and review sterile techniques.[1]
Precipitation After Freeze-Thaw Cycles of Stock Solution The compound has poor solubility at lower temperatures.- Prepare fresh stock solutions for each experiment.- If storing is necessary, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

Solubility Data

Solvent/SystemSolubilityReference/Notes
Organic Solvents
ChloroformSoluble[3]
Dimethyl Sulfoxide (DMSO)Soluble[3]
MethanolSoluble[3]
Tetrahydrofuran (THF)Soluble[3]
Aqueous Solutions
WaterPoorly SolubleBased on the general characteristics of nitrobenzamide compounds.[4]
Illustrative Enhanced Solubility
Water + Co-solvent (e.g., 20% PEG 400)Moderately SolubleCo-solvents can significantly increase the solubility of poorly water-soluble drugs.[5]
pH-Adjusted Buffer (e.g., pH 9.0)Increased SolubilityThe amino group suggests that solubility may increase in acidic conditions, while the amide could be influenced by basic pH.[4][6] Empirical testing is required.
Aqueous Solution with Surfactant (e.g., 1% Polysorbate 80)Increased SolubilitySurfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility.[7][8]

Experimental Protocols

Protocol 1: General Solubility Determination (Shake-Flask Method)

This protocol outlines the steps to determine the equilibrium solubility of this compound in a specific solvent system.[9]

  • Preparation : Add an excess amount of this compound powder to a known volume of the desired solvent (e.g., water, buffer, co-solvent mixture) in a sealed vial.

  • Equilibration : Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) using an overhead shaker for a defined period (e.g., 24-72 hours) to ensure equilibrium is reached.[10][11]

  • Phase Separation : Centrifuge the suspension to pellet the undissolved solid.[11]

  • Sampling : Carefully collect the supernatant. For accurate results, it is advisable to filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.[11]

  • Analysis : Determine the concentration of this compound in the filtered supernatant using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Replicates : It is recommended to perform a minimum of three replicate determinations for each solvent system.[12]

Protocol 2: Preparation of a Stock Solution in DMSO

This protocol details the preparation of a concentrated stock solution of this compound in DMSO.

  • Weighing : Accurately weigh the desired amount of this compound powder.

  • Dissolution : Add the appropriate volume of anhydrous DMSO to the powder.

  • Mixing : Vortex the solution thoroughly to ensure complete dissolution. Gentle warming or brief sonication can be used if necessary, but care should be taken to avoid degradation.

  • Inspection : Visually inspect the solution to ensure there are no undissolved particles.

  • Filtration : For sterile applications, filter the stock solution through a 0.22 µm syringe filter.

  • Storage : Aliquot the stock solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of this compound?

A1: The poor aqueous solubility is likely due to the presence of the aromatic benzene ring and the nitro group, which are hydrophobic in nature. While the amino and amide groups can participate in hydrogen bonding, the overall molecular structure may favor crystalline packing, leading to low solubility in water.

Q2: How can I improve the solubility of this compound in my cell culture medium?

A2: Several strategies can be employed:

  • Co-solvency : Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO and then dilute it into your medium. Ensure the final concentration of the organic solvent is low enough to not affect your cells.[13]

  • pH Adjustment : Investigate the pH-solubility profile of the compound. Adjusting the pH of your medium (if your experimental system allows) might increase solubility.[]

  • Use of Surfactants : Low concentrations of non-ionic surfactants, such as Polysorbate 80 (Tween 80) or Pluronics, can be added to the medium to increase solubility through micellar solubilization.[7][8]

Q3: My compound precipitates when I add my DMSO stock to the aqueous buffer. What should I do?

A3: This is a common issue caused by a rapid change in solvent polarity. To mitigate this:

  • Add the DMSO stock solution dropwise to the buffer while vortexing or stirring to ensure rapid mixing.[1]

  • Pre-warming the aqueous buffer to the experimental temperature (e.g., 37°C) can also help.[1]

  • Consider using a lower concentration stock solution to reduce the magnitude of the solvent polarity change upon dilution.

Q4: Can I use sonication to dissolve this compound?

A4: Sonication can be used to aid dissolution, especially for preparing concentrated stock solutions. However, prolonged or high-energy sonication can potentially cause degradation of the compound. It is advisable to use it cautiously and for short durations.

Q5: How should I store my this compound solutions?

A5: Concentrated stock solutions in an anhydrous solvent like DMSO should be stored in tightly sealed vials at low temperatures (-20°C or -80°C) to prevent degradation and absorption of water.[1] Aqueous working solutions are generally less stable and should ideally be prepared fresh for each experiment.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Separation & Analysis weigh Weigh Compound add_solvent Add Solvent weigh->add_solvent mix Vortex/Sonicate add_solvent->mix shake Shake (24-72h) mix->shake centrifuge Centrifuge shake->centrifuge filter Filter Supernatant centrifuge->filter analyze Analyze Concentration filter->analyze

Caption: Experimental workflow for determining the solubility of this compound.

troubleshooting_workflow cluster_immediate Immediate Precipitation cluster_over_time Precipitation Over Time start Precipitation Observed q_conc Concentration > Solubility? start->q_conc q_temp Temperature Shift? a_conc_yes Decrease Concentration q_conc->a_conc_yes Yes q_dilution Rapid Dilution? q_conc->q_dilution No a_dilution_yes Slow, Dropwise Addition q_dilution->a_dilution_yes Yes q_dilution->q_temp No a_temp_yes Pre-warm Solutions q_temp->a_temp_yes Yes q_ph pH Shift? q_temp->q_ph No a_ph_yes Use Buffered System q_ph->a_ph_yes Yes

Caption: Troubleshooting decision tree for addressing precipitation issues.

References

How to prevent degradation of 2-Amino-3-nitrobenzamide during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the proper storage and handling of 2-Amino-3-nitrobenzamide to prevent its degradation. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of this compound throughout your research and development workflows.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the solid compound at 2-8°C, protected from light.[1] The container should be tightly sealed and stored in a dry, cool, and well-ventilated area.[2] For enhanced stability, especially for reference standards, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize the risk of oxidative degradation.

Q2: My this compound powder has changed color. Is it still viable for use in my experiments?

A2: A noticeable change in color or physical appearance of the powder can be an indicator of degradation. Before using the compound, it is highly recommended to perform a purity check using an analytical technique such as High-Performance Liquid Chromatography (HPLC). This will allow you to assess the purity and identify any potential degradation products. Compare the results with the certificate of analysis or a previously established analytical profile of a fresh batch.

Q3: What are the likely degradation pathways for this compound?

A3: Based on its chemical structure, which includes amino, nitro, and amide functional groups, this compound is susceptible to several degradation pathways. These include:

  • Hydrolysis: The amide group can undergo hydrolysis, especially under acidic or basic conditions, to form 2-Amino-3-nitrobenzoic acid.

  • Oxidation: The amino group is susceptible to oxidation, which can lead to the formation of various colored byproducts.

  • Photodegradation: Aromatic nitro compounds can be sensitive to light, which may induce photochemical reactions.

  • Thermal Decomposition: At elevated temperatures, the molecule can decompose, potentially leading to the release of gases such as carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[2][3]

Q4: I am observing unexpected peaks in my HPLC analysis. Could this be due to the degradation of this compound?

A4: Yes, the appearance of new or unexpected peaks in your chromatogram is a common sign of compound degradation. These peaks likely represent degradation products. To confirm this, you should compare the chromatogram of your stored sample with that of a freshly prepared sample or a reference standard. If degradation is suspected, a forced degradation study can help to systematically identify the degradation products formed under specific stress conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Change in physical appearance (e.g., color) Degradation due to improper storage (exposure to light, heat, or moisture).Perform a purity analysis (e.g., HPLC) to quantify the extent of degradation. If significant degradation has occurred, use a fresh batch of the compound.
Inconsistent or unexpected experimental results The compound has degraded, leading to a lower concentration of the active molecule or interference from degradation products.Prepare fresh stock solutions from a new or validated batch of this compound. Always use freshly prepared solutions for sensitive assays.
Appearance of new peaks in analytical chromatograms Sample degradation has occurred either during storage or sample preparation.Review storage conditions and handling procedures. Protect samples from light and heat. Consider performing a forced degradation study to identify the degradation products.
Poor solubility of the compound This could be a sign of polymerization or the formation of less soluble degradation products.Visually inspect the solid for any changes. Attempt to dissolve a small amount in a trusted solvent and check for complete dissolution. If solubility issues persist, a fresh batch is recommended.

Data on Thermal Stability of Structurally Related Compounds

Isomer Onset of Decomposition (°C) Peak Decomposition Temp (°C) Decomposition Enthalpy (ΔH, J/g)
o-Nitrobenzoic acid~120-200196335.61 - 542.27
m-Nitrobenzoic acid~125-190187Not specified
p-Nitrobenzoic acid~150-210205Not specified
Data adapted from a study on nitrobenzoic acid isomers and may not be directly representative of this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a framework for conducting a forced degradation study to identify potential degradation products and pathways for this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent, such as a mixture of acetonitrile and water.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation (Solid State): Expose the solid compound to 70°C in an oven for 48 hours.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber in accordance with ICH Q1B guidelines.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the stressed samples using a stability-indicating HPLC method (see Protocol 2).

  • Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify degradation peaks.

Protocol 2: Stability-Indicating HPLC Method

This protocol outlines a general reversed-phase HPLC (RP-HPLC) method suitable for the analysis of this compound and its degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-32 min: 90% to 10% B

    • 32-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength between 250-450 nm should be evaluated.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Visualizations

G cluster_storage Recommended Storage cluster_conditions Storage Conditions cluster_degradation Degradation Solid Compound Solid Compound Temperature (2-8 C) Temperature (2-8 C) Solid Compound->Temperature (2-8 C) Protect from Light Protect from Light Solid Compound->Protect from Light Dry Environment Dry Environment Solid Compound->Dry Environment Inert Atmosphere Inert Atmosphere Solid Compound->Inert Atmosphere Degraded Compound Degraded Compound Solid Compound->Degraded Compound Improper Storage Stock Solution Stock Solution Stock Solution->Temperature (2-8 C) Stock Solution->Protect from Light Stock Solution->Degraded Compound Improper Storage G Start Start Observe_Degradation Observe signs of degradation? Start->Observe_Degradation Purity_Check Perform HPLC purity check Observe_Degradation->Purity_Check Yes Proceed Proceed with Experiment Observe_Degradation->Proceed No Compare_CoA Compare to CoA or Reference Standard Purity_Check->Compare_CoA Degradation_Confirmed Degradation confirmed? Compare_CoA->Degradation_Confirmed Use_Fresh_Batch Use a fresh batch of compound Degradation_Confirmed->Use_Fresh_Batch Yes Degradation_Confirmed->Proceed No Review_Storage Review storage and handling procedures Use_Fresh_Batch->Review_Storage

References

Technical Support Center: Synthesis of 2-Amino-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2-Amino-3-nitrobenzamide.

Troubleshooting and FAQs

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields can stem from several factors. Firstly, the starting material, 2-amino-3-nitrobenzoic acid, has both a nucleophilic amino group and a carboxylic acid. This can lead to self-condensation or polymerization, especially during the activation of the carboxylic acid. Secondly, incomplete conversion of the carboxylic acid to the acyl chloride, or hydrolysis of the acyl chloride intermediate back to the acid, can significantly reduce the yield. Finally, mechanical losses during work-up and purification can also contribute to a lower-than-expected yield.

To improve the yield:

  • Ensure Anhydrous Conditions: The acyl chloride intermediate is highly sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Control Reaction Temperature: The formation of the acyl chloride may require heating, but the subsequent reaction with ammonia should be carried out at a low temperature (e.g., 0-5 °C) to minimize side reactions.

  • Optimize Reagent Addition: Add the acyl chloride solution dropwise to the ammonia solution to maintain a low concentration of the acyl chloride and reduce the likelihood of polymerization.

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the conversion of the starting material and the formation of the product.

Q2: The reaction to form the acyl chloride with thionyl chloride (SOCl₂) is not going to completion. What could be wrong?

An incomplete reaction can be due to a few issues. The thionyl chloride may be of poor quality or has decomposed due to improper storage. The reaction may also require a catalyst, such as a catalytic amount of N,N-dimethylformamide (DMF), to proceed efficiently. Additionally, insufficient heating or reaction time can lead to incomplete conversion.

To address this:

  • Use freshly opened or distilled thionyl chloride.

  • Add one or two drops of DMF to the reaction mixture.

  • Ensure the reaction is heated to reflux for a sufficient amount of time, monitoring by TLC until the starting material is consumed.

Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

The most common side products are unreacted 2-amino-3-nitrobenzoic acid and polymeric byproducts. The unreacted starting material can result from an incomplete reaction or hydrolysis of the acyl chloride. Polymeric materials form from the intermolecular reaction between the amino group of one molecule and the acyl chloride of another.

To minimize side products:

  • Follow the recommendations for improving yield and ensuring complete reaction.

  • Purification via recrystallization or column chromatography can be employed to separate the desired product from these impurities.

Q4: My final product is difficult to purify. What purification strategies do you recommend?

This compound is a solid and can typically be purified by recrystallization. Suitable solvent systems include ethanol/water or ethyl acetate/hexane. If recrystallization does not yield a product of sufficient purity, column chromatography using silica gel with a mobile phase of ethyl acetate and hexane is a viable alternative.

Q5: The color of my reaction mixture is very dark. Is this normal?

The presence of the nitro group and the potential for side reactions can sometimes lead to the formation of colored impurities, resulting in a dark reaction mixture. While this is not ideal, it does not necessarily mean the reaction has failed. The colored impurities can often be removed during work-up and purification, for instance, by treating the solution with activated charcoal during recrystallization.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of this compound from 2-amino-3-nitrobenzoic acid via the acyl chloride route.

ParameterStep 1: Acyl Chloride FormationStep 2: Amidation
Starting Material 2-Amino-3-nitrobenzoic acid2-Amino-3-nitrobenzoyl chloride
Reagent Thionyl chloride (SOCl₂)Concentrated Ammonia Solution
Reagent Equiv. 2-5 equivalentsExcess
Solvent Toluene or Dichloromethane (anhydrous)Dichloromethane (anhydrous)
Catalyst N,N-Dimethylformamide (catalytic)None
Temperature Reflux (e.g., 80-110 °C)0-5 °C
Reaction Time 2-4 hours1-2 hours
Typical Yield Intermediate, used directly70-90%

Experimental Protocol

Step 1: Synthesis of 2-Amino-3-nitrobenzoyl chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-3-nitrobenzoic acid (1.0 eq.) in anhydrous toluene.

  • Add thionyl chloride (3.0 eq.) to the suspension, followed by a catalytic amount of N,N-dimethylformamide (DMF, ~2 drops).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction can be monitored by TLC until all the starting material has been consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 2-amino-3-nitrobenzoyl chloride, which is used directly in the next step.

Step 2: Synthesis of this compound

  • Dissolve the crude 2-amino-3-nitrobenzoyl chloride from the previous step in anhydrous dichloromethane.

  • In a separate flask, cool an excess of concentrated aqueous ammonia in an ice bath to 0-5 °C.

  • Slowly add the solution of 2-amino-3-nitrobenzoyl chloride dropwise to the cold ammonia solution with vigorous stirring.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for another 1-2 hours.

  • Monitor the reaction by TLC. Once the acyl chloride has been consumed, separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Visualizations

SynthesisWorkflow Experimental Workflow for this compound Synthesis Start Start: 2-Amino-3-nitrobenzoic Acid Step1 Step 1: Acyl Chloride Formation - Add Thionyl Chloride & cat. DMF - Reflux in Toluene Start->Step1 Intermediate Intermediate: 2-Amino-3-nitrobenzoyl chloride Step1->Intermediate Excess SOCl2 removed Step2 Step 2: Amidation - Dissolve in DCM - Add to cold aq. Ammonia Intermediate->Step2 Workup Workup - Separate organic layer - Wash with water and brine - Dry over Na2SO4 Step2->Workup Reaction complete Purification Purification - Concentrate under vacuum - Recrystallize (e.g., Ethanol/Water) Workup->Purification Crude product FinalProduct Final Product: this compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

Technical Support Center: Scaling Up Laboratory Synthesis of 2-Amino-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-Amino-3-nitrobenzamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up this important synthesis from the laboratory to pilot plant or manufacturing scale.

Frequently Asked Questions (FAQs)

Q1: What is a common and high-yielding synthetic route for this compound suitable for scaling up?

A1: A robust and high-yielding route that has been reported for the synthesis of this compound proceeds from 3-nitrophthalic acid. This multi-step synthesis involves mono-esterification, acyl chlorination, a Curtius rearrangement to form the key amino group, and subsequent hydrolysis to the final product. This method is advantageous due to its reported high overall yield (up to 95%) and the use of readily available starting materials.[1][2]

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The primary safety concerns when scaling up this synthesis are associated with the nitration chemistry and the Curtius rearrangement. Aromatic nitration reactions are highly exothermic and can lead to thermal runaway if not properly controlled.[3][4][5][6][7] The Curtius rearrangement involves the formation of an acyl azide intermediate, which can be explosive.[8][9] When scaling up, the accumulation of this intermediate must be avoided. Continuous flow processing is a recommended strategy to mitigate these risks by minimizing the reaction volume and improving heat transfer.[5][6][8][9]

Q3: How does the scale of the reaction impact the purity of the final product?

A3: Scaling up can introduce challenges in maintaining the purity of this compound. Inefficient heat transfer in larger reactors can lead to the formation of side products.[4] Inadequate mixing can result in localized high concentrations of reagents, also leading to impurities. Furthermore, the crystallization and purification steps need to be carefully optimized at a larger scale to effectively remove byproducts and achieve the desired purity. Recrystallization from a suitable solvent is a common and effective purification method.[10][11][12][13]

Data Presentation

Table 1: Comparison of Laboratory-Scale and Scaled-Up Synthesis Parameters
ParameterLaboratory Scale (Representative)Scaled-Up (Representative)
Starting Material (3-nitrophthalic acid) 100 g10 kg
Mono-esterification Reagents Methanol (600 mL), Sulfuric Acid (50 mL)Methanol (60 L), Sulfuric Acid (5 L)
Acyl Chlorination Reagents Chloroform (300 mL), Thionyl Chloride (50 g)Chloroform (30 L), Thionyl Chloride (5 kg)
Curtius Rearrangement Reagent Sodium Azide (35 g)Sodium Azide (3.5 kg)
Hydrolysis Reagents Water (300 mL), Sodium Hydroxide (15 g)Water (30 L), Sodium Hydroxide (1.5 kg)
Typical Overall Yield ~95%85-92%
Purity (after recrystallization) >99%>98%

Experimental Protocols

Laboratory-Scale Synthesis of this compound

This protocol is based on the high-yield synthesis route from 3-nitrophthalic acid.[1][2]

Step 1: Mono-esterification

  • In a 1 L round-bottom flask, suspend 100 g of 3-nitrophthalic acid in 600 mL of anhydrous methanol.

  • Slowly add 50 mL of concentrated sulfuric acid while cooling the flask in an ice bath.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC or LC-MS.

  • Cool the reaction mixture to 0°C to induce crystallization of the mono-ester product.

  • Filter the solid, wash with cold methanol, and dry under vacuum.

Step 2: Acyl Chlorination

  • In a 1 L round-bottom flask under an inert atmosphere, suspend the dried mono-ester product in 300 mL of chloroform.

  • Slowly add 50 g of thionyl chloride to the suspension.

  • Heat the mixture to reflux for 2-3 hours until the reaction is complete (monitored by the cessation of gas evolution).

  • Cool the mixture to room temperature. The resulting solution of the acid chloride is used directly in the next step.

Step 3: Curtius Rearrangement and Hydrolysis

  • In a separate 2 L reactor, prepare a solution of 35 g of sodium azide in 300 mL of water.

  • Cool the sodium azide solution to 0-5°C.

  • Slowly add the chloroform solution of the acid chloride from Step 2 to the sodium azide solution with vigorous stirring, maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Separate the organic layer and add it to a solution of 15 g of sodium hydroxide in 300 mL of water.

  • Heat the biphasic mixture to 75-80°C and stir for 2-4 hours to effect hydrolysis.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of 2-3 to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

Step 4: Purification

  • Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture to achieve high purity.[10]

Troubleshooting Guides

Issue 1: Low Yield in Mono-esterification
  • Symptom: Significant amount of starting 3-nitrophthalic acid remains after the reaction.

  • Potential Cause (Scale-up): Inefficient mixing or insufficient heating in a larger reactor.

  • Solution:

    • Ensure adequate agitation to maintain a homogenous suspension.

    • Verify and calibrate the temperature probes in the reactor to ensure the correct reaction temperature is reached and maintained.

    • Consider extending the reaction time at the scaled-up volume.

Issue 2: Incomplete Acyl Chlorination
  • Symptom: Presence of the mono-ester starting material after the reaction with thionyl chloride.

  • Potential Cause (Scale-up): Loss of volatile thionyl chloride or inefficient removal of evolved HCl and SO2 gas.

  • Solution:

    • Use a slight excess of thionyl chloride (1.1-1.2 equivalents) to compensate for any losses during addition or reaction.

    • Ensure the reactor is equipped with an efficient reflux condenser and a gas scrubber to handle the off-gassing.

Issue 3: Uncontrolled Exotherm during Curtius Rearrangement
  • Symptom: Rapid increase in temperature during the addition of the acid chloride to the sodium azide solution.

  • Potential Cause (Scale-up): Poor heat transfer in a large reactor and too rapid addition of the acid chloride.

  • Solution:

    • Slow down the addition rate of the acid chloride solution.

    • Ensure the reactor's cooling system is functioning optimally and has the capacity to handle the heat load.

    • Consider using a continuous flow reactor for the Curtius rearrangement at scale to minimize the reaction volume and maximize heat transfer, thereby enhancing safety.[8][9]

Issue 4: Low Purity of Final Product after Precipitation
  • Symptom: Off-color product or presence of multiple impurities by TLC/HPLC analysis.

  • Potential Cause (Scale-up): Inefficient mixing during hydrolysis and precipitation, leading to trapped impurities or incomplete reaction.

  • Solution:

    • Optimize the agitation during the hydrolysis and the acid addition to ensure uniform mixing.

    • Control the rate of acid addition and the final pH to ensure optimal precipitation of the desired product.

    • Implement a robust purification step, such as recrystallization with an optimized solvent system, to remove impurities.[10][11][12][13]

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound start 3-Nitrophthalic Acid step1 Mono-esterification (Methanol, H2SO4) start->step1 step2 Acyl Chlorination (SOCl2, Chloroform) step1->step2 step3 Curtius Rearrangement (Sodium Azide) step2->step3 step4 Hydrolysis (NaOH, H2O) step3->step4 step5 Purification (Recrystallization) step4->step5 end This compound step5->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield decision decision issue Low Yield in Scaled-Up Synthesis decision1 Check Mono-esterification Step issue->decision1 decision2 Check Curtius Rearrangement issue->decision2 decision3 Check Purification Step issue->decision3 cause1 Incomplete Reaction decision1->cause1 cause2 Side Reactions decision2->cause2 cause3 Product Loss During Isolation decision3->cause3 solution1 Increase Reaction Time / Improve Heating cause1->solution1 solution2 Improve Temperature Control cause2->solution2 solution3 Optimize Crystallization Conditions cause3->solution3

Caption: Troubleshooting logic for addressing low yield in scaled-up synthesis.

References

Minimizing impurities in the synthesis of PARP-1 inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of PARP-1 inhibitors. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize impurities during their chemical syntheses.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of key PARP-1 inhibitors.

Olaparib Synthesis

Question 1: I am observing a significant peak in my HPLC analysis that I suspect is a process-related impurity in my Olaparib synthesis. What could it be and how can I minimize it?

Answer:

A common process-related impurity in Olaparib synthesis is the formation of a disubstituted piperazine byproduct. This impurity arises from the reaction of two molecules of the activated benzoic acid intermediate with one molecule of piperazine.

Troubleshooting:

  • Control of Stoichiometry: Ensure precise control over the stoichiometry of the reactants. Use of a slight excess of the piperazine derivative can sometimes lead to the formation of this byproduct. A 1:1 molar ratio is recommended.

  • Slow Addition: Add the activated benzoic acid intermediate to the piperazine solution slowly and at a controlled temperature. This can help to minimize the formation of the disubstituted product.

  • Purification: This impurity can be effectively removed by recrystallization or flash column chromatography.

Question 2: My final Olaparib product shows signs of degradation. What are the likely degradation products and how can I avoid them?

Answer:

Forced degradation studies have shown that Olaparib is susceptible to degradation under acidic, basic, and oxidative conditions.[1][2][3] The primary degradation products are typically hydrolysis products of the amide bonds.

Troubleshooting:

  • pH Control: Maintain a neutral pH during workup and purification steps. Avoid prolonged exposure to strong acids or bases.

  • Inert Atmosphere: When heating solutions of Olaparib for extended periods, consider using an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

  • Storage: Store the final compound and key intermediates in a cool, dry, and dark place to prevent degradation.

Niraparib Synthesis

Question 1: I am struggling with the regioselectivity of the N-arylation step in my Niraparib synthesis, leading to isomeric impurities. How can I improve this?

Answer:

A key challenge in Niraparib synthesis can be controlling the regioselectivity of the copper-catalyzed N-arylation of the indazole ring, which can lead to the formation of an undesired regioisomer.

Troubleshooting:

  • Catalyst and Ligand Choice: The choice of copper catalyst and ligand is crucial for controlling regioselectivity. Experiment with different copper sources (e.g., CuI, Cu(OAc)₂) and ligands (e.g., phenanthroline derivatives) to optimize the reaction for the desired isomer.

  • Reaction Conditions: Temperature and solvent can significantly influence the regioselectivity. A thorough optimization of these parameters is recommended.

  • Alternative Routes: Consider synthetic routes that avoid the direct N-arylation of the indazole late in the synthesis, as some newer routes have been designed to circumvent this issue.[4]

Question 2: My Niraparib sample contains residual starting materials and intermediates. What is the best way to purify the final product?

Answer:

Purification of the final Niraparib product to remove starting materials and intermediates is typically achieved through recrystallization or preparative HPLC.

Troubleshooting:

  • Recrystallization: Experiment with different solvent systems to find optimal conditions for recrystallization. Mixtures of alcohols (e.g., methanol, ethanol) and water, or organic solvent pairs like ethyl acetate/heptane, are often good starting points.

  • Chromatography: If recrystallization is not sufficient, flash column chromatography or preparative HPLC can be employed for high-purity isolation.

Rucaparib Synthesis

Question 1: During the synthesis of Rucaparib, I'm observing byproducts resulting from N-oxidation and dealkylation. What are the likely causes and how can I prevent them?

Answer:

Impurities such as N-oxidation products, dealkylated derivatives, and ring-opened species can arise during the synthesis and storage of Rucaparib.[5] These are often the result of oxidative conditions or instability of intermediates.

Troubleshooting:

  • Inert Atmosphere: For sensitive steps, particularly those involving heating, the use of an inert atmosphere can reduce the formation of N-oxides.

  • Control of Reagents: Ensure the purity of all reagents and solvents to avoid introducing oxidizing agents.

  • Validated Synthetic Steps: Adhere to validated synthetic protocols with established in-process controls to minimize the formation of these byproducts.[5]

Question 2: What are the recommended acceptance criteria for impurities in a typical Rucaparib drug substance?

Answer:

Based on ICH guidelines, a common specification for Rucaparib drug substance is an assay of not less than 98.0% w/w. Limits for individual unspecified impurities are typically set at or below 0.10% w/w, with a total unspecified impurity limit commonly at or below 0.5% to 1.0% w/w, depending on toxicological qualification.[5]

Quantitative Data on Impurity Reduction

The following tables summarize representative data on impurity reduction during the purification of PARP-1 inhibitors.

Table 1: Impurity Profile of Olaparib Before and After Recrystallization

Impurity% Area by HPLC (Crude)% Area by HPLC (After Recrystallization)
Disubstituted Piperazine1.5%< 0.1%
Unidentified Impurity 10.8%< 0.05%
Unidentified Impurity 20.5%< 0.05%
Olaparib Purity 97.2% > 99.8%

Table 2: Quantitative Analysis of Niraparib Impurities by HPLC

AnalyteLimit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
Niraparib--
Impurity 10.0150.05
Impurity 1 Acyl Glucuronide0.0450.15
Impurity 20.0240.08

Data adapted from a study on a validated HPLC method for Niraparib and its impurities.[6]

Experimental Protocols

This section provides detailed methodologies for key analytical and purification experiments.

Protocol 1: HPLC-UV Analysis of Olaparib and its Impurities

Objective: To quantify the purity of Olaparib and detect process-related impurities and degradation products.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • C18 reverse-phase column (e.g., 150 x 4.6 mm, 4 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • Formic acid (optional, for pH adjustment of the mobile phase)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water. A typical starting point is a gradient from 20% to 80% acetonitrile over 20 minutes. The addition of 0.1% formic acid to both solvents can improve peak shape.

  • Standard Solution Preparation: Prepare a stock solution of Olaparib reference standard in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL. Prepare a series of dilutions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh and dissolve the Olaparib sample to be analyzed in the same solvent as the standard to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: Gradient of acetonitrile and water (with or without 0.1% formic acid)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution. Identify and quantify impurities based on their retention times and the calibration curve of the main compound (assuming similar response factors for a preliminary analysis) or by using reference standards for known impurities if available.

Protocol 2: Recrystallization of Olaparib

Objective: To purify crude Olaparib by removing process-related impurities.

Materials:

  • Crude Olaparib

  • Ethanol

  • Water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude Olaparib. Add a minimal amount of hot ethanol to dissolve the solid completely. It is crucial to use the minimum amount of solvent to ensure good recovery.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. After reaching room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Visualizations

Signaling Pathway

PARP1_Inhibition_Pathway cluster_DNA_Damage DNA Damage & Repair cluster_Inhibition PARP-1 Inhibition DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 recruits PARylation Poly(ADP-ribosyl)ation (PARylation) PARP1->PARylation catalyzes Trapped_PARP1 PARP-1 Trapping on DNA PARP1->Trapped_PARP1 leads to Repair_Proteins Recruitment of DNA Repair Proteins PARylation->Repair_Proteins signals DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Cell_Survival Cell_Survival DNA_Repair->Cell_Survival leads to PARP_Inhibitor PARP-1 Inhibitor (e.g., Olaparib) PARP_Inhibitor->PARP1 inhibits Replication_Fork_Collapse Replication Fork Collapse Trapped_PARP1->Replication_Fork_Collapse DSB Double-Strand Breaks (DSBs) Replication_Fork_Collapse->DSB Cell_Death Cell Death (Synthetic Lethality in BRCA-deficient cells) DSB->Cell_Death Olaparib_Synthesis_Workflow cluster_synthesis Olaparib Synthesis cluster_purification Purification & Analysis start Starting Materials (e.g., Phthalic Anhydride derivative) intermediate1 Intermediate A (Phthalazinone core) start->intermediate1 coupling Coupling Reaction intermediate1->coupling intermediate2 Intermediate B (Activated Benzoic Acid) intermediate2->coupling crude_olaparib Crude Olaparib coupling->crude_olaparib purification Purification (Recrystallization or Chromatography) crude_olaparib->purification hplc_analysis HPLC Analysis (Purity & Impurity Profiling) purification->hplc_analysis final_product Pure Olaparib hplc_analysis->final_product Impurity_Analysis_Workflow cluster_workflow Impurity Analysis Workflow sample_prep Sample Preparation (Dissolution & Filtration) hplc_injection HPLC Injection sample_prep->hplc_injection chrom_separation Chromatographic Separation (C18 Column, Gradient Elution) hplc_injection->chrom_separation uv_detection UV Detection (e.g., 254 nm) chrom_separation->uv_detection data_analysis Data Analysis (Peak Integration, Quantification) uv_detection->data_analysis report Impurity Profile Report data_analysis->report

References

Technical Support Center: Multi-Step Synthesis Involving 2-Amino-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for multi-step syntheses involving 2-Amino-3-nitrobenzamide. The information is presented in a practical question-and-answer format to directly address specific challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common subsequent reactions for this compound in multi-step synthesis?

A1: this compound is a valuable intermediate for the synthesis of various nitrogen-containing heterocyclic compounds. A primary application is in the synthesis of quinazolinone derivatives. The ortho-positioning of the amino and amide groups, influenced by the nitro group, allows for cyclization reactions with various reagents to form these fused heterocyclic systems.

Q2: What are the key challenges in the cyclization of this compound to form quinazolinones?

A2: The primary challenges in the cyclization of this compound include achieving complete conversion, managing the reactivity of the nitro group, and preventing the formation of side products. The electron-withdrawing nature of the nitro group can influence the nucleophilicity of the adjacent amino group, potentially requiring specific catalytic systems or reaction conditions to facilitate efficient cyclization.

Q3: How can I monitor the progress of the cyclization reaction?

A3: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material (this compound), you can observe the consumption of the starting material and the appearance of the product spot. Liquid chromatography-mass spectrometry (LC-MS) can also be employed for more detailed analysis and confirmation of the product's molecular weight.

Q4: What are the recommended methods for purifying quinazolinone products derived from this compound?

A4: Purification of the resulting quinazolinone derivatives can typically be achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is crucial and often involves polar solvents like ethanol or mixtures of solvents to achieve good separation from impurities. For column chromatography, a silica gel stationary phase with an eluent system such as a hexane-ethyl acetate gradient is commonly used.

Troubleshooting Guide

Problem Possible Causes Solutions
Low or No Product Yield Incomplete reaction due to sub-optimal temperature or reaction time.Monitor the reaction closely using TLC. If the starting material is not fully consumed, consider increasing the reaction temperature or extending the reaction time.
Poor quality of starting materials or reagents.Ensure the purity of this compound and other reagents. Impurities can inhibit the reaction or lead to side products.
Inappropriate solvent selection.The choice of solvent is critical for solubility and reactivity. High-boiling polar aprotic solvents like DMF or DMSO are often used. Consider screening different solvents to find the optimal one for your specific reaction.
Formation of Multiple Products/Side Reactions The nitro group can be susceptible to reduction under certain conditions, leading to undesired byproducts.Use mild reaction conditions and avoid harsh reducing agents unless the reduction of the nitro group is the intended next step.
The amide group may undergo hydrolysis under acidic or basic conditions.Maintain neutral or slightly acidic/basic conditions as required by the specific protocol. Avoid prolonged exposure to strong acids or bases.
Self-condensation of the starting material or intermediates.Control the reaction temperature and the rate of addition of reagents to minimize side reactions.
Difficulty in Product Isolation and Purification The product may be highly soluble in the reaction solvent.After the reaction is complete, try to precipitate the product by adding a non-solvent or by cooling the reaction mixture.
The product may co-elute with impurities during column chromatography.Optimize the eluent system for column chromatography by trying different solvent ratios or adding a small amount of a third solvent to improve separation.
The product is an oil and does not crystallize.Attempt to form a salt of the product if it has a basic or acidic handle, as salts often have better crystallinity. Alternatively, use techniques like trituration with a suitable solvent to induce solidification.

Experimental Protocols

Synthesis of 8-Nitro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one from 2-Amino-3-nitrobenzoic Acid (a related precursor)

This protocol is adapted from a similar synthesis and can serve as a starting point for the cyclization of this compound.

Materials:

  • 2-Amino-3-nitrobenzoic acid

  • Triphenylphosphine

  • Ammonium thiocyanate

  • Acetonitrile (anhydrous)

Procedure:

  • To a solution of triphenylphosphine in anhydrous acetonitrile, add ammonium thiocyanate.

  • Stir the mixture at room temperature for 30 minutes to generate triphenylphosphine dithiocyanate in situ.

  • Add 2-amino-3-nitrobenzoic acid to the reaction mixture.

  • Reflux the mixture and monitor the reaction progress by TLC.

  • After completion of the reaction (typically several hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Data Presentation

Spectroscopic Data for a Representative 8-Nitro-2-thioxo-quinazolin-4-one Derivative[1]
Analysis Result
IR (KBr, cm⁻¹) 3388.9 (NH), 1666.6 (C=O), 1614.0 (NH bend), 1510.1 (NO₂)
¹H-NMR (DMSO-d₆, ppm) δ = 2.55 (s, 3H, CH₃), 7.52 (t, 1H), 8.19 (dd, 1H), 8.27 (dd, 1H), 12.78 (bs, 1H, NH)
¹³C-NMR (DMSO-d₆, ppm) δ = 12.4, 121.3, 124.3, 127.8, 129.6, 139.7, 144.8, 159.2, 159.8
Elemental Analysis Calculated for C₉H₇N₃O₃S: C, 45.57; H, 2.97; N, 17.71. Found: C, 45.60; H, 3.02; N, 17.90.

Visualizations

experimental_workflow cluster_start Starting Material cluster_reaction Cyclization Reaction cluster_workup Work-up & Purification cluster_product Final Product start This compound reaction Cyclization start->reaction reagents Cyclizing Agent (e.g., Phosgene, Thiophosgene, etc.) reagents->reaction conditions Solvent (e.g., Toluene) Heat conditions->reaction workup Quenching Extraction reaction->workup purification Column Chromatography or Recrystallization workup->purification product Quinazolinone Derivative purification->product

Caption: A generalized workflow for the synthesis of quinazolinone derivatives.

troubleshooting_logic start Low Product Yield? check_purity Check Starting Material Purity start->check_purity Yes side_reactions Side Reactions Observed? start->side_reactions No optimize_temp Optimize Reaction Temperature check_purity->optimize_temp optimize_time Optimize Reaction Time optimize_temp->optimize_time change_solvent Screen Different Solvents optimize_time->change_solvent success Improved Yield change_solvent->success milder_conditions Use Milder Conditions side_reactions->milder_conditions Yes side_reactions->success No control_reagent_addition Control Reagent Addition Rate milder_conditions->control_reagent_addition control_reagent_addition->success

Caption: A troubleshooting flowchart for low product yield in the synthesis.

Validation & Comparative

A Comparative Guide to the Synthesis of 2-Amino-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Amino-3-nitrobenzamide is a crucial building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of three prominent synthetic routes to this molecule, offering experimental data and detailed protocols to inform decisions on process optimization and scalability.

At a Glance: Comparison of Synthesis Routes

The selection of a synthetic pathway is often a trade-off between yield, cost, safety, and the number of procedural steps. The following table summarizes the key quantitative metrics for the three discussed routes to this compound.

ParameterRoute 1: From 3-Nitrophthalic AcidRoute 2: From 2-Chloro-3-nitrobenzoic AcidRoute 3: From 3-Nitrosalicylic Acid
Starting Material 3-Nitrophthalic Acid2-Chloro-3-nitrobenzoic Acid3-Nitrosalicylic Acid
Key Transformation Curtius RearrangementNucleophilic Aromatic SubstitutionAmination of a Phenol
Overall Yield ~95%[1]~80%[2]~86% (from 3-nitrosalicylic acid)
Number of Steps 311
Key Reagents Methanol, Sulfuric Acid, Thionyl Chloride, Sodium AzideAmmonium HydroxideAmmonium Hydroxide, Isopropanol
Reaction Conditions Reflux, Room Temperature120°C in a sealed vessel[2]160°C in an autoclave

Logical Workflow for Synthesis Route Selection

The following diagram illustrates the decision-making process for selecting the most appropriate synthesis route based on key experimental considerations.

G cluster_routes Synthesis Routes cluster_params Key Comparison Parameters start Select Synthesis Route for This compound route1 Route 1: From 3-Nitrophthalic Acid start->route1 route2 Route 2: From 2-Chloro-3-nitrobenzoic Acid start->route2 route3 Route 3: From 3-Nitrosalicylic Acid start->route3 yield Yield route1->yield steps Number of Steps route1->steps conditions Reaction Conditions route1->conditions reagents Reagents & Safety route1->reagents route2->yield route2->steps route2->conditions route2->reagents route3->yield route3->steps route3->conditions route3->reagents conclusion Optimal Route Selection yield->conclusion steps->conclusion conditions->conclusion reagents->conclusion

Caption: Decision matrix for synthesis route selection.

Experimental Protocols

Route 1: Synthesis from 3-Nitrophthalic Acid via Curtius Rearrangement

This multi-step route boasts a high overall yield of approximately 95%.[1] It involves mono-esterification, formation of an acyl chloride, and a subsequent Curtius rearrangement.[1]

Step 1: Mono-esterification of 3-Nitrophthalic Acid

  • In a suitable reaction vessel, combine 100g of 3-nitrophthalic acid with 600ml of anhydrous methanol.

  • Carefully add 50ml of concentrated sulfuric acid to the mixture.

  • Heat the mixture to reflux and monitor the reaction progress using liquid chromatography.

  • Upon completion, cool the reaction mixture to 0°C to induce crystallization.

  • Filter the crystalline product, which is 2-carboxy-3-nitrobenzoic acid methyl ester. The dried product should weigh approximately 90.4g with a purity of around 98.8%.[3]

Step 2: Acyl Chloride Formation

  • To the dried mono-esterification product (90.4g), add 300ml of chloroform and 50g of thionyl chloride.[3]

  • Heat the mixture to reflux.

  • After the reaction is complete, cool the solution to obtain the acid chloride in chloroform.

Step 3: Curtius Rearrangement and Hydrolysis

  • To the solution of the acid chloride, add 35g of sodium azide and react at room temperature.[3] Monitor the reaction endpoint by liquid chromatography.

  • Upon completion of the rearrangement, the resulting intermediate is hydrolyzed to yield 2-amino-3-nitrobenzoic acid.

Route 2: Synthesis from 2-Chloro-3-nitrobenzoic Acid

This one-step synthesis offers a respectable yield of around 80% through a nucleophilic aromatic substitution.[2]

  • In a sealed vessel, dissolve 20.6 g (0.24 mol) of 2-chloro-3-nitrobenzoic acid in 120 mL of ammonium hydroxide solution.[2]

  • Stir the reaction mixture at 120°C for 7 hours.[2]

  • After cooling, dilute the reaction mixture with 250 mL of water.

  • Acidify the solution to a pH of 2 using hydrochloric acid to precipitate the product.

  • Filter the precipitate and dry it in vacuo to obtain approximately 15.0 g of 2-amino-3-nitrobenzoic acid.[2]

Route 3: Synthesis from 3-Nitrosalicylic Acid

This method provides a good yield in a single step, though it requires high-pressure equipment.

  • In a glass-lined autoclave, combine 20 g of 3-nitrosalicylic acid with a mixture of 200 ml of concentrated ammonium hydroxide and isopropanol.

  • Heat the autoclave to 160°C for 12 hours.

  • After cooling, acidify the reaction mixture with concentrated HCl.

  • Filter and dry the precipitate to yield 17 g of 2-amino-3-nitrobenzoic acid.

Concluding Remarks

The choice of the optimal synthesis route for this compound is highly dependent on the specific requirements of the research or production setting.

  • The synthesis from 3-nitrophthalic acid offers the highest reported yield, making it an attractive option for large-scale production where maximizing output is critical.[1] However, it is a multi-step process that involves hazardous reagents like sodium azide.

  • The synthesis from 2-chloro-3-nitrobenzoic acid provides a good yield in a single step, simplifying the overall process.[2] This route may be preferable when time and procedural simplicity are key considerations.

  • The synthesis from 3-nitrosalicylic acid also presents a high-yielding, one-step option but necessitates the use of a high-pressure autoclave, which may not be available in all laboratory settings.

Ultimately, a thorough evaluation of the available equipment, safety protocols, and economic factors will guide the selection of the most suitable synthetic strategy.

References

Quantitative NMR: A Superior Method for Purity Analysis of 2-Amino-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and chemical research, the accurate determination of purity for active pharmaceutical ingredients (APIs) and chemical intermediates is of paramount importance. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the purity analysis of 2-Amino-3-nitrobenzamide. As will be demonstrated, qNMR stands out as a primary analytical method, offering direct and highly accurate quantification without the need for a specific reference standard of the analyte.[1][2]

Comparison of Analytical Techniques

The choice of an analytical method for purity determination is critical and depends on various factors such as the nature of the analyte and impurities, the required accuracy, and the availability of reference standards.[3] While HPLC and GC are workhorse techniques in many analytical laboratories, qNMR offers distinct advantages, particularly for the certification of reference materials and for obtaining highly accurate purity values.[3][4]

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Intrinsic quantitative response of nuclei in a magnetic field.[3]Separation based on polarity, detection by UV absorbance or other detectors.[3]Separation based on volatility and polarity, detection by various detectors (e.g., FID, MS).[3]
Quantitation Absolute (does not require a specific reference standard of the analyte).[3]Relative (requires a reference standard of known purity).[3]Relative (requires a reference standard of known purity).[3]
Selectivity Excellent for distinguishing structurally similar compounds and isomers.Good for separating closely related structures and isomers.[1]High selectivity, especially when coupled with a mass spectrometer (GC-MS).[3]
Sample Throughput Can be suitable for high-throughput analysis due to a linear response that eliminates the need for calibration curves.[5]Generally higher throughput for routine analysis compared to qNMR.Similar to HPLC, suitable for automated routine analysis.
Destructive No.[4]Yes.Yes.
Versatility Applicable to a wide range of organic molecules with NMR-active nuclei.[2]Broadly applicable to non-volatile and thermally labile compounds.[3]Suitable for volatile and semi-volatile compounds.[3]
Development Time Method development can be faster as it does not require extensive optimization of separation conditions.[6]Method development can be time-consuming.[6]Method development can be time-consuming.

Experimental Protocol: qNMR Purity Determination of this compound

The following protocol outlines the steps for determining the purity of this compound using quantitative ¹H NMR. This method utilizes an internal standard for accurate quantification.

1. Materials and Instrumentation:

  • Analyte: this compound

  • Internal Standard: A certified reference material with known purity, for example, Maleic Anhydride. The internal standard should have signals that do not overlap with the analyte signals.[1]

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆).[3]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[3]

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of the internal standard (e.g., Maleic Anhydride) and add it to the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent (e.g., DMSO-d₆).

  • Ensure complete dissolution by vortexing or gentle sonication.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Acquire the ¹H NMR spectrum using quantitative parameters. Key parameters include:

    • A 90° pulse angle.

    • A long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals of interest, to ensure full relaxation.

    • A sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 150).[7]

    • Suppression of sample spinning to avoid spinning sidebands.

4. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase and baseline correction of the spectrum.

  • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

  • Calculate the purity of this compound using the following equation[8]:

    Purityanalyte (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * PurityIS

    Where:

    • I = Integral value of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the internal standard

Quantitative Data Summary

The following table presents representative data from a qNMR purity analysis of a batch of this compound.

ParameterThis compound (Analyte)Maleic Anhydride (Internal Standard)
Mass (m)15.25 mg7.52 mg
Molecular Weight (MW)181.14 g/mol 98.06 g/mol
¹H NMR Signal (ppm)7.8 (d, 1H)7.1 (s, 2H)
Number of Protons (N)12
Integral (I)1.001.15
Purity of Internal Standard99.8%
Calculated Purity 98.7%

Visualizing the Workflow and Comparison

To better illustrate the experimental process and the relationship between the analytical techniques, the following diagrams are provided.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_result Result weigh_analyte Accurately weigh This compound weigh_is Accurately weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire ¹H NMR Spectrum (Quantitative Parameters) transfer->nmr_acq processing Phase and Baseline Correction nmr_acq->processing integration Integrate Analyte and Internal Standard Signals processing->integration calculation Calculate Purity using Formula integration->calculation purity_value Purity of This compound calculation->purity_value Method_Comparison cluster_attributes qNMR qNMR absolute Absolute Quantitation qNMR->absolute non_destructive Non-Destructive qNMR->non_destructive HPLC HPLC relative Relative Quantitation HPLC->relative non_volatile For Non-Volatile Analytes HPLC->non_volatile GC GC GC->relative volatile For Volatile Analytes GC->volatile

References

A Comparative Guide to the Biological Activity of 2-Amino-3-nitrobenzamide Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 2-amino-3-nitrobenzamide derivatives and their structural analogues. The information presented is curated from peer-reviewed scientific literature and is intended to support research and development efforts in medicinal chemistry and pharmacology. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, presenting supporting experimental data in clearly structured tables, detailing experimental protocols, and visualizing key pathways and workflows.

Anticancer Activity: PARP Inhibition and Cytotoxicity

This compound and its derivatives have garnered significant attention as scaffolds for the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes, particularly PARP1, are crucial for DNA repair. In cancer cells with existing DNA repair defects (e.g., BRCA1/2 mutations), inhibiting PARP1 can lead to synthetic lethality, making it a promising anticancer strategy. The nitro group in the this compound structure often plays a role in the binding and inhibitory activity of these compounds.

Comparative Data: PARP1 Inhibition and Anticancer Cytotoxicity

The following tables summarize the in vitro inhibitory activity of various benzamide derivatives against PARP1 and their cytotoxic effects on different cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme activity or cell growth.

Table 1: PARP1 Inhibitory Activity of Benzamide Derivatives

Compound IDStructure/Substitution PatternPARP1 IC50 (nM)Reference
Olaparib Standard Drug1.3 - 5[1]
Rucaparib Standard Drug1.1 - 7[1]
Talazoparib Standard Drug0.57 - 1[1]
Veliparib Standard Drug2.9 - 5.2[1]
Compound 1 4-((2-methoxybenzyl)amino)-3-nitrobenzoic acid derivativeLead Compound[2]
Compound 2e 1-oxo-3,4-dihydroisoquinoline-4-carboxamide26.4 ± 4.1[3]
Compound 6 7-fluoro analog of Compound 2e22 (PARP1), 4.0 (PARP2)[3]
Exemplified Compound 11 Nitrogen-containing heterocyclic compound<10[4]
Exemplified Compound 3 Poly(ADP-ribose) polymerase 1 (PARP-1; ARTD1) inhibitors<1[5]

Table 2: Anticancer Cytotoxicity (IC50 values in µM) of Benzamide and Thiazole Analogues

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 23 HepG2 (Liver Cancer)0.57[6]
Compound 23 PC12 (Pheochromocytoma)0.309[6]
Compound 24 HepG2 (Liver Cancer)0.51[6]
Compound 24 PC12 (Pheochromocytoma)0.298[6]
Compound 27 HeLa (Cervical Cancer)1.6 ± 0.8[6]
Compound 28 HT29 (Colon Cancer)0.63[6]
Compound 2h NCI-60 Panel (Average)GI50: 1.57[7]
Doxorubicin Standard DrugVaries by cell line[8]
Experimental Protocols

This assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP1.

  • Plate Preparation: Coat a 96-well plate with histone proteins and block non-specific binding sites.

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds (e.g., this compound derivatives) and a known PARP1 inhibitor (e.g., Olaparib) as a positive control.

  • Reaction Initiation: Add PARP1 enzyme, activated DNA, and biotinylated NAD+ to the wells containing the inhibitors and controls. Incubate for 1 hour at room temperature.

  • Detection: Add streptavidin-conjugated horseradish peroxidase (HRP) to bind to the biotinylated histones, followed by a chemiluminescent HRP substrate.

  • Data Analysis: Measure the luminescence using a microplate reader. The signal is inversely proportional to the PARP1 inhibitory activity. Calculate IC50 values from the dose-response curves.[9][10]

PARP1_Inhibition_Assay_Workflow A Coat plate with Histone Proteins B Add PARP1 Enzyme, Activated DNA, Biotinylated NAD+, and Inhibitor A->B C Incubate (1 hr) B->C D Add Streptavidin-HRP C->D E Add Chemiluminescent Substrate D->E F Measure Luminescence E->F MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Treat with Test Compounds A->B C Incubate B->C D Add MTT Reagent C->D E Incubate (2-4 hrs) D->E F Solubilize Formazan Crystals E->F G Read Absorbance (570 nm) F->G PARP_Inhibition_Pathway cluster_nucleus Nucleus DNA_damage DNA Single-Strand Break PARP1 PARP1 DNA_damage->PARP1 recruits PARylation Poly(ADP-ribosyl)ation (PARylation) PARP1->PARylation catalyzes Apoptosis Apoptosis (Synthetic Lethality) PARP1->Apoptosis leads to (in cancer cells with HR deficiency) DNA_Repair Recruitment of DNA Repair Proteins PARylation->DNA_Repair Repair_outcome DNA Repair DNA_Repair->Repair_outcome Inhibitor This compound Derivative (Inhibitor) Inhibitor->PARP1 inhibits Agar_Well_Diffusion_Workflow A Prepare Inoculated Agar Plate B Create Wells in Agar A->B C Add Test Compounds and Controls to Wells B->C D Incubate Plate C->D E Measure Zone of Inhibition D->E

References

A Comparative Guide to Intermediates in PARP-1 Inhibitor Synthesis: Spotlight on 2-Amino-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of potent and selective Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors is a cornerstone of modern targeted cancer therapy. The efficiency, cost-effectiveness, and purity of the final active pharmaceutical ingredient (API) are critically dependent on the selection of appropriate starting materials and intermediates. This guide provides an objective comparison of 2-Amino-3-nitrobenzamide and other key intermediates used in the synthesis of various PARP-1 inhibitors, supported by available experimental data and detailed methodologies.

The Central Role of Intermediates in PARP-1 Inhibitor Synthesis

The molecular architecture of PARP-1 inhibitors often features a core scaffold responsible for binding to the nicotinamide-binding pocket of the PARP-1 enzyme. The construction of this scaffold and the introduction of various substituents that modulate potency, selectivity, and pharmacokinetic properties rely on a series of chemical reactions involving key intermediates. The choice of these intermediates can significantly influence the overall yield, purity, and scalability of the synthetic route.

This compound is a versatile building block in the synthesis of PARP-1 inhibitors due to its inherent chemical functionalities.[1] The amino and nitro groups on the benzene ring, along with the benzamide moiety, provide multiple reactive sites for constructing the core structures of several PARP-1 inhibitors.

PARP-1 Signaling Pathway

Understanding the biological context of PARP-1 is crucial for appreciating the significance of its inhibitors. PARP-1 is a key enzyme in the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks (SSBs).

PARP1_Signaling DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_Damage->PARP1 recruits & activates PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits Repair SSB Repair Repair_Proteins->Repair PARP_Inhibitor PARP-1 Inhibitor PARP_Inhibitor->PARP1 inhibits

Caption: Simplified PARP-1 signaling pathway in DNA single-strand break repair.

In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-1 leads to the accumulation of unrepaired SSBs. These subsequently collapse replication forks, leading to double-strand breaks (DSBs) and ultimately cell death, a concept known as synthetic lethality.

Comparative Analysis of Key Intermediates for Olaparib Synthesis

Olaparib is a first-in-class PARP inhibitor, and its synthesis has been extensively studied, offering a good case for comparing different intermediate strategies.

IntermediateRole in SynthesisReported Yield (Multi-step)PurityKey AdvantagesKey Disadvantages
This compound Precursor to the benzamide portion of various heterocyclic cores.Data not available for a direct comparison in a specific Olaparib synthesis route.High purity is crucial for subsequent steps.Versatile building block for various PARP-1 inhibitor scaffolds.[1]May require multiple steps to elaborate into the final phthalazinone core of Olaparib.
Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate Key intermediate for the Horner-Wadsworth-Emmons reaction to form the phthalazinone core.The initial medicinal chemistry route reported a 95% yield for the formation of this phosphonate and a 96% yield for the subsequent olefination.[2]Guaranteed purity of 98.0% or higher is commercially available.[3]High-yielding and well-established route.[2]The synthesis of the phosphonate itself is an additional step.
2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid Advanced intermediate that already contains the core phthalazinone structure.A scalable process starting from phthalhydrazide reports an overall yield of 62% for the synthesis of this intermediate.[2]High purity achievable through optimized processes.Convergent synthesis, potentially reducing the number of linear steps. Avoids the use of hazardous reagents like hydrazine hydrate in later stages.[2]The synthesis of this advanced intermediate can be complex.
Phthalhydrazide Starting material for constructing the phthalazinone moiety.A new synthetic route using this starting material showed a 62% overall yield to a key intermediate.[2]N/ALow-cost industrial byproduct, making the process more economical and environmentally friendly.[2]The initial steps of chlorination need careful optimization to control impurities.[2]

Experimental Protocols: A Representative Synthesis of an Olaparib Intermediate

The following is a generalized protocol for the synthesis of a key Olaparib intermediate, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, starting from phthalhydrazide, illustrating a modern, scalable approach.

Step 1: Chlorination of Phthalhydrazide Phthalhydrazide is reacted with a chlorinating agent, such as phosphorus oxychloride, to yield 1-chlorophthalazin-4(3H)-one. The reaction conditions, including the amount of chlorinating reagent and temperature, must be carefully controlled to maximize the yield of the desired monochlorinated product and minimize the formation of dichlorinated byproducts.[2]

Step 2: Negishi Coupling The monochlorinated phthalazinone is then coupled with an organozinc reagent derived from a suitable benzyl bromide via a Negishi coupling reaction. This step is crucial for forming the carbon-carbon bond that links the phthalazinone core to the substituted benzene ring.[2]

Step 3: Hydrolysis The final step involves the hydrolysis of an ester group on the benzene ring to the corresponding carboxylic acid, yielding the target intermediate.[2]

Olaparib_Intermediate_Synthesis cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Negishi Coupling cluster_step3 Step 3: Hydrolysis Phthalhydrazide Phthalhydrazide Chlorinated_Intermediate 1-Chlorophthalazin-4(3H)-one Phthalhydrazide->Chlorinated_Intermediate reacts with Chlorinating_Agent POCl3 Chlorinating_Agent->Chlorinated_Intermediate Coupled_Product Coupled Intermediate Chlorinated_Intermediate->Coupled_Product couples with Organozinc Organozinc Reagent Organozinc->Coupled_Product Final_Intermediate 2-Fluoro-5-((4-oxo-3,4- dihydrophthalazin-1-yl)methyl)benzoic acid Coupled_Product->Final_Intermediate hydrolyzed to

Caption: A representative workflow for the synthesis of a key Olaparib intermediate.

Comparison of Intermediates for Other PARP-1 Inhibitors

While a direct comparative analysis for other PARP-1 inhibitors is less documented in publicly available literature, we can infer the importance of intermediate selection from various synthetic routes.

PARP-1 InhibitorKey Intermediates MentionedGeneral Synthetic Strategy
Niraparib 3-Pyridine boronic acid, p-nitroiodobenzene, tert-Butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate.[4][5]Often involves Suzuki coupling and the introduction of a chiral piperidine moiety.[4]
Talazoparib 1-methyl-1H-1,2,4-triazole, 6-fluoro-4-nitroisobenzofuran-1(3H)-one.Synthesis often involves the construction of a complex tricyclic core.
Veliparib (R)-Boc-2-methylproline, 2,3-diaminobenzamide.[6][7]Key steps include the formation of a benzimidazole ring and the incorporation of a chiral proline derivative.[6]

Logical Comparison of Intermediates

The selection of an intermediate is a strategic decision in process chemistry, balancing factors like cost, availability, safety, and the overall efficiency of the synthetic route.

Intermediates_Comparison cluster_early Early-Stage Intermediates (e.g., this compound) cluster_advanced Advanced Intermediates (e.g., Pre-formed heterocyclic cores) Start Choice of Intermediate Early_Advantages Advantages: - High versatility - Lower initial cost Start->Early_Advantages Early_Disadvantages Disadvantages: - Longer synthetic route - More optimization required Start->Early_Disadvantages Advanced_Advantages Advantages: - Shorter synthetic route - Potentially higher overall yield Start->Advanced_Advantages Advanced_Disadvantages Disadvantages: - Higher initial cost - Less flexibility Start->Advanced_Disadvantages

Caption: A logical comparison of early-stage versus advanced intermediates.

Conclusion

For academic and early-stage research, the flexibility of this compound allows for the exploration of diverse chemical space. In contrast, for large-scale manufacturing, a convergent synthesis using a more complex, advanced intermediate may be more efficient and cost-effective in the long run, especially if it circumvents the use of hazardous reagents and reduces the number of synthetic steps. Future process chemistry research would benefit from direct comparative studies to quantify the impact of different intermediate choices on the overall efficiency and cost of PARP-1 inhibitor synthesis.

References

A Comparative Guide to the Structural Validation of Synthesized 2-Amino-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the chemical structure of synthesized 2-Amino-3-nitrobenzamide. Given the critical importance of structural integrity in drug discovery and development, this document outlines the standard analytical techniques and provides comparative data from structurally similar molecules. This guide will enable researchers to confidently verify the identity and purity of their synthesized compound.

Structural Elucidation and Comparison

The definitive confirmation of a synthesized molecule's structure relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle. For this compound, the expected data from ¹H NMR, FT-IR, and Mass Spectrometry are compared with experimental data from two commercially available, structurally related compounds: 2-Amino-3-nitrobenzoic acid and 3-Nitrobenzamide.

Table 1: Comparison of Spectroscopic Data

Analytical Technique This compound (Expected Data) 2-Amino-3-nitrobenzoic Acid (Alternative 1) 3-Nitrobenzamide (Alternative 2)
¹H NMR (DMSO-d₆, δ ppm)Aromatic protons (~7.0-8.5 ppm), Amine protons (-NH₂) (~5.0-6.0 ppm, broad), Amide protons (-CONH₂) (~7.5-8.0 ppm, broad)Aromatic protons (~7.2-8.2 ppm), Amine protons (-NH₂) (~5.9 ppm, broad), Carboxylic acid proton (-COOH) (~13.0 ppm, very broad)Aromatic protons (~7.7-8.8 ppm), Amide protons (-CONH₂) (~7.6 and 8.2 ppm, broad singlets)
FT-IR (cm⁻¹)N-H stretch (amine & amide) (~3200-3500), C=O stretch (amide) (~1650-1680), N-O stretch (nitro) (~1520 & ~1350), Aromatic C=C stretch (~1400-1600)N-H stretch (amine) (~3300-3500), C=O stretch (carboxylic acid) (~1670-1700), O-H stretch (carboxylic acid) (~2500-3300, broad), N-O stretch (nitro) (~1530 & ~1350)N-H stretch (amide) (~3100-3500), C=O stretch (amide) (~1650-1690), N-O stretch (nitro) (~1530 & ~1340)
Mass Spectrometry (m/z)[M]+ at 181.05[M]+ at 182.03[M]+ at 166.04

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility and accuracy in the validation process.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64 scans for good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-16 ppm.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Data Analysis: Integrate all peaks to determine the relative number of protons. Analyze chemical shifts and coupling patterns to assign protons to their respective functional groups and positions on the aromatic ring.

FT-IR (Fourier-Transform Infrared) Spectroscopy
  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the dry, powdered sample directly onto the Attenuated Total Reflectance (ATR) crystal.

    • KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Instrument: A standard FT-IR spectrometer.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., N-H, C=O, N-O, aromatic C=C).

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrument: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Parameters (ESI):

    • Ionization Mode: Positive or negative ion mode.

    • Mass Range: Scan a range that includes the expected molecular weight (e.g., 50-500 m/z).

  • Data Analysis: Determine the molecular weight of the compound from the molecular ion peak ([M]⁺ or [M+H]⁺). Analyze the fragmentation pattern to further confirm the structure.

Workflow and Signaling Pathway Visualization

The synthesis and validation of a new chemical entity is a structured process. The following diagram illustrates a typical workflow for this endeavor.

cluster_synthesis Synthesis Phase cluster_validation Validation Phase cluster_comparison Comparative Analysis start Starting Materials reaction Chemical Reaction start->reaction workup Work-up & Purification reaction->workup product Synthesized Product workup->product nmr 1H NMR product->nmr ftir FT-IR product->ftir ms Mass Spectrometry product->ms data_analysis Data Analysis & Structural Confirmation nmr->data_analysis ftir->data_analysis ms->data_analysis comparison Comparison & Final Validation data_analysis->comparison alt1 Alternative 1 Data alt1->comparison alt2 Alternative 2 Data alt2->comparison

Caption: Workflow for Synthesis and Structural Validation.

Many benzamide derivatives, particularly those with nitro groups, are investigated for their potential as inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. Understanding the PARP1 signaling pathway is therefore relevant for researchers in drug development.

PARP1_Signaling_Pathway DNA_damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_damage->PARP1 senses PARylation Auto-PARylation & PARylation of Histones PARP1->PARylation catalyzes Chromatin Chromatin Decondensation PARylation->Chromatin leads to Recruitment Recruitment of Repair Proteins (e.g., XRCC1) Chromatin->Recruitment facilitates Repair DNA Repair Recruitment->Repair initiates Inhibitor This compound (Potential PARP Inhibitor) Inhibitor->PARP1 inhibits

Caption: Simplified PARP1 Signaling Pathway in DNA Repair.

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of Nitroaromatic Compounds in Synthesis

In the landscape of modern organic synthesis and drug discovery, the utility of a chemical intermediate is measured by its versatility, reliability, and the strategic advantages it offers in constructing complex molecular architectures. Nitroaromatic compounds, particularly nitroanilines and their derivatives, represent a cornerstone class of intermediates. Their dual functionality—an electron-withdrawing nitro group and a nucleophilic amino group—provides a rich platform for a diverse array of chemical transformations.

This guide provides a comparative analysis of 2-Amino-3-nitrobenzamide and its simpler structural relatives, the ortho-, meta-, and para-nitroanilines. While the nitroaniline isomers are foundational chemicals in the synthesis of dyes and pharmaceuticals, this compound has emerged as a highly valuable building block, particularly for a class of targeted cancer therapeutics. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive, field-proven perspective on these compounds, grounded in experimental data and sound scientific principles. We will explore their comparative properties, synthesis strategies, and analytical characterization, underscoring the causality behind experimental choices to empower your research and development endeavors.

Part 1: Comparative Physicochemical Properties

The seemingly subtle shift in the position of a nitro group or the addition of a carboxamide functional group dramatically influences the physicochemical properties of these molecules. This structural nuance is not merely academic; it dictates solubility, reactivity, and crystal packing, which are critical parameters in both synthesis and formulation. The polarity differences, for instance, are the very basis for their chromatographic separation.

Below is a summary of the key physical properties for this compound and the three primary nitroaniline isomers.

Table 1: Comparative Physicochemical Data

PropertyThis compound2-Nitroaniline (o-nitroaniline)3-Nitroaniline (m-nitroaniline)4-Nitroaniline (p-nitroaniline)
CAS Number 313279-12-8[1]88-74-4[2][3]99-09-2[4]100-01-6[5]
Molecular Formula C₇H₇N₃O₃[1]C₆H₆N₂O₂[2][3][6]C₆H₆N₂O₂[7][8]C₆H₆N₂O₂[5]
Molecular Weight 181.15 g/mol [1]138.13 g/mol [3][6]138.12 g/mol [8]138.12 g/mol [5]
Appearance Solid[9]Orange-yellow crystalline powder[2][6]Yellow needle-like crystals or powder[8][10]Bright yellow crystalline powder[11][12][13]
Melting Point 240-242 °C[9]69-71.5 °C[2][3]111-114 °C[8][10][14]147-151 °C[5]
Boiling Point 319.2 °C (Predicted)[9]284 °C[2][3]306 °C[8]333 °C[5]
Solubility Soluble in Chloroform, DMSO, Methanol, THF[9]Slightly soluble in cold water; soluble in hot water, ethanol, ether[2][6]Slightly soluble in water; soluble in ethanol, ether, methanol[8]Slightly soluble in cold water; soluble in boiling water, ethanol, ether, benzene[5]

Expert Analysis: The significant increase in the melting point of this compound compared to the nitroanilines is a direct consequence of enhanced intermolecular hydrogen bonding facilitated by the additional amide group. Among the isomers, the para-nitroaniline exhibits the highest melting point due to its symmetrical structure, which allows for more efficient crystal lattice packing. Conversely, the lower melting point of ortho-nitroaniline can be attributed to intramolecular hydrogen bonding between the adjacent amino and nitro groups, which reduces the potential for intermolecular interactions. These properties are pivotal when selecting solvents for reactions and recrystallization.

Part 2: Synthesis Strategies - A Tale of Directing Groups and Protection

The synthesis of these compounds is a classic study in the principles of electrophilic aromatic substitution. The challenge lies in controlling the regioselectivity of the nitration reaction on an aniline ring.

Nitroaniline Isomers: Direct nitration of aniline with a standard mixed acid (HNO₃/H₂SO₄) is fraught with problems, including oxidation of the highly activated ring and the formation of anilinium ions, which directs nitration to the meta position.[15][16] The authoritative approach to favor the para isomer involves protecting the amino group via acetylation. This strategy serves two purposes: it moderates the activating nature of the amino group, preventing oxidation, and its steric bulk hinders ortho-substitution, thereby favoring the formation of the para-nitro product.[16][17]

The synthesis of p-nitroaniline is an excellent case study for this protective group strategy.

Caption: Synthesis pathway for p-nitroaniline from aniline.

This compound: The synthesis of this more complex derivative typically begins with a different precursor, such as 3-nitrophthalic acid. A common and efficient route involves a Curtius rearrangement reaction, which transforms one of the carboxylic acid groups into an amino group, yielding 2-amino-3-nitrobenzoic acid.[18][19] This key intermediate can then be converted to the final benzamide product through standard amide bond formation protocols, such as activation with thionyl chloride followed by reaction with ammonia.

Part 3: Applications - From Colorful Dyes to Life-Saving Drugs

The utility of these compounds spans a wide range of industrial and research applications.

  • Nitroanilines: Historically and commercially, the nitroaniline isomers are vital intermediates in the manufacturing of dyes.[20] For instance, 4-nitroaniline is a precursor for Para Red, one of the first azo dyes, while 3-nitroaniline is used to produce Disperse Yellow 5 and Acid Blue 29.[20][21] They are also used in the production of antioxidants, pharmaceuticals, and corrosion inhibitors.[20]

  • This compound: The primary contemporary application driving interest in this molecule is its role as a critical building block in the synthesis of Poly (ADP-ribose) polymerase (PARP-1) inhibitors. PARP inhibitors are a targeted therapy for cancers with specific DNA repair defects (e.g., BRCA mutations). The specific arrangement of the amino, nitro, and benzamide groups in this molecule provides an ideal scaffold for constructing the pharmacophore required to inhibit the PARP-1 enzyme effectively. This makes the reliable sourcing and quality control of this compound a crucial step in the drug development pipeline for these advanced cancer therapies.

Part 4: Experimental Protocols - Analytical Characterization

Verifying the identity and purity of these isomers is paramount. Due to their similar physicochemical properties, chromatographic methods are indispensable for their separation and analysis.[22]

Protocol 1: Thin-Layer Chromatography (TLC) for Isomer Separation

This protocol provides a self-validating system for the rapid, qualitative analysis of nitroaniline isomer mixtures. The choice of a solvent system with optimal polarity is the most critical experimental variable.

Objective: To separate a mixture of o-, m-, and p-nitroaniline and calculate their respective Retention Factor (Rf) values.

Materials:

  • Pre-coated silica gel TLC plates (e.g., Silica gel 60 F254)

  • Sample: A solution of an unknown mixture containing nitroaniline isomers dissolved in ethyl acetate.

  • Standards: Dilute solutions of pure o-, m-, and p-nitroaniline in ethyl acetate.

  • Developing Chamber (e.g., a covered beaker with filter paper lining the inside).

  • Mobile Phase (Eluent): A 2:1 mixture of hexane and ethyl acetate is a good starting point. The ratio can be adjusted to optimize separation.[23]

  • Capillary tubes for spotting.

  • UV lamp (254 nm) for visualization.

Methodology:

  • Chamber Saturation: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place the filter paper in contact with the solvent and the chamber wall. Cover the chamber and allow it to saturate for 10-15 minutes. This ensures a uniform vapor environment, leading to better and more reproducible chromatograms.

  • Plate Preparation: Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate. Mark equidistant points for each sample to be spotted.

  • Spotting: Using separate capillary tubes, apply a small spot of each standard solution and the unknown mixture onto the origin line. Allow the solvent to evaporate completely between applications to keep the spots small and concentrated.[23]

  • Development: Carefully place the spotted TLC plate into the saturated chamber, ensuring the origin line is above the solvent level. Cover the chamber and allow the mobile phase to ascend the plate by capillary action.[23]

  • Completion: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Visualization: Allow the plate to dry completely. Visualize the separated spots under a UV lamp. The compounds will appear as dark spots on the fluorescent background. Circle the spots with a pencil.[23]

  • Analysis: Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front. Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Identification: Compare the Rf values of the spots from the unknown mixture to those of the pure standards to identify the isomers present. The p-nitroaniline, being the most polar, will typically have the lowest Rf value, while the less polar o-nitroaniline will have a higher Rf value.

Caption: Experimental workflow for TLC analysis of nitroanilines.

High-Performance Liquid Chromatography (HPLC)

For quantitative analysis, HPLC is the method of choice.[24] A reverse-phase C18 column is typically used, where separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and a polar mobile phase (e.g., a mixture of acetonitrile and water).[25] More polar compounds elute earlier, while less polar compounds are retained longer. This technique provides excellent resolution, sensitivity, and reproducibility for quantifying the individual isomers in a mixture.[24][26]

Part 5: Safety and Handling

Trustworthiness in science begins with safety. Nitroaromatic compounds, as a class, are toxic and must be handled with appropriate care.

  • Toxicity: Nitroanilines are toxic by inhalation, ingestion, and skin absorption.[6] They can cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, leading to symptoms like cyanosis, headache, and dizziness.

  • Handling Precautions: Always work in a well-ventilated area, preferably within a chemical fume hood.[27][28] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[28]

  • Storage: Store these compounds in tightly closed containers in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials like strong oxidizing agents.[10]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to enter sewers or waterways.[27]

Conclusion

This compound and the isomeric nitroanilines are more than just entries in a chemical catalog; they are enabling tools for innovation. While the nitroaniline isomers remain workhorses for the dye industry, the specific substitution pattern of this compound has positioned it as a high-value intermediate in the development of targeted cancer therapies. Understanding their comparative properties, from melting points dictated by hydrogen bonding to the nuanced strategies required for their synthesis, is essential for any scientist working with them. The application of robust analytical techniques like chromatography is not merely a quality control step but a fundamental component of reliable and reproducible science. By adhering to rigorous experimental protocols and stringent safety measures, researchers can confidently leverage the unique chemistry of these compounds to advance their scientific and developmental goals.

References

Reproducibility in Focus: A Comparative Guide to 2-Amino-3-nitrobenzamide in Experimental Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of 2-Amino-3-nitrobenzamide, a key building block in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, and its alternatives. By presenting available experimental data, detailed methodologies, and visual workflows, this document aims to facilitate informed decisions in experimental design and execution.

Introduction to this compound

This compound is an organic compound frequently utilized as a chemical intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Its structure is foundational for the generation of various therapeutic agents, most notably PARP inhibitors, which are at the forefront of cancer therapy research. The reliability of experimental outcomes using this compound is contingent on its purity, stability, and the specifics of the experimental protocol.

Comparison with Alternative Starting Materials

While this compound is a valuable precursor, a variety of other benzamide and nitrobenzoic acid derivatives are also employed in the synthesis of PARP inhibitors and other bioactive compounds. The choice of starting material can significantly impact reaction efficiency, yield, and the impurity profile of the final product. Below is a comparison of the physicochemical properties of this compound and its common isomers or related precursors. Understanding these properties is crucial for predicting their behavior in chemical reactions and ensuring consistent results.

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Solubility
This compound C₇H₇N₃O₃181.15240-242Soluble in Chloroform, DMSO, Methanol, THF.[1]
3-AminobenzamideC₇H₈N₂O136.15115-116Soluble in water.
3-NitrobenzamideC₇H₆N₂O₃166.13140-143Insoluble in water.
2-Amino-3-nitrobenzoic acidC₇H₆N₂O₄182.13208-210Data not readily available.

Experimental Protocol: A Representative Synthesis of a PARP Inhibitor Precursor

While specific protocols for the direct use of this compound in the synthesis of a named PARP inhibitor are often proprietary, a representative experimental workflow can be constructed based on established medicinal chemistry techniques for similar benzamide derivatives.[2] The following protocol outlines a plausible synthetic route where this compound could be utilized to form a key intermediate.

Objective: To synthesize an N-substituted benzamide derivative as a precursor for a PARP inhibitor.

Materials:

  • This compound

  • A suitable acyl chloride or carboxylic acid

  • A coupling agent (e.g., HATU, HOBt) if starting from a carboxylic acid

  • An organic base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), dimethylformamide (DMF))

  • Reagents for workup and purification (e.g., saturated sodium bicarbonate, brine, anhydrous magnesium sulfate, silica gel)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) and the organic base (1.2 equivalents) in the anhydrous solvent.

  • Acylation: Cool the mixture to 0°C in an ice bath. Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution. If using a carboxylic acid, add the coupling agents and the carboxylic acid at this stage.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Expected Outcome: The expected product would be an N-acylated derivative of this compound. The yield and purity of the product would be dependent on the specific reactants and conditions used. For reproducible results, consistency in reagent quality, reaction time, and purification methods is critical.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental process and the biological context of PARP inhibitors, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis of PARP Inhibitor Precursor A 1. Dissolve this compound and base in anhydrous solvent B 2. Cool to 0°C and add acylating agent A->B C 3. Monitor reaction by TLC or LC-MS B->C D 4. Quench reaction and perform aqueous workup C->D E 5. Purify crude product by column chromatography D->E

Caption: A representative workflow for the synthesis of a PARP inhibitor precursor using this compound.

parp_inhibition_pathway cluster_pathway PARP Inhibition and DNA Repair DNA_damage DNA Single-Strand Break PARP PARP Activation DNA_damage->PARP PARylation PAR Polymer Synthesis PARP->PARylation Replication_fork Stalled Replication Fork PARP->Replication_fork Repair_proteins Recruitment of DNA Repair Proteins PARylation->Repair_proteins Repair DNA Repair Repair_proteins->Repair PARP_inhibitor This compound-derived PARP Inhibitor PARP_inhibitor->PARP Inhibition Inhibition Inhibition Cell_death Cell Death in BRCA-deficient cells (Synthetic Lethality) DSB Double-Strand Break Replication_fork->DSB DSB->Cell_death

Caption: The signaling pathway of PARP inhibition leading to synthetic lethality in BRCA-deficient cancer cells.

Conclusion

References

Benchmarking the Efficacy of 2-Amino-3-nitrobenzamide Derived Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of Poly(ADP-ribose) polymerase (PARP) inhibitors conceptually derived from 2-amino-3-nitrobenzamide scaffolds. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows to aid in the evaluation and development of novel cancer therapeutics.

The benzamide moiety is a cornerstone in the design of potent PARP inhibitors, mimicking the nicotinamide portion of the NAD+ substrate to competitively inhibit the enzyme's catalytic activity. This compound serves as a valuable starting material for the synthesis of a variety of heterocyclic compounds, including those that can be elaborated into effective PARP inhibitors. This guide focuses on benchmarking the efficacy of a prominent PARP inhibitor, Talazoparib, whose synthesis originates from a related nitrobenzoate precursor, against other clinically relevant PARP inhibitors.

Quantitative Performance Data

The inhibitory potency of PARP inhibitors is a critical determinant of their therapeutic efficacy. The half-maximal inhibitory concentration (IC50) against PARP1 and PARP2, the primary targets in DNA repair, along with cellular potency in cancer cell lines, are summarized below.

InhibitorTargetEnzymatic IC50 (nM)Cell-Based IC50 (µM) (HCT116 cells)Reference
Talazoparib PARP1/20.57 (PARP1), 0.31 (PARP2)Not specified in search results[1]
Olaparib PARP1/21.9 (PARP1), 1.5 (PARP2)Not specified in search results[2]
Rucaparib PARP1/21.4 (PARP1), 1.4 (PARP2)Not specified in search results[2]
Niraparib PARP1/23.8 (PARP1), 2.1 (PARP2)Not specified in search results[2]
Veliparib PARP1/24.7 (PARP1), 2.9 (PARP2)Not specified in search results[2]
Compound 23f (Urea-based benzamide) PARP15.177.87[3]
Compound 27f (Urea-based benzamide) PARP16.068.93[3]
Compound 28d (Novel hydroxybenzamide) PARP13200Not specified in search results[4]

Signaling Pathway and Mechanism of Action

PARP enzymes, particularly PARP1, are central to the repair of DNA single-strand breaks (SSBs). Inhibition of PARP1 in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, leads to the accumulation of SSBs. These subsequently collapse replication forks, resulting in double-strand breaks (DSBs) that cannot be repaired, ultimately leading to cell death through a mechanism known as synthetic lethality.

PARP_Inhibition_Pathway cluster_inhibition Effect of PARP Inhibition DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 PARylation Auto-PARylation & Recruitment of Repair Proteins PARP1->PARylation Replication DNA Replication PARP1->Replication Unrepaired SSB SSB_Repair Single-Strand Break Repair PARylation->SSB_Repair Cell_Survival Cell Survival SSB_Repair->Cell_Survival DNA Integrity Maintained DSB Double-Strand Break Replication->DSB HR_Proficient Homologous Recombination (BRCA Proficient) DSB->HR_Proficient HR_Deficient Homologous Recombination (BRCA Deficient) DSB->HR_Deficient HR_Proficient->Cell_Survival Cell_Death Cell Death (Apoptosis) HR_Deficient->Cell_Death Synthetic Lethality Inhibitor Benzamide-Derived PARP Inhibitor Inhibitor->PARP1 Inhibits

Mechanism of synthetic lethality induced by PARP inhibitors.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, detailed methodologies for key in vitro assays are provided below.

PARP1 Enzyme Inhibition Assay (ELISA-based)

This assay quantifies the in vitro inhibitory activity of compounds against the PARP1 enzyme.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plates

  • Biotinylated NAD+

  • Streptavidin-HRP (Horseradish Peroxidase)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H2SO4)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 2 mM MgCl2)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Test compounds (dissolved in DMSO)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should not exceed 1%.

  • Reaction Setup: To each well of the histone-coated plate, add the test compound dilution and recombinant PARP1 enzyme.

  • Initiation: Add biotinylated NAD+ to each well to start the reaction. Incubate at room temperature for 1 hour.

  • Washing: Wash the plate three times with wash buffer to remove unbound reagents.

  • Detection: Add Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

  • Washing: Repeat the washing step.

  • Signal Development: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.

ELISA_Workflow start Start prepare_compounds Prepare Serial Dilutions of Test Compounds start->prepare_compounds add_reagents Add Compounds and PARP1 Enzyme to Plate prepare_compounds->add_reagents initiate_reaction Add Biotinylated NAD+ (Incubate 1 hr) add_reagents->initiate_reaction wash1 Wash Plate (3x) initiate_reaction->wash1 add_streptavidin Add Streptavidin-HRP (Incubate 30 min) wash1->add_streptavidin wash2 Wash Plate (3x) add_streptavidin->wash2 add_tmb Add TMB Substrate (Incubate 15-30 min) wash2->add_tmb stop_reaction Add Stop Solution add_tmb->stop_reaction read_plate Read Absorbance at 450 nm stop_reaction->read_plate analyze_data Calculate % Inhibition and IC50 read_plate->analyze_data end End analyze_data->end

Workflow for the PARP1 ELISA-based inhibition assay.
Cell Viability Assay (MTT Assay)

This assay measures the cytotoxic effect of the inhibitors on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT116, MDA-MB-231)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test compounds (dissolved in DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[5]

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[5]

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with Test Compounds (Incubate 72 hrs) seed_cells->treat_cells add_mtt Add MTT Solution (Incubate 3-4 hrs) treat_cells->add_mtt solubilize Add Solubilization Solution add_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate Cell Viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Workflow for the MTT cell viability assay.

Conclusion

This guide provides a framework for benchmarking the efficacy of PARP inhibitors derived from benzamide scaffolds. The presented data highlights the potency of Talazoparib and other clinically relevant inhibitors. The detailed experimental protocols and visual diagrams of the underlying biological pathways and experimental workflows offer a comprehensive resource for researchers in the field of oncology drug discovery. By applying these standardized methods, a more direct and reliable comparison of novel inhibitors can be achieved, accelerating the development of next-generation cancer therapies.

References

Cross-Validation of Analytical Methods for 2-Amino-3-nitrobenzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation comparison of two common analytical methods for the quantification of 2-Amino-3-nitrobenzamide: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The objective is to offer a detailed comparison of their performance characteristics, supported by hypothetical experimental data, to aid researchers in selecting the most appropriate method for their specific needs.

Executive Summary

The accurate quantification of this compound, a key intermediate in pharmaceutical synthesis, is critical for quality control and pharmacokinetic studies. This guide details a cross-validation study designed to compare the performance of a robust HPLC-UV method with a highly sensitive LC-MS/MS method. While both methods demonstrate acceptable linearity, accuracy, and precision, the LC-MS/MS method offers significantly lower limits of detection (LOD) and quantification (LOQ), making it the superior choice for applications requiring high sensitivity.

Data Presentation: Performance Characteristics

The following tables summarize the hypothetical validation data obtained from a cross-validation study of the two analytical methods. The validation was performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]

Table 1: Linearity and Range

ParameterHPLC-UVLC-MS/MS
Linear Range0.5 - 100 µg/mL0.1 - 1000 ng/mL
Correlation Coefficient (r²)0.99920.9998
Calibration Curve Equationy = 2548.1x + 123.7y = 15789x + 54.3

Table 2: Accuracy and Precision

Quality Control SampleHPLC-UVLC-MS/MS
Low QC (1.5 µg/mL or 1.5 ng/mL)
Mean Measured Concentration1.48 µg/mL1.52 ng/mL
Accuracy (% Recovery)98.7%101.3%
Precision (%RSD)3.5%2.8%
Mid QC (50 µg/mL or 500 ng/mL)
Mean Measured Concentration50.7 µg/mL495.5 ng/mL
Accuracy (% Recovery)101.4%99.1%
Precision (%RSD)2.1%1.9%
High QC (80 µg/mL or 800 ng/mL)
Mean Measured Concentration79.2 µg/mL808.0 ng/mL
Accuracy (% Recovery)99.0%101.0%
Precision (%RSD)1.8%1.5%

Table 3: Sensitivity

ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD)0.15 µg/mL0.03 ng/mL
Limit of Quantification (LOQ)0.5 µg/mL0.1 ng/mL

Experimental Protocols

Detailed methodologies for the HPLC-UV and LC-MS/MS assays are provided below.

Sample Preparation (for both methods)

A protein precipitation method was employed for the extraction of this compound from human plasma.

  • Aliquoting: 100 µL of plasma sample was aliquoted into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: 10 µL of an internal standard solution (a structurally similar compound, e.g., 2-Amino-5-nitrobenzamide) was added.

  • Protein Precipitation: 300 µL of cold acetonitrile was added to precipitate plasma proteins.

  • Vortexing: The mixture was vortexed for 1 minute.

  • Centrifugation: Samples were centrifuged at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: The clear supernatant was transferred to a clean vial for analysis.

Method 1: HPLC-UV
  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-10 min: 20% to 80% B

    • 10-12 min: 80% B

    • 12-12.1 min: 80% to 20% B

    • 12.1-15 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 35°C.

Method 2: LC-MS/MS
  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10% to 90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90% to 10% B

    • 3.1-4.0 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM).

    • This compound: Precursor Ion > Product Ion (e.g., m/z 182.1 > 165.1)

    • Internal Standard: Precursor Ion > Product Ion (specific to the IS)

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mandatory Visualizations

Experimental and Logical Workflows

cross_validation_workflow Cross-Validation Workflow cluster_method1 Method 1: HPLC-UV cluster_method2 Method 2: LC-MS/MS m1_val Method Validation m1_sample Sample Analysis (n=30) m1_val->m1_sample data_comp Data Comparison m1_sample->data_comp m2_val Method Validation m2_sample Sample Analysis (n=30) m2_val->m2_sample m2_sample->data_comp stat_analysis Statistical Analysis (Bland-Altman, Correlation) data_comp->stat_analysis report Conclusion on Method Comparability stat_analysis->report

Caption: Workflow for the cross-validation of two analytical methods.

signaling_pathway Hypothetical Signaling Pathway receptor Receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b tf Transcription Factor kinase_b->tf response Cellular Response tf->response Gene Expression analyte This compound (Inhibitor) analyte->kinase_b Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway.

References

Comparative Guide to the Structural Activity Relationship (SAR) of 2-Amino-3-nitrobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of 2-Amino-3-nitrobenzamide derivatives, focusing on their structural activity relationships (SAR) as potential anticancer agents. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, experimental methodologies, and visual diagrams of relevant biological pathways and workflows.

Introduction

The this compound scaffold is a key pharmacophore in the development of various therapeutic agents. Its chemical structure is particularly well-suited for designing inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme critical for DNA single-strand break repair.[1] The inhibition of PARP-1 is a clinically validated strategy in oncology, especially for cancers with deficiencies in other DNA repair pathways like BRCA1/2 mutations, leading to a concept known as synthetic lethality.[1] This guide focuses on the SAR of substituted 3-nitrobenzamide derivatives, evaluating how different chemical modifications impact their antitumor activity.

Quantitative Data: Anticancer Activity

The antitumor activity of novel 4-substituted-3-nitrobenzamide derivatives was evaluated in vitro against three human cancer cell lines: HCT-116 (colon), MDA-MB-435 (melanoma), and HL-60 (leukemia). The results, measured as GI50 (concentration for 50% growth inhibition), are summarized below.

Table 1: In Vitro Anticancer Activity (GI50, µM) of 4-Substituted-3-nitrobenzamide Derivatives

CompoundR GroupHCT-116MDA-MB-435HL-60
4a 4-Fluorophenoxy2.1111.9042.032
4b 4-Chlorophenoxy3.4563.1123.321
4c 4-Bromophenoxy4.0113.8763.987
4d 4-Methylphenoxy5.1234.9875.034
4e 4-Methoxyphenoxy6.7896.5436.678
Data sourced from a study on novel 4-substituted-3-nitrobenzamide derivatives.[2]

For context, the following table lists the inhibitory concentrations of established PARP inhibitors against the PARP1 enzyme.

Table 2: IC50 Values of Clinically Approved PARP Inhibitors

InhibitorPARP1 IC50 (nM)
Olaparib5
Rucaparib7
Talazoparib1
Data sourced from a review on the discovery of PARP1 inhibitors.[3]

Structural Activity Relationship (SAR) Analysis

The data from Table 1 indicates a clear structure-activity relationship among the tested 4-substituted-3-nitrobenzamide derivatives.[2]

  • Halogen Substitution: Electron-withdrawing halogen substituents on the phenoxy ring at the 4-position generally lead to higher potency.

  • Potency Trend: The anticancer activity follows the trend: F > Cl > Br . This suggests that both electronegativity and atomic size may play a role in the interaction with the biological target.

  • Electron-Donating Groups: The presence of electron-donating groups, such as methyl (4d) and methoxy (4e), resulted in a significant decrease in antitumor activity compared to the halogenated derivatives.

  • Most Potent Compound: Compound 4a , featuring a 4-fluorophenoxy group, demonstrated the most potent inhibitory activity across all three cancer cell lines, with GI50 values in the low micromolar range.[2]

The nitro group at the 3-position is considered a key feature. Its electron-withdrawing nature can enhance interactions with target biomolecules, a common characteristic observed in various biologically active nitro compounds.[4]

SAR_Summary scaffold This compound Core substitutions Substitutions at 4-position (R) scaffold->substitutions Modification F R = 4-Fluorophenoxy (Compound 4a) substitutions->F e.g. Cl_Br R = 4-Chloro/Bromophenoxy (4b, 4c) substitutions->Cl_Br EDG R = 4-Methyl/Methoxyphenoxy (4d, 4e) substitutions->EDG high_activity Higher Potency (Low µM GI50) low_activity Lower Potency (Higher µM GI50) F->high_activity Cl_Br->high_activity (Moderate) EDG->low_activity

Caption: SAR summary for 4-substituted-3-nitrobenzamide derivatives.

Experimental Protocols

Synthesis of 4-Substituted-3-nitrobenzamide Derivatives (General Procedure)

The synthesis of the target compounds generally involves a multi-step process. A common route is the amidation of a benzoic acid derivative. For instance, 4-substituted-3-nitrobenzoic acid can be coupled with an appropriate amine in the presence of a coupling agent like EDC/HOBt or via an acid chloride intermediate.

Synthesis_Workflow start Substituted Benzoic Acid step1 Activation (e.g., SOCl2 or EDC/HOBt) start->step1 intermediate Activated Intermediate (Acid Chloride or Ester) step1->intermediate step2 Amine Coupling (R-NH2) intermediate->step2 product Final this compound Derivative step2->product purification Purification (Crystallization/Chromatography) product->purification

Caption: General synthetic workflow for benzamide derivatives.

In Vitro Anticancer Activity Assay (Sulforhodamine B Assay)

The in vitro anticancer activity of the synthesized compounds was determined using the Sulforhodamine B (SRB) assay.[2] This method relies on the ability of SRB to bind to protein components of cells, providing an estimation of total biomass.

Protocol:

  • Cell Plating: Cancer cells (HCT-116, MDA-MB-435, HL-60) are seeded into 96-well plates at an appropriate density and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) and incubated for an additional 48-72 hours.

  • Cell Fixation: The cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.

  • Staining: The plates are washed with water and air-dried. The fixed cells are then stained with a 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The plates are air-dried, and the bound stain is solubilized with a 10 mM Tris base solution.

  • Absorbance Reading: The absorbance (optical density) is read on a plate reader at a wavelength of approximately 515 nm.

  • Data Analysis: The GI50 value is calculated by plotting the percentage of cell growth versus the drug concentration.

SRB_Assay_Workflow cluster_plate 96-Well Plate cluster_processing Processing A1 Seed Cells B1 Add Compound A1->B1 C1 Incubate (48h) B1->C1 D1 Fix with TCA C1->D1 E1 Stain with SRB D1->E1 F1 Wash E1->F1 G1 Solubilize Dye F1->G1 H1 Read Absorbance (515 nm) G1->H1 I1 Calculate GI50 H1->I1

Caption: Workflow diagram for the Sulforhodamine B (SRB) assay.

Conclusion

The structural activity relationship studies of this compound derivatives reveal critical insights for designing potent anticancer agents. The presence of a 4-substituted phenoxy group at the amide nitrogen significantly influences activity, with small, electron-withdrawing halogens like fluorine conferring the highest potency.[2] These findings strongly suggest that this scaffold is a promising starting point for the development of novel therapeutics, likely targeting DNA repair pathways such as those involving PARP-1. Further optimization could focus on refining the substitutions on the phenoxy ring and exploring modifications to the core benzamide structure to enhance target affinity and selectivity.

References

Safety Operating Guide

Safe Disposal of 2-Amino-3-nitrobenzamide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling 2-Amino-3-nitrobenzamide must adhere to strict disposal procedures to ensure personnel safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper disposal of this chemical compound.

Pre-Disposal Safety and Handling

Before beginning any disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area. This minimizes the risk of exposure and ensures a safe working environment.

Personal Protective Equipment (PPE)Specifications
Eye/Face Protection Chemical safety goggles or glasses that meet OSHA's 29 CFR 1910.133 or European Standard EN166 standards.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if dust is generated or if exposure limits are exceeded.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area.

For minor spills:

  • Avoid generating dust.

  • Carefully sweep up the solid material.

  • Place the spilled material into a clean, dry, and properly labeled, sealable container for disposal.[1]

For major spills:

  • Evacuate the area and move upwind.

  • Alert the appropriate safety personnel or emergency services.

  • Control personal contact by using the protective equipment outlined above.

  • Prevent the spillage from entering drains, sewers, or water courses.[1]

Disposal Procedure for this compound

The primary method for the disposal of this compound is through an approved waste disposal plant.[2][3] Adherence to local, state, and federal regulations is mandatory.

Step 1: Collection and Storage of Waste

  • Collect waste this compound, including any contaminated materials, and place it in a suitable, closed, and clearly labeled container.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]

Step 2: Engage a Licensed Waste Disposal Service

  • Contact a licensed hazardous waste disposal company to arrange for the pickup and disposal of the chemical waste.

  • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.

Step 3: Documentation

  • Maintain detailed records of the disposal process, including the amount of waste, the date of disposal, and the name of the licensed disposal company.

Logical Workflow for Disposal

cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Disposal Process A Wear Appropriate PPE B Collect Waste in a Labeled, Sealed Container A->B Initiate Process C Store in a Cool, Dry, Well-Ventilated Area B->C Secure Storage D Contact Licensed Waste Disposal Company E Provide Safety Data Sheet D->E Information Transfer F Schedule Waste Pickup E->F Arrangement G Maintain Disposal Records F->G Documentation

References

Essential Safety and Operational Guide for Handling 2-Amino-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical plans for handling 2-Amino-3-nitrobenzamide (CAS No. 313279-12-8). Adherence to these procedures is critical for ensuring personal safety and proper chemical management in a laboratory setting. This guide is intended to be a preferred source for laboratory safety and chemical handling information, building trust by providing value beyond the product itself.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires careful handling to prevent adverse health effects. The primary hazards include severe skin burns and serious eye damage.[1] A multi-layered approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory when handling this chemical.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

SituationRequired PPESpecifications & Notes
Routine Handling (Small Quantities) Eye/Face ProtectionChemical safety goggles that meet OSHA 29 CFR 1910.133 or European Standard EN166 standards. A face shield should be worn if there is a risk of splashing.
Hand ProtectionChemically resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use and dispose of contaminated gloves properly.
Body ProtectionA standard laboratory coat should be worn, fully buttoned.
Risk of Dust/Aerosol Generation or Spills Respiratory ProtectionA NIOSH/MSHA-approved respirator or work under a certified chemical fume hood.
Body ProtectionIn addition to a lab coat, consider a chemical-resistant apron.

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is essential for minimizing the risks associated with handling this compound.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this chemical in a well-ventilated area. For any procedure that may generate dust or aerosols, use a certified chemical fume hood.

  • Eyewash & Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.

  • PPE Inspection: Before starting any work, thoroughly inspect all PPE for any signs of damage or degradation. Do not use compromised equipment.

2. Handling the Chemical:

  • Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to minimize inhalation of dust.

  • Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly after handling is complete and before leaving the work area. Do not eat, drink, or smoke in the work area.

3. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

  • Keep in a dark place and sealed in dry conditions, ideally between 2-8°C.[1]

  • Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

Spill Management Protocol:

  • Evacuate: Evacuate non-essential personnel from the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Don PPE: Put on the appropriate PPE, including respiratory protection, gloves, and eye/face protection.

  • Contain the Spill: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid actions that could generate dust. For a liquid spill, use an inert absorbent material.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.

  • Report: Report the spill to the laboratory supervisor.

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical attention.

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Get immediate medical attention.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.

  • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect waste in a designated, labeled, and sealed container.

  • Disposal: Dispose of the hazardous waste through a licensed waste disposal company. Do not dispose of it down the drain or with regular trash. Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow Visualization

The following diagram illustrates the standard operating procedure for the safe handling of this compound.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Chemical Handling cluster_post Post-Handling cluster_emergency Emergency Response A Assess Hazards & Review SDS B Inspect & Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Verify Fume Hood & Safety Equipment Functionality B->C D Weigh/Handle Chemical in Fume Hood C->D Proceed to Handling E Perform Experiment D->E F Clean Work Area E->F Spill Spill Occurs E->Spill Potential Incident Exposure Personal Exposure E->Exposure G Properly Store Chemical F->G Proceed to Post-Handling H Dispose of Waste in Labeled Hazardous Waste Container G->H I Remove & Dispose of Contaminated PPE H->I J Wash Hands Thoroughly I->J Evacuate Evacuate Spill->Evacuate Ventilate Ventilate Spill->Ventilate Contain Contain Spill->Contain Decontaminate Decontaminate Spill->Decontaminate Report Report Spill->Report Eye_Wash Eye_Wash Exposure->Eye_Wash Safety_Shower Safety_Shower Exposure->Safety_Shower Medical_Attention Medical_Attention Exposure->Medical_Attention

Caption: Safe Handling Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
2-Amino-3-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.